Cilansetron hydrochloride anhydrous
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
120635-72-5 |
|---|---|
Molecular Formula |
C20H22ClN3O |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
PGMSXNFJFNKUGN-XFULWGLBSA-N |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of Cilansetron Hydrochloride Anhydrous: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for cilansetron hydrochloride anhydrous, a potent and selective serotonin 5-HT3 receptor antagonist. Cilansetron has been investigated for its therapeutic potential in managing disorders characterized by visceral hypersensitivity and altered gastrointestinal motility, most notably irritable bowel syndrome with diarrhea predominance (IBS-D).[1] This document delves into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Primary Pharmacological Target: The 5-HT3 Receptor
Cilansetron's primary mechanism of action is its competitive and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a unique member of the serotonin receptor family, as it is a ligand-gated ion channel, in contrast to the other G-protein coupled serotonin receptors.[2] These receptors are strategically located on enteric neurons in the gastrointestinal tract, as well as on central and peripheral nerve endings.
Activation of 5-HT3 receptors by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. This depolarization triggers the release of various neurotransmitters, contributing to the regulation of visceral pain perception, colonic transit, and gastrointestinal secretions. In conditions like IBS-D, an overstimulation of these receptors is thought to contribute to symptoms such as abdominal pain, cramping, and diarrhea.
Cilansetron binds to the 5-HT3 receptor with high affinity, effectively blocking the binding of serotonin and preventing the opening of the ion channel. This blockade inhibits the downstream signaling cascade, thereby modulating the physiological processes associated with 5-HT3 receptor activation.
Quantitative Analysis of Receptor Binding and Potency
The interaction of cilansetron with the 5-HT3 receptor has been quantified through various in vitro assays. These studies have consistently demonstrated its high affinity and potency as a 5-HT3 receptor antagonist.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 0.19 nM | Not Specified | Radioligand Binding Assay | Not Specified |
| Potency (vs. Ondansetron) | ~10-fold greater in vitro | Not Specified | Competitive Antagonism Assay |
Experimental Protocols for In Vitro Characterization
The determination of cilansetron's binding affinity and functional potency relies on a suite of well-established in vitro experimental protocols.
Radioligand Binding Assay for Affinity (Ki) Determination
This assay quantifies the affinity of cilansetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining cilansetron's binding affinity (Ki) using a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the 5-HT3 receptor (e.g., HEK293 cells).[3]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-GR65630) and varying concentrations of unlabeled cilansetron.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[4]
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of cilansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Functional Assays for Potency (IC50) Determination
Functional assays measure the ability of cilansetron to inhibit the physiological response induced by 5-HT3 receptor activation.
This assay measures changes in intracellular calcium concentration in response to 5-HT3 receptor activation and its inhibition by cilansetron.
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for determining cilansetron's functional potency (IC50) using a calcium imaging assay.
Methodology:
-
Cell Preparation: Cells expressing 5-HT3 receptors are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Treatment: The cells are pre-incubated with varying concentrations of cilansetron.
-
Stimulation: A 5-HT3 receptor agonist (e.g., serotonin) is added to the cells to induce calcium influx.
-
Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence microplate reader or a microscope.[7]
-
Data Analysis: The concentration of cilansetron that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
This technique directly measures the ion flow through the 5-HT3 receptor channel and its inhibition by cilansetron.
Methodology:
-
Cell Preparation: A single cell expressing 5-HT3 receptors is selected.
-
Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal).[8]
-
Recording: The whole-cell configuration is established, allowing for the measurement of the total ion current flowing through the cell membrane.[9]
-
Stimulation and Inhibition: A 5-HT3 receptor agonist is applied to the cell to evoke an inward current. Cilansetron is then co-applied at various concentrations to measure the extent of current inhibition.
-
Data Analysis: The concentration of cilansetron that causes a 50% reduction in the agonist-induced current (IC50) is calculated.[10]
Downstream Signaling Pathway Modulation
By blocking the initial influx of cations through the 5-HT3 receptor, cilansetron effectively inhibits the entire downstream signaling cascade. A key pathway affected is the calcium-dependent signaling pathway.
Signaling Pathway of 5-HT3 Receptor and Inhibition by Cilansetron
Caption: Cilansetron blocks serotonin-induced activation of the 5-HT3 receptor, preventing downstream signaling.
Upon activation by serotonin, the 5-HT3 receptor allows the influx of calcium. This increase in intracellular calcium can activate various downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can, in turn, phosphorylate and activate the Extracellular signal-regulated kinase (ERK) pathway.[11] The culmination of this cascade is neuronal excitation and the release of neurotransmitters that contribute to the symptoms of IBS-D. Cilansetron, by preventing the initial calcium influx, effectively shuts down this entire signaling pathway.
In Vivo Mechanisms: Effects on Gastrointestinal Motility and Visceral Hypersensitivity
The therapeutic effects of cilansetron in IBS-D are attributed to its modulation of gastrointestinal motility and its reduction of visceral hypersensitivity. These effects have been demonstrated in preclinical and clinical studies using specific experimental models.
Modulation of Colonic Motility
Cilansetron has been shown to delay colonic transit. This effect is beneficial in diarrhea-predominant conditions.
Experimental Protocol: Assessment of Colonic Compliance
The effect of cilansetron on colonic tone and compliance can be assessed using a barostat.
Methodology:
-
Barostat Placement: A balloon catheter is placed in the colon of the subject.
-
Pressure-Volume Relationship: The balloon is inflated to various pressures, and the corresponding volumes are recorded to establish a pressure-volume relationship, which reflects colonic compliance.[12]
-
Drug Administration: Cilansetron or a placebo is administered.
-
Post-drug Measurement: The pressure-volume relationship is reassessed to determine the effect of the drug on colonic compliance. An increase in compliance (less tone) would be expected with a 5-HT3 antagonist.
Reduction of Visceral Hypersensitivity
Visceral hypersensitivity, a hallmark of IBS, is the experience of pain in response to stimuli that are not normally painful. Cilansetron has been shown to reduce this hypersensitivity.
Experimental Protocol: Colorectal Distension (CRD) Model in Rodents
This is a widely used animal model to study visceral pain.
Experimental Workflow: Visceral Hypersensitivity Model
Caption: Workflow for assessing the effect of cilansetron on visceral hypersensitivity using the colorectal distension model.
Methodology:
-
Induction of Hypersensitivity: Visceral hypersensitivity is induced in rodents, for example, through neonatal colon irritation.[13]
-
Drug Administration: Animals are treated with cilansetron or a vehicle control.
-
Colorectal Distension: A balloon is inserted into the colorectum and inflated to graded pressures.[14]
-
Measurement of Pain Response: The visceromotor response (VMR), typically a contraction of the abdominal muscles, is measured as an indicator of visceral pain.[15]
-
Data Analysis: The pressure threshold required to elicit a pain response and the magnitude of the response are compared between the cilansetron-treated and control groups. A higher pain threshold in the cilansetron group indicates a reduction in visceral hypersensitivity.
Conclusion
This compound exerts its pharmacological effects through potent and selective antagonism of the 5-HT3 receptor. By blocking this ligand-gated ion channel, cilansetron inhibits the downstream signaling cascades initiated by serotonin, particularly those involving calcium influx and subsequent neuronal excitation. This mechanism of action translates to in vivo effects of delayed colonic transit and reduced visceral hypersensitivity, which form the basis of its therapeutic potential in irritable bowel syndrome with diarrhea predominance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of cilansetron and other novel 5-HT3 receptor antagonists.
References
- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. bu.edu [bu.edu]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] How to Perform and Assess Colonic Manometry and Barostat Study in Chronic Constipation | Semantic Scholar [semanticscholar.org]
- 13. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model [gutnliver.org]
- 14. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Cilansetron Hydrochloride Anhydrous: A Technical Guide
Abstract
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).[1] As a member of the -setron class of drugs, its mechanism of action is centered on the modulation of the enteric nervous system.[2] 5-HT3 receptors, which are ligand-gated ion channels, are prevalent on enteric neurons and play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions.[2][3] By blocking these receptors, cilansetron reduces the effects of serotonin, thereby alleviating the primary symptoms of IBS-D. Clinical trials demonstrated its efficacy in improving global symptoms, abdominal pain, and bowel habits in both male and female patients.[4][5] The most common adverse event was constipation, with a more serious but rare risk of ischemic colitis.[1][6] Despite promising results, development was halted after the U.S. Food and Drug Administration deemed it "not approvable" in 2005 without further clinical trials.[7] This guide provides a detailed overview of the pharmacology, pharmacokinetics, clinical efficacy, and safety profile of cilansetron for researchers and drug development professionals.
Introduction
Irritable bowel syndrome (IBS) is a chronic and debilitating functional gastrointestinal disorder characterized by abdominal pain, discomfort, and altered bowel habits.[1] The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, altered gut motility, and visceral hypersensitivity.[1] Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal tract, with approximately 95% of the body's serotonin located in the gut. It significantly influences intestinal motility, secretion, and pain perception.[5]
The 5-HT3 receptor subtype, in particular, has been a primary target for therapeutic intervention in IBS-D.[6] Activation of these receptors on enteric neurons by serotonin released from enterochromaffin cells leads to increased gut motility and visceral sensitivity.[2] Cilansetron (chemical name: 10-R(-)-5,6,9,10-tetrahydro-10-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one monohydrochloride) was developed as a potent and selective 5-HT3 receptor antagonist to counteract these effects.[1][8] This document serves as a technical guide to its core pharmacology.
Chemical Properties
The fundamental chemical and physical properties of cilansetron are summarized below.
| Property | Value | Reference |
| IUPAC Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido(3,2,1-jk)carbazol-11-one | [7] |
| Molecular Formula | C₂₀H₂₁N₃O | [9] |
| Molar Mass | 319.408 g·mol⁻¹ | [7] |
| CAS Number | 120635-74-7 | [7] |
| ATC Code | A03AE03 | [7] |
Mechanism of Action
Cilansetron exerts its therapeutic effects through competitive antagonism of the 5-HT3 receptor. These receptors are non-selective cation channels located on enteric neurons within the human gastrointestinal tract, as well as in other peripheral and central nervous system locations.[2][3]
The process is as follows:
-
Serotonin Release: In response to luminal stimuli, enterochromaffin cells in the gut mucosa release 5-HT.
-
Receptor Activation: 5-HT binds to 5-HT3 receptors on adjacent afferent nerve terminals.
-
Neuronal Depolarization: This binding opens the non-selective cation channel, leading to an influx of Na⁺ and K⁺, causing rapid neuronal depolarization.[2][3]
-
Pathophysiological Effects: The resulting neuronal activation contributes to the symptoms of IBS-D, including increased visceral pain perception, accelerated colonic transit, and enhanced gastrointestinal secretions.[2]
-
Cilansetron Blockade: Cilansetron, as a potent and selective antagonist, binds to the 5-HT3 receptor, preventing 5-HT from binding and activating the channel. This blockade inhibits neuronal depolarization and modulates the enteric nervous system, thereby normalizing colonic transit, reducing visceral hypersensitivity, and alleviating abdominal pain.[1][2][3]
In vitro and in vivo studies have demonstrated that cilansetron is more potent than the first-generation 5-HT3 antagonist, ondansetron.[1]
Pharmacokinetics
Cilansetron is rapidly absorbed following oral administration.[2] Its pharmacokinetic profile is influenced by factors such as hepatic function and sex. The two primary metabolites, 4S- and 4R-hydroxymetabolites, also possess 5-HT3 receptor antagonist activity, although to a lesser degree than the parent compound, and may contribute to the overall biological effect.[1]
| Parameter | Finding | Reference |
| Bioavailability | >80% (in rats) | [2] |
| Elimination Half-life | 1.6 to 1.9 hours (healthy subjects, 4-8 mg TID) | [2] |
| Prolonged twofold (hepatic impairment) | [1] | |
| Metabolism | Hepatic; forms two active 4-OH metabolites | [1] |
| Clearance | Apparent clearance decreased by 26% in subjects with hepatic impairment | [1] |
| Tended to be decreased in female patients | [1] |
Pharmacodynamics
The pharmacodynamic effects of cilansetron align with its mechanism of action, primarily impacting gastrointestinal function and sensation.
| Parameter | Effect of Cilansetron | Reference |
| Colonic Transit | Delays colonic transit | [1] |
| Visceral Sensation | Reduces visceral hypersensitivity | [1] |
| Increased gastric visceral perception thresholds (8 mg TID) | [1] | |
| Tended to increase esophageal pain threshold (8 mg TID) | [1] | |
| Sigmoid Motility | Slightly augmented meal-stimulated phasic motility | [10] |
| Markedly augmented neostigmine-stimulated phasic motility | [10] | |
| Stool Consistency | Tended to become firmer | [10] |
Clinical Efficacy and Safety
Large-scale, randomized controlled trials established the efficacy of cilansetron for treating IBS-D in both men and women, a notable advantage over alosetron, which showed efficacy primarily in women.[1][11]
Efficacy
Phase III studies demonstrated that cilansetron (2 mg three times daily) provided significant relief from the global symptoms of IBS-D compared to placebo.[4]
| Endpoint (3-Month Phase III Trial) | Cilansetron (2 mg TID) | Placebo | P-value | Reference |
| Overall Symptom Relief | 49% | 28% | < .001 | [4] |
| Relief of Abdominal Pain/Discomfort | 52% | 37% | < .001 | [4] |
| Relief of Diarrhea/Abnormal Bowel Habits | 51% | 26% | < .001 | [4] |
| Overall Responder Rate (multiple trials) | 52% - 61% | 37% - 46% | N/A | [5] |
Patients often experienced symptom relief within the first week of treatment, with continued, sustained benefits for up to six months.[5] Cilansetron also led to significant improvements in health-related quality of life scores compared to placebo.[4][12]
Safety and Tolerability
Cilansetron was generally well-tolerated in clinical trials.[6] The safety profile was characterized by a predictable primary adverse event related to its mechanism of action and a rare but serious event also seen with other 5-HT3 antagonists.
| Adverse Event | Incidence (Cilansetron) | Incidence (Placebo) | Key Details | Reference |
| Constipation | ~16% | ~5% | Most frequent adverse event, sometimes leading to study withdrawal. | [1][12][13] |
| Ischemic Colitis | 3.77 per 1000 person-years of exposure | 0 | Most concerning adverse event; all suspected cases resolved without serious complications upon drug discontinuation. | [5][6] |
Key Experimental Methodologies
The pharmacological profile of cilansetron was characterized using a range of standard non-clinical and clinical experimental protocols.
Receptor Binding Assays
To determine the affinity and selectivity of cilansetron for the 5-HT3 receptor, competitive binding assays were employed. These experiments typically involve:
-
Preparation of Receptor Source: Homogenized tissue from a brain region rich in 5-HT3 receptors (e.g., cortex) or cell lines engineered to express the human 5-HT3 receptor are used.
-
Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron).
-
Competitive Binding: Increasing concentrations of unlabeled cilansetron are added to the incubation mixture. Cilansetron competes with the radioligand for binding to the 5-HT3 receptor.
-
Separation and Quantification: Bound and free radioligand are separated (e.g., via filtration), and the radioactivity of the bound ligand is measured.
-
Data Analysis: The data are used to calculate the concentration of cilansetron that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which is then used to determine the binding affinity (Ki).
In Vivo Models: von Bezold-Jarisch Reflex
The von Bezold-Jarisch reflex is a cardio-inhibitory reflex mediated by central 5-HT3 receptors. It is used to assess the in vivo activity of 5-HT3 antagonists.
-
Animal Model: The experiment is typically conducted in anesthetized rats or mice.
-
Induction of Reflex: An intravenous injection of a 5-HT3 agonist (like 5-HT or phenylbiguanide) induces a transient triad of responses: bradycardia, hypotension, and apnea.
-
Antagonist Administration: Cilansetron is administered (e.g., intravenously or orally) prior to the 5-HT3 agonist challenge.
-
Measurement: The degree to which cilansetron blocks or attenuates the bradycardic and hypotensive response is quantified, providing a measure of its in vivo 5-HT3 receptor blocking potency.[1]
Clinical Trial Protocol for IBS-D
The large Phase III trials assessing the efficacy and safety of cilansetron followed a standardized, rigorous design.
Conclusion
Cilansetron hydrochloride anhydrous is a potent, selective 5-HT3 receptor antagonist with a well-defined mechanism of action targeting the core pathophysiology of IBS-D. It demonstrated significant clinical efficacy in relieving global symptoms, including abdominal pain and diarrhea, in both male and female patients. Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively short half-life. While generally well-tolerated, the primary side effect was constipation, and a rare but serious risk of ischemic colitis was identified, similar to other drugs in its class.[6][13] Ultimately, regulatory concerns regarding its safety profile led to the discontinuation of its development, and it was never commercially marketed.[7] The extensive research conducted on cilansetron, however, has contributed significantly to the understanding of 5-HT3 receptor pharmacology in functional gastrointestinal disorders.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilansetron - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cilansetron Benefits Patients With Diarrhea-Predominant IBS | MDedge [mdedge.com]
- 13. Efficacy and safety of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Synthesis of Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron is a potent and selective serotonin 5-HT₃ receptor antagonist, investigated for the treatment of irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype. Its therapeutic effects are primarily attributed to the (10R)-enantiomer. This technical guide provides a comprehensive overview of the core synthesis pathway for cilansetron hydrochloride anhydrous, detailing the necessary chemical transformations, experimental protocols, and methods for achieving the desired stereochemistry.
Core Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Tetracyclic Carbazolone Core: This involves the construction of the foundational 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one structure.
-
Introduction of the Imidazole Moiety and Enantiomeric Resolution: This stage focuses on the attachment of the 2-methylimidazole group to the carbazolone core and the critical separation of the desired (10R)-enantiomer.
-
Formation of the Anhydrous Hydrochloride Salt: The final step involves the conversion of the cilansetron free base into its stable, anhydrous hydrochloride salt form.
A generalized overview of the synthesis is depicted below:
Figure 1: Generalized synthesis pathway for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (Core Structure)
The synthesis of the tetracyclic carbazolone core is a critical first step. While multiple routes can be envisioned, a common approach involves the Fischer indole synthesis or related cyclization strategies starting from appropriate precursors.
Experimental Workflow:
Figure 2: Workflow for the synthesis of the carbazolone core.
A representative, though not exhaustive, protocol is as follows:
-
Reaction Setup: A suitable phenylhydrazine derivative and a cyclohexanone derivative are combined in a reaction vessel.
-
Acid Catalysis: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is added to the mixture.
-
Heating: The reaction mixture is heated to promote the cyclization and formation of the carbazolone ring system.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and subjected to a workup procedure, typically involving neutralization and extraction. The crude product is then purified by crystallization or column chromatography to yield the desired 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one.
Stage 2: Synthesis of (10R)-Cilansetron and Enantiomeric Resolution
This stage involves the introduction of the 2-methylimidazole side chain, which is often achieved through a Mannich-type reaction followed by substitution, and subsequent separation of the enantiomers.
Experimental Protocol for Racemic Cilansetron:
-
Mannich Reaction: The carbazolone core is reacted with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base intermediate.
-
Substitution: The Mannich base is then reacted with 2-methylimidazole, which displaces the secondary amine to yield racemic cilansetron.
Chiral Resolution:
Achieving the enantiomerically pure (10R)-cilansetron is paramount for its therapeutic efficacy. Chiral resolution is a common method employed.
Experimental Workflow for Chiral Resolution:
An In-depth Technical Guide to the Chemical Properties of Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Cilansetron hydrochloride anhydrous. Where specific experimental data for the anhydrous form is not publicly available, this guide details the established experimental protocols for its determination, empowering researchers to conduct their own analyses.
Chemical and Physical Properties
| Property | Data |
| Chemical Name | (10R)-5,6,9,10-Tetrahydro-10-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one hydrochloride |
| Molecular Formula | C₂₀H₂₁N₃O · HCl |
| Molecular Weight | 355.86 g/mol |
| CAS Number | 120635-72-5 |
| Appearance | Crystalline solid |
| Melting Point | Not specifically reported for the anhydrous form. The hydrochloride salt is reported to have a melting point of 226-228 °C. |
| Solubility | Specific quantitative solubility data for the anhydrous form in water, methanol, ethanol, and DMSO is not publicly available. For the related compound ondansetron hydrochloride, it is sparingly soluble in aqueous buffers and has approximate solubilities of 0.5 mg/mL in ethanol, 20 mg/mL in DMSO, and 10 mg/mL in dimethylformamide.[1] |
| pKa | The experimental pKa value for this compound has not been found in public literature. |
| Optical Rotation | [α]D²⁵ = -5.0° (c = 1.8 in methanol) for the hydrochloride salt. |
| Spectroscopic Data | Specific ¹H-NMR, ¹³C-NMR, and IR spectra for the anhydrous hydrochloride salt are not readily available in public databases. A reference to a ¹H-NMR spectrum exists on ChemicalBook, but the spectrum itself is not provided.[2] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Cilansetron exerts its pharmacological effects by acting as a selective antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[1] Activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations (Na⁺, K⁺, Ca²⁺), causing neuronal depolarization. This process is implicated in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, Cilansetron modulates these pathways, which is the basis for its investigation in the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).
Signaling Pathway of 5-HT3 Receptor Activation
Caption: A diagram of the 5-HT3 receptor signaling pathway.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides detailed methodologies for key experiments that are crucial for its characterization. These protocols are based on established pharmaceutical analysis techniques and information available for structurally related compounds.
Determination of Aqueous and Organic Solvent Solubility
This protocol outlines the equilibrium solubility method.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension using a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.
-
Analysis of Supernatant: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of Cilansetron in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa).
Caption: Workflow for pKa determination.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water or ethanol-water) may be used.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode and the burette tip.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.
Stability-Indicating HPLC Method
This protocol outlines the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
Caption: Workflow for a stability-indicating HPLC method.
Methodology:
-
Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are optimized to achieve good separation between the parent drug and its potential degradation products.
-
Detection: A UV detector set at a wavelength where Cilansetron has significant absorbance (e.g., its λmax) is used.
-
-
Forced Degradation Studies:
-
Subject solutions of this compound to various stress conditions to induce degradation:
-
Acid Hydrolysis: Treat with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug and a solution to dry heat.
-
Photodegradation: Expose the solid drug and a solution to UV and visible light.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
-
Conclusion
This technical guide provides a summary of the available chemical properties of this compound and outlines detailed experimental protocols for the determination of key parameters that are not currently in the public domain. The provided information on its mechanism of action and the methodologies for assessing its physicochemical properties and stability will be a valuable resource for researchers and professionals involved in the development and analysis of this compound. Further experimental investigation is required to fully characterize the anhydrous form of Cilansetron hydrochloride.
References
Cilansetron Hydrochloride Anhydrous: A Deep Dive into Receptor Binding Affinity
For Immediate Release
This technical guide provides a comprehensive overview of the receptor binding affinity of cilansetron hydrochloride anhydrous, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation.
Introduction to Cilansetron
Cilansetron is a medication developed for the management of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] As a member of the "setron" class of drugs, its therapeutic effects are mediated through the antagonism of the 5-HT3 receptor.[2] This receptor is a ligand-gated ion channel extensively distributed on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[3] The activation of 5-HT3 receptors by serotonin leads to neuronal depolarization, which in turn influences visceral pain perception, colonic transit, and gastrointestinal secretions—all key pathophysiological elements of IBS.[3] By blocking these receptors, cilansetron modulates the enteric nervous system to alleviate the symptoms of IBS-D.[4]
Mechanism of Action and Receptor Selectivity
Cilansetron functions as a competitive antagonist at the 5-HT3 receptor. When serotonin (5-HT) is released in the gut, it typically binds to these receptors, opening a nonselective cation channel. This allows an influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization and the propagation of nerve signals that contribute to the symptoms of IBS-D.[5][6] Cilansetron's structure allows it to bind to the 5-HT3 receptor with high affinity, thereby preventing serotonin from binding and activating the channel. This inhibitory action helps to reduce the excessive gut motility and visceral sensitivity characteristic of IBS-D.
Studies have demonstrated that cilansetron is a highly selective antagonist for the 5-HT3 receptor. Its binding affinity for other serotonin receptor subtypes and other neurotransmitter receptors is significantly lower, minimizing off-target effects.
Quantitative Receptor Binding Affinity
The affinity of cilansetron for the 5-HT3 receptor has been quantified using various in vitro assays. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor Target | Binding Affinity (Ki) | Species/Tissue | Reference |
| Cilansetron | 5-HT3 | 0.19 nM | Not Specified | --INVALID-LINK-- |
| Cilansetron | Sigma | 340 nM | Not Specified | --INVALID-LINK-- |
| Cilansetron | Muscarinic M1 | 910 nM | Not Specified | --INVALID-LINK-- |
| Cilansetron | 5-HT4 | 960 nM | Not Specified | --INVALID-LINK-- |
This table will be updated as more quantitative data becomes available.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity, such as the Ki value for cilansetron, is commonly achieved through a competitive radioligand binding assay.[7][8] This technique is considered a gold standard for quantifying the interaction between a drug and its receptor target.[7]
Principle
This assay measures the ability of an unlabeled compound (cilansetron) to compete with a radiolabeled ligand (e.g., [3H]GR65630, a known 5-HT3 receptor antagonist) for binding to the 5-HT3 receptor in a preparation of cell membranes or tissues known to express the receptor.[9]
Materials and Methods
-
Receptor Preparation:
-
Cell membranes are prepared from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK-293 cells) or from tissues with high receptor density (e.g., brain cortex).
-
The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an assay buffer.
-
-
Assay Procedure:
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (cilansetron).
-
The incubation is carried out in a multi-well plate format at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[10]
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of the 5-HT3 Receptor and Cilansetron's Mechanism of Action
Caption: 5-HT3 receptor signaling and the inhibitory action of cilansetron.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a high-affinity, selective antagonist of the 5-HT3 receptor. Its potent binding to this receptor effectively inhibits the downstream signaling pathways initiated by serotonin in the enteric nervous system, leading to the alleviation of symptoms in patients with diarrhea-predominant irritable bowel syndrome. The quantitative assessment of its binding affinity through robust experimental protocols like radioligand binding assays is crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting the 5-HT3 receptor.
References
- 1. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
The In Vivo Pharmacokinetics of Cilansetron Hydrochloride Anhydrous: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of cilansetron hydrochloride anhydrous, a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. Developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), cilansetron's journey through clinical trials has provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Although the development of cilansetron was ultimately discontinued and detailed pharmacokinetic data from its extensive Phase III trials involving over 4,000 patients are not widely published, this guide synthesizes the available information and supplements it with representative data from analogous compounds to provide a thorough understanding of its behavior in vivo.
Pharmacokinetic Profile
Cilansetron undergoes extensive metabolism after oral administration, with a relatively short half-life. Its pharmacokinetics can be influenced by patient-specific factors such as hepatic function and sex.
1.1 Absorption Following oral administration in healthy volunteers, cilansetron is absorbed, reaching peak plasma concentrations (Tmax) between 1.0 and 1.5 hours.[1] Studies in rats have shown that cilansetron is active at its site of absorption, suggesting it may act locally on afferent nerve terminals in the gastrointestinal tract.[2]
1.2 Distribution Specific data on the tissue distribution and plasma protein binding of cilansetron are not readily available in published literature. However, for ondansetron, a structurally and functionally similar 5-HT3 antagonist, plasma protein binding is reported to be in the range of 70% to 76%.[3] It is reasonable to infer that cilansetron would exhibit a comparable degree of protein binding and wide distribution throughout the body.
1.3 Metabolism Cilansetron is extensively metabolized by the liver. The primary metabolic pathway involves hydroxylation, leading to the formation of two main metabolites: 4S- and 4R-hydroxymetabolites. These metabolites are not inert; they also possess 5-HT3 receptor antagonist activity and may contribute to the overall biological effects of the drug, albeit to a lesser degree than the parent compound.[2]
By analogy with other 5-HT3 antagonists like ondansetron, the metabolism of cilansetron is likely mediated by multiple cytochrome P450 (CYP) isoenzymes. Studies on ondansetron have confirmed the involvement of CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily, indicating that no single enzyme dominates its clearance.[4][5] This multi-enzyme pathway suggests a lower likelihood of clinically significant drug-drug interactions caused by the inhibition or induction of a single CYP enzyme.
1.4 Excretion The primary route of elimination for cilansetron and its metabolites is expected to be through both renal and fecal excretion. A human mass balance study, which typically involves administering a radiolabeled version of the drug, would be required to definitively quantify the excretion pathways.[6] In such studies, total radioactivity is measured in urine and feces over time to determine the percentage of the dose eliminated by each route. For most orally administered drugs that undergo significant hepatic metabolism, the majority of the dose is excreted as various metabolites in urine and feces.[6][7][8]
Quantitative Pharmacokinetic Data
While comprehensive tabulated data for cilansetron's pharmacokinetic parameters (Cmax, AUC) are scarce in published literature[9], key properties have been reported. To provide a more complete picture for comparative purposes, representative data from an oral ondansetron study are also presented.
Table 1: Summary of Known Human Pharmacokinetic Properties of Cilansetron
| Parameter | Value / Observation | Population | Citation |
| Time to Peak (Tmax) | 1.0 - 1.5 hours | Healthy Volunteers | [1] |
| Elimination Half-life (t½) | 1.6 - 1.9 hours (multiple doses) | Healthy Volunteers | [1] |
| Mean Plasma Conc. (4 mg dose) | 9.76 ng/mL | Healthy Volunteers | [1] |
| Mean Plasma Conc. (8 mg dose) | 16.12 ng/mL | Healthy Volunteers | [1] |
| Effect of Hepatic Impairment | 26% decrease in apparent clearance; 2-fold increase in half-life | Subjects with Hepatic Impairment | [2] |
| Effect of Sex | Female patients tended to have decreased clearance | Healthy Volunteers | [2] |
Table 2: Representative Pharmacokinetic Parameters for an 8 mg Oral Dose of a 5-HT3 Antagonist (Ondansetron) in Cancer Patients
Note: This table presents data for ondansetron, a closely related 5-HT3 antagonist, to illustrate typical pharmacokinetic values for this class of drugs, as detailed data for cilansetron is not publicly available.
| Parameter | Mean Value (± Standard Deviation) |
| Cmax (Maximum Plasma Concentration) | 53.3 (± 26.8) ng/mL |
| Tmax (Time to Cmax) | 1.9 (± 1.4) hours |
| AUC (Area Under the Curve) | 399 (± 275) ng·h/mL |
| t½ (Elimination Half-life) | 5.21 (± 1.78) hours |
Data sourced from a study on ondansetron pharmacokinetics in cancer patients receiving chemotherapy.[10]
Experimental Protocols
The following are representative protocols for key in vivo pharmacokinetic studies. These are based on established methodologies for this class of drug.
3.1 Protocol: Single-Dose Human Oral Pharmacokinetic Study
-
Study Design: An open-label, single-dose, crossover, or parallel-group study in healthy adult volunteers.
-
Subjects: Healthy male and female subjects, aged 18-50 years, with normal hepatic and renal function confirmed by laboratory tests. Subjects are typically required to fast overnight before drug administration.
-
Dosing: A single oral dose of cilansetron hydrochloride (e.g., 8 mg) administered with a standardized volume of water (e.g., 240 mL).
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at pre-defined time points: pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[11]
-
Sample Processing: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and an aliquot (e.g., 100 µL) is mixed with an internal standard. Proteins are precipitated by adding a solvent like acetonitrile or methanol. The mixture is vortexed and centrifuged. The supernatant is then transferred and evaporated to dryness under nitrogen. The residue is reconstituted in the mobile phase for injection.[12]
-
Chromatography: A reverse-phase C18 column is used with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion, multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for cilansetron and its internal standard are monitored for quantification.[12]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters including Cmax, Tmax, AUC, and t½.
3.2 Protocol: Mass Balance and Excretion Study
-
Study Design: An open-label, single-dose study in a small number of healthy male volunteers.
-
Investigational Product: A single oral dose of radiolabeled cilansetron (e.g., [14C]-cilansetron) is administered. The dose typically contains a low amount of radioactivity.
-
Sample Collection: All urine and feces are collected at pre-defined intervals for a period of 7 to 10 days post-dose, or until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).[6][8] Blood samples are also collected to characterize the pharmacokinetics of the parent drug and total radioactivity.
-
Sample Analysis:
-
Total Radioactivity: The total radioactivity in aliquots of plasma, urine, and homogenized feces is determined by liquid scintillation counting (LSC).
-
Metabolite Profiling: Plasma and excreta samples are pooled and subjected to chromatographic separation (e.g., HPLC) with radiometric detection to profile the metabolites. The fractions corresponding to different radioactive peaks are collected for structural identification using mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The cumulative amount of radioactivity excreted in urine and feces is calculated as a percentage of the administered radioactive dose to determine the mass balance and primary routes of excretion.
Visualizations: Pathways and Workflows
4.1 Signaling Pathway
Caption: Mechanism of action of Cilansetron as a 5-HT3 receptor antagonist.
4.2 Experimental Workflow
References
- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Frontiers | Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice [frontiersin.org]
- 8. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]
- 9. Cilansetron in the treatment of diarrhea-predominant irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral ondansetron pharmacokinetics: the effect of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyperemesis.org [hyperemesis.org]
- 12. dovepress.com [dovepress.com]
The Discovery and Development of Cilansetron Hydrochloride Anhydrous: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that was investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). Developed by Solvay Pharmaceuticals, cilansetron demonstrated significant efficacy in clinical trials for both male and female patients, a notable advantage over other therapies available at the time.[1] Its mechanism of action centers on the blockade of 5-HT3 receptors in the gastrointestinal tract, which are known to modulate visceral pain, colonic transit, and intestinal secretions.[2] Despite promising results in Phase III trials, the development of cilansetron was ultimately discontinued due to concerns about ischemic colitis, a rare but serious adverse event also associated with another 5-HT3 antagonist, alosetron.[3][4] This technical guide provides an in-depth overview of the discovery and development of cilansetron hydrochloride anhydrous, with a focus on its pharmacological properties, key experimental methodologies, and clinical findings.
Introduction
Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[5] The diarrhea-predominant subtype (IBS-D) presents a significant therapeutic challenge. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the regulation of gastrointestinal motility and sensation, primarily through the activation of various receptor subtypes. The 5-HT3 receptor, a ligand-gated ion channel, is densely expressed on enteric neurons and is implicated in the pathophysiology of IBS-D by mediating visceral hypersensitivity and increasing colonic motility.[2] Consequently, antagonism of the 5-HT3 receptor emerged as a promising therapeutic strategy.
Cilansetron was developed as a high-affinity 5-HT3 receptor antagonist with the aim of providing symptomatic relief for patients with IBS-D.[3] This document details the scientific journey of cilansetron, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program.
Chemical Synthesis
The synthesis of this compound involves a multi-step process to construct the tetracyclic carbazole core and introduce the methyl-imidazole side chain. The following is a general synthetic scheme based on available data:
Synthesis of Racemic Cilansetron:
-
Formation of Tetrahydroquinolone: The synthesis begins with the reaction of 1-indanone with sodium azide in a solution of acetic acid and sulfuric acid to yield a tetrahydroquinolone intermediate.[6]
-
Reduction to Tetrahydroquinoline: The resulting tetrahydroquinolone is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) to produce the corresponding tetrahydroquinoline.[6]
-
N-Nitroso Derivative Formation: The tetrahydroquinoline is treated with sodium nitrite and sulfuric acid to form an N-nitroso derivative.[6]
-
Reduction to N-Amino Compound: This N-nitroso derivative is subsequently reduced, again with a reagent like LiAlH4 in THF, to yield the N-amino compound.[6]
-
Monohydrazone Formation: The N-amino compound is reacted with cyclohexane-1,3-dione to form a monohydrazone.[6]
-
Cyclization to Tetracyclic Core: The monohydrazone undergoes cyclization in the presence of hydrochloric acid in refluxing acetic acid to form the tetracyclic carbazole core of cilansetron.[6]
-
Mannich Reaction: The tetracyclic compound is then subjected to a Mannich reaction with dimethylamine and paraformaldehyde in hot acetic acid.[6]
-
Addition of Methyl-Imidazole: The product of the Mannich reaction is treated with 2-methylimidazole in refluxing water to afford racemic cilansetron.[6]
-
Optical Resolution: The final step involves the optical resolution of the racemic mixture using a chiral resolving agent such as di-p-toluyl-D-tartaric acid or D-pyroglutamic acid to isolate the desired R-enantiomer.[6]
Final Salt Formation: The purified R-enantiomer is then treated with hydrochloric acid in an anhydrous solvent to yield this compound.
Preclinical Pharmacology
Mechanism of Action
Cilansetron is a potent and selective antagonist of the 5-HT3 receptor.[2] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.[2] Activation of 5-HT3 receptors by serotonin leads to the depolarization of these neurons, which in turn affects the regulation of visceral pain perception, colonic transit, and gastrointestinal secretions.[2] By competitively blocking the binding of serotonin to these receptors, cilansetron inhibits this signaling cascade, thereby reducing the symptoms of IBS-D.[2]
Key Preclinical Experiments
Objective: To determine the binding affinity of cilansetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the human 5-HT3 receptor. The tissue is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[2]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-GR65630) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled cilansetron.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.[2]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of cilansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Results: Cilansetron has been shown to have a high affinity for the 5-HT3 receptor and is reported to be approximately ten times more potent than ondansetron in in-vitro competitive antagonism studies.
Objective: To evaluate the effect of cilansetron on visceral pain in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Visceral hypersensitivity can be induced by neonatal colon irritation.[3]
-
Colorectal Distension (CRD): A flexible balloon catheter is inserted into the descending colon and rectum of the conscious or lightly anesthetized rat. The balloon is inflated to various pressures to induce a visceral motor response (VMR), which is a contraction of the abdominal and hind limb musculature.
-
Measurement of VMR: The VMR is typically quantified by measuring the electromyographic (EMG) activity of the external oblique muscle or by a visual assessment of the abdominal withdrawal reflex (AWR) score.
-
Drug Administration: Cilansetron or a vehicle control is administered orally or via another appropriate route prior to the CRD procedure.
-
Data Analysis: The VMR at each distension pressure is recorded, and the effect of cilansetron on reducing the VMR compared to the vehicle control is determined.
Results: In animal models, cilansetron has been shown to potently inhibit or reduce distension-induced visceral sensitivity.
Clinical Development
Cilansetron underwent a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with IBS-D.
Pharmacokinetics in Humans
Limited pharmacokinetic data for cilansetron in humans has been published. However, studies in healthy volunteers and patients have provided some key parameters.
| Parameter | Value | Population |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | Healthy Volunteers |
| Elimination Half-life (t1/2) | 1.6 - 1.9 hours | Healthy Volunteers (after 4 and 8 mg oral doses) |
| Effect of Hepatic Impairment | 26% decrease in apparent clearance, 2-fold increase in half-life | Patients with Hepatic Impairment |
Note: Data is limited and may not be fully representative of all patient populations.
Phase III Clinical Trials
Multiple large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials were conducted to establish the efficacy and safety of cilansetron for the treatment of IBS-D in both men and women.[1][7]
General Methodology:
-
Patient Population: Patients diagnosed with IBS-D according to the Rome criteria.[8]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.
-
Treatment: Oral cilansetron (typically 2 mg three times daily) or placebo.
-
Primary Efficacy Endpoint: Adequate relief of overall IBS symptoms.
-
Secondary Efficacy Endpoints: Relief of abdominal pain and discomfort, improvement in stool consistency and frequency.
-
Data Collection: Patient-reported outcomes were often collected using an interactive voice response system.
Summary of Efficacy Results from a 3-Month Phase III Study:
| Outcome | Cilansetron (2 mg t.i.d.) | Placebo | p-value |
| Overall Relief of IBS Symptoms | 49% | 28% | < 0.001 |
| Relief of Abdominal Pain and Discomfort | 52% | 37% | < 0.001 |
| Relief of Diarrhea | 51% | 26% | < 0.001 |
Efficacy in Men and Women (3-Month Study):
| Outcome | Gender | Cilansetron | Placebo |
| Relief of Abdominal Pain | Women | 55% | 43% |
| Men | 45% | Not Reported | |
| Relief of Abnormal Bowel Habits | Women | 56% | Not Reported |
| Men | 39% | Not Reported |
Safety and Tolerability
Cilansetron was generally well-tolerated in clinical trials. The most commonly reported adverse event was constipation.[3] However, a more concerning, though rare, adverse event was suspected ischemic colitis. The event rate for suspected ischemic colitis associated with cilansetron in clinical trials was approximately 3.77 per 1000 person-years of exposure.[3] While all reported cases resolved without serious complications, this safety signal, similar to that observed with alosetron, ultimately led to the discontinuation of cilansetron's development.[1][3]
Conclusion
This compound represented a promising therapeutic agent for the management of IBS-D. Its potent and selective antagonism of the 5-HT3 receptor translated into significant clinical efficacy in relieving the key symptoms of this debilitating condition in both male and female patients. The comprehensive preclinical and clinical development program provided a wealth of data on its mechanism of action, pharmacokinetics, and clinical utility. However, the emergence of a rare but serious safety concern, ischemic colitis, highlighted the challenges in developing drugs for functional gastrointestinal disorders and ultimately led to the cessation of its development. The story of cilansetron underscores the critical importance of a thorough risk-benefit assessment in drug development and provides valuable insights for future research in this field.
References
- 1. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cilansetron Hydrochloride Anhydrous for Irritable Bowel Syndrome with Diarrhea (IBS-D): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron is a potent and selective serotonin type-3 (5-HT3) receptor antagonist investigated for the management of irritable bowel syndrome with diarrhea (IBS-D). This technical guide provides an in-depth overview of the preclinical and clinical research on cilansetron hydrochloride anhydrous. It includes detailed information on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. The guide also presents experimental protocols for key assays and visualizes the core signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The diarrhea-predominant subtype (IBS-D) significantly impairs the quality of life. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, and its 5-HT3 receptor plays a crucial role in regulating visceral sensation, colonic transit, and gastrointestinal secretion.[1] this compound is a high-affinity antagonist of the 5-HT3 receptor, developed to modulate these pathways and alleviate the symptoms of IBS-D.
Mechanism of Action
Cilansetron is a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] In the gastrointestinal tract, these receptors are located on enteric neurons.[1] Activation of 5-HT3 receptors by serotonin, released from enterochromaffin cells, leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This depolarization enhances visceral perception (pain), stimulates colonic motility, and increases intestinal secretion, all of which are key pathophysiological features of IBS-D.[1]
By blocking the 5-HT3 receptor, cilansetron inhibits these downstream effects, thereby reducing abdominal pain and discomfort, decreasing stool frequency, and improving stool consistency.
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor opens the ion channel, leading to an influx of calcium ions (Ca2+).[2] This increase in intracellular Ca2+ activates Calmodulin-dependent protein kinase II (CaMKII).[2][3] Activated CaMKII, in turn, can phosphorylate and activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][4] This signaling cascade within enteric neurons is believed to contribute to the modulation of synaptic plasticity, neuronal excitability, and ultimately, the regulation of gastrointestinal motility and sensation.[3][5]
Pharmacological Profile
Receptor Binding Affinity
Cilansetron demonstrates high affinity and selectivity for the 5-HT3 receptor.
| Receptor | Ligand | Ki (nM) | Species | Reference |
| 5-HT3 | Cilansetron | 0.19 | - | [6] |
| Muscarinic M1 | Cilansetron | 910 | - | [6] |
| Sigma | Cilansetron | 340 | - | [6] |
| 5-HT4 | Cilansetron | 960 | - | [6] |
| [Ki: Dissociation constant for an inhibitor] |
Pharmacokinetics in Healthy Volunteers
Following oral administration, cilansetron is absorbed, reaching peak plasma concentrations within 1.0 to 1.5 hours.[7]
| Parameter | 4 mg (tid) | 8 mg (tid) | Reference |
| Tmax (h) | 1.0 - 1.5 | 1.0 - 1.5 | [7] |
| Plasma Elimination Half-life (h) | 1.6 - 1.9 | 1.6 - 1.9 | [7] |
| Mean Plasma Concentration (ng/mL) | 9.76 | 16.12 | [7] |
| [Tmax: Time to reach maximum plasma concentration; tid: three times a day] |
Clinical Efficacy in IBS-D
Multiple Phase III clinical trials have evaluated the efficacy of cilansetron in adult patients with IBS-D.
Responder Rates for Adequate Relief of IBS Symptoms
A 3-month, randomized, double-blind, placebo-controlled study in 692 patients with IBS-D demonstrated the following responder rates for adequate relief of symptoms with cilansetron 2 mg three times daily.[8]
| Endpoint | Cilansetron (2 mg tid) | Placebo | p-value | Reference |
| Overall IBS Symptom Relief | 49% | 28% | < 0.001 | [8] |
| Abdominal Pain and Discomfort Relief | 52% | 37% | < 0.001 | [8] |
| Diarrhea Relief | 51% | 26% | < 0.001 | [8] |
Meta-Analysis of Clinical Trial Data
A network meta-analysis of 21 randomized controlled trials involving 10,421 patients with non-constipated IBS provided further evidence of cilansetron's efficacy.
| Comparison | Outcome | Odds Ratio (95% CrI) | Reference |
| Cilansetron vs. Placebo | Global Symptom Improvement | 2.45 (1.44 - 4.22) | [4] |
| Cilansetron vs. Placebo | Abdominal Pain/Discomfort Improvement | 2.44 (1.54 - 3.90) | [4] |
| [CrI: Credible Interval] |
Safety and Tolerability
Cilansetron is generally well-tolerated. The most common adverse event reported in clinical trials was constipation.[7] A more serious, though rare, adverse event is ischemic colitis, which has been observed with 5-HT3 receptor antagonists. The event rate for suspected ischemic colitis with cilansetron is estimated to be 3.77 per 1000 person-years of exposure.[6]
| Adverse Event | Cilansetron | Placebo | Reference |
| Constipation | 7-19% | <1-4% | |
| Ischemic Colitis | Rare | - | [6][9] |
Experimental Protocols
5-HT3 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound for the 5-HT3 receptor using a radiolabeled antagonist like [3H]-granisetron.
Materials:
-
Tissue or cells expressing 5-HT3 receptors (e.g., NG108-15 cells, rat brain cortex)
-
[3H]-granisetron (radioligand)
-
This compound (test compound)
-
Non-labeled granisetron or other high-affinity 5-HT3 antagonist (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Binding Assay: In a multi-well plate, combine the membrane preparation, [3H]-granisetron (at a concentration near its Kd), and varying concentrations of cilansetron. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled granisetron.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the cilansetron concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a potent and selective 5-HT3 receptor antagonist with demonstrated efficacy in treating the primary symptoms of IBS-D in both men and women. Its mechanism of action via the blockade of 5-HT3 receptors in the enteric nervous system is well-supported by preclinical and clinical data. While constipation is a common side effect, the overall safety profile appears manageable. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key data and methodologies to facilitate further investigation into the therapeutic potential of cilansetron and other 5-HT3 receptor antagonists. Further research to fully elucidate the downstream signaling pathways and to optimize the risk-benefit profile of this class of drugs is warranted.
References
- 1. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 3. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | Semantic Scholar [semanticscholar.org]
- 6. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilansetron Demonstrates Efficacy for Treatment of IBS-D in Men and Women [medscape.com]
- 9. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
Preclinical Profile of Cilansetron Hydrochloride Anhydrous: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron hydrochloride anhydrous is a potent and selective serotonin type-3 (5-HT3) receptor antagonist that was under development for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] As a member of the -setron class of drugs, its mechanism of action is centered on the modulation of the enteric nervous system, thereby affecting visceral pain, colonic transit, and gastrointestinal secretions.[3] Preclinical studies in various animal models have demonstrated its high affinity for the 5-HT3 receptor and its efficacy in modulating gastrointestinal function. This technical guide provides a comprehensive overview of the available preclinical data on cilansetron, including its pharmacodynamics, pharmacokinetics, and safety profile, to serve as a resource for researchers and professionals in drug development. Although its clinical development was discontinued, the preclinical data for cilansetron remains a valuable case study for the development of 5-HT3 receptor antagonists.[1]
Mechanism of Action: 5-HT3 Receptor Antagonism
Cilansetron exerts its pharmacological effects by acting as a competitive antagonist at 5-HT3 receptors.[3][4] These receptors are ligand-gated ion channels extensively distributed on enteric neurons within the gastrointestinal tract, as well as in the central nervous system.[3] Activation of 5-HT3 receptors by serotonin (5-hydroxytryptamine, 5-HT) leads to the opening of non-selective cation channels, resulting in rapid neuronal depolarization.[3] This depolarization plays a crucial role in the pathophysiology of IBS by influencing visceral pain perception, colonic transit, and gastrointestinal secretions.[3] By blocking these receptors, cilansetron inhibits the downstream signaling cascade, leading to a reduction in gastrointestinal motility and visceral hypersensitivity.[5]
Signaling Pathway of 5-HT3 Receptor Activation and Cilansetron Inhibition
References
Cilansetron Hydrochloride Anhydrous: A Technical Guide to its Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist that was investigated for the management of irritable bowel syndrome with diarrhea predominance (IBS-D). As a member of the -setron class of drugs, its mechanism of action is centered on the modulation of the enteric nervous system, thereby affecting visceral pain, colonic transit, and gastrointestinal secretions. This technical guide provides a comprehensive overview of the anhydrous hydrochloride form of cilansetron, detailing its molecular structure, pharmacological activity, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Molecular Structure and Properties
Cilansetron hydrochloride anhydrous is the salt form of the active moiety, cilansetron. The chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11-one hydrochloride |
| Molecular Formula | C₂₀H₂₁N₃O · HCl |
| Molecular Weight | 355.86 g/mol |
| CAS Number | 120635-72-5 |
| Appearance | Crystalline solid |
| Melting Point | 226-228 °C |
Mechanism of Action and Signaling Pathway
Cilansetron is a competitive antagonist of the 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptor.[1][2] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[1] In individuals with IBS-D, excessive serotonin release in the gut can lead to overstimulation of 5-HT3 receptors, resulting in symptoms such as abdominal pain, cramping, and diarrhea.
By blocking the 5-HT3 receptor, cilansetron inhibits the binding of serotonin, thereby preventing the opening of the ion channel and the subsequent depolarization of enteric neurons. This action modulates the enteric nervous system, leading to a reduction in visceral pain perception, a decrease in colonic transit speed, and a normalization of gastrointestinal secretions.[1]
Pharmacological Activity
Receptor Binding Affinity
Cilansetron exhibits high affinity and selectivity for the 5-HT3 receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay.
| Receptor Subtype | Ki (nM) |
| 5-HT3 | 0.19 |
| Sigma | 340 |
| Muscarinic M1 | 910 |
| 5-HT4 | 960 |
Data compiled from J. Med. Chem. 1993, 36, 24, 3693–3699.
Pharmacokinetics
The pharmacokinetic profile of cilansetron has been characterized in clinical studies. Key parameters are summarized below.
| Parameter | Value |
| Bioavailability (rats) | >80% |
| Elimination Half-life | 1.6 - 1.9 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Clinical Efficacy in IBS-D
Multiple Phase III clinical trials have evaluated the efficacy of cilansetron in patients with IBS-D. The primary endpoint in these studies was often the proportion of patients reporting adequate relief of overall IBS symptoms.
| Study | Cilansetron (2 mg t.i.d.) Responder Rate | Placebo Responder Rate | p-value |
| Phase III Program (Overall) | 52% - 61% | 37% - 46% | <0.001 |
| 6-Month Multinational Trial (IBS-QoL Score Improvement) | +17.7 | +9.6 | <0.001 |
Responder rate defined as adequate relief in at least 50% of weekly responses.[3] IBS-QoL is the Irritable Bowel Syndrome Quality of Life questionnaire.[2]
Experimental Protocols
5-HT3 Receptor Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity of a compound like cilansetron to the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Homogenize a cell line or tissue known to express 5-HT3 receptors (e.g., NG108-15 cells or rabbit striatum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then resuspended in fresh buffer.
-
Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of a 5-HT3 receptor-specific radioligand (e.g., [3H]GR65630). Add varying concentrations of unlabeled cilansetron.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of cilansetron to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Phase III Clinical Trial (Representative Design)
The following outlines a typical design for a Phase III clinical trial to evaluate the efficacy and safety of cilansetron in patients with IBS-D.
Methodology:
-
Patient Population: Enroll adult patients who meet the Rome II diagnostic criteria for IBS-D. Key exclusion criteria would include a history of inflammatory bowel disease, major abdominal surgery, or other gastrointestinal disorders.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomly assigned to receive either cilansetron (e.g., 2 mg three times daily) or a matching placebo for a predefined period (e.g., 12 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is the percentage of patients who report adequate relief of their overall IBS symptoms for at least 50% of the weeks during the treatment period. Secondary endpoints include changes in abdominal pain scores, stool frequency and consistency, and quality of life as measured by a validated instrument like the IBS-QoL.
-
Safety Assessments: Monitor adverse events, clinical laboratory values, and vital signs throughout the study.
-
Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis comparing the proportion of responders in the cilansetron group to the placebo group using a chi-squared test.
Conclusion
This compound is a well-characterized 5-HT3 receptor antagonist with a clear mechanism of action and demonstrated efficacy in alleviating the symptoms of IBS-D. Its high affinity and selectivity for the 5-HT3 receptor translate into a targeted pharmacological effect on the enteric nervous system. While further development of cilansetron was discontinued, the data and methodologies associated with its investigation remain a valuable reference for the ongoing research and development of novel therapeutics for functional gastrointestinal disorders.
References
The Unseen Blueprint: A Technical Guide to the Presumed Animal Safety Profile of Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Development of cilansetron was discontinued, and as a result, a comprehensive public record of its preclinical safety data is not available. This guide provides a framework for the anticipated animal safety profile of cilansetron hydrochloride anhydrous by detailing the standard toxicological assessments performed for a drug of its class. Data from the related 5-HT3 antagonist, ondansetron, is presented as a representative example to illustrate the nature of the expected findings.
Introduction: The Cilansetron Story and a Gap in the Archives
This compound is a potent and selective serotonin 5-HT3 receptor antagonist. It was developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), showing promise in clinical trials for its efficacy in managing symptoms in both male and female patients. However, its development was halted following a "not approvable" letter from the U.S. Food and Drug Administration (FDA), which requested additional clinical trials. Consequently, the extensive preclinical safety and toxicology data package that would have been submitted for regulatory approval is not in the public domain.
This technical guide is designed to bridge this informational gap for researchers and drug development professionals. It outlines the comprehensive non-clinical safety assessment pipeline that a compound like cilansetron would have undergone. By understanding the standard methodologies and endpoints, professionals can better anticipate the safety profile of similar 5-HT3 antagonists.
The Non-Clinical Safety Assessment Workflow
The preclinical safety evaluation of a new chemical entity is a staged, systematic process designed to identify potential hazards to humans. The following diagram illustrates a typical workflow for a compound like cilansetron.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given over a short period (usually 24 hours). These studies help in the classification of the substance and provide information for setting dose levels in longer-term studies.
Experimental Protocol
-
Species: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Administration: The route of administration would mimic the intended clinical route, which for cilansetron would be oral (gavage).
-
Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg in rodents), are used to determine the LD50 (the dose that is lethal to 50% of the test population).
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoints: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Data Presentation
Table 1: Acute Toxicity Data for this compound
| Species | Route | Parameter | Value |
| Rat | Oral | LD50 | Data not publicly available |
| Dog | Oral | LD50 | Data not publicly available |
Representative Data Note: The following table contains acute toxicity data for the 5-HT3 antagonist, ondansetron.
Table 2: Acute Toxicity Data for Ondansetron
| Species | Route | Parameter | Value |
| Rat | Oral | LD50 | 95 mg/kg[1] |
| Dog | Oral | LD50 | > 45 mg/kg[2] |
Sub-chronic and Chronic Toxicity
These studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend from 6 months to 2 years, depending on the intended duration of clinical use.
Experimental Protocol
-
Species: One rodent (e.g., Wistar rat) and one non-rodent (e.g., Beagle dog) species.
-
Administration: Daily administration via the intended clinical route (oral for cilansetron).
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity, while the low dose should be a No-Observed-Adverse-Effect Level (NOAEL).
-
Duration: Sub-chronic (e.g., 90 days) and chronic (e.g., 6-12 months).
-
Endpoints: Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, full histopathology of organs and tissues, and toxicokinetics.
Data Presentation
Table 3: Repeated-Dose Toxicity Data for this compound
| Species | Duration | Route | NOAEL | Target Organs |
| Rat | 90-day | Oral | Data not publicly available | Data not publicly available |
| Dog | 90-day | Oral | Data not publicly available | Data not publicly available |
| Rat | 6-month | Oral | Data not publicly available | Data not publicly available |
| Dog | 6-month | Oral | Data not publicly available | Data not publicly available |
Representative Data Note: The following table contains repeated-dose toxicity data for the 5-HT3 antagonist, ondansetron.
Table 4: Repeated-Dose Toxicity Data for Ondansetron
| Species | Duration | Route | NOAEL | Target Organs |
| Rat | Not Specified | Oral | 6 mg/kg/day[3] | CNS, Liver[2] |
| Dog | Not Specified | Oral | 12.5 mg/kg/day[3] | CNS, Liver[2] |
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.
Experimental Protocol
A standard battery of tests is typically conducted:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In vitro Mammalian Cell Gene Mutation Assay: Often performed in mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to detect gene mutations.
-
In vitro Mammalian Chromosome Aberration Test: Assesses the potential to cause structural chromosomal damage in cultured mammalian cells.
-
In vivo Micronucleus Test: An in vivo test in rodents (usually mice or rats) to detect damage to chromosomes or the mitotic apparatus.
Data Presentation
Table 5: Genotoxicity Profile of this compound
| Assay | System | Result |
| Ames Test | S. typhimurium, E. coli | Data not publicly available |
| Chromosome Aberration | Mammalian Cells (in vitro) | Data not publicly available |
| Gene Mutation | Mammalian Cells (in vitro) | Data not publicly available |
| Micronucleus Test | Rodent (in vivo) | Data not publicly available |
Representative Data Note: The following table summarizes the genotoxicity profile for the 5-HT3 antagonist, ondansetron.
Table 6: Genotoxicity Profile of Ondansetron
| Assay | System | Result |
| Ames Test | S. typhimurium | Not mutagenic[4] |
| Gene Conversion Assay | Saccharomyces cerevisiae | Not genotoxic[4] |
| Forward Mutation Assay | Chinese Hamster Ovary Cells | Not genotoxic[4] |
| Human Lymphocyte Cytogenic Assay | Human Lymphocytes | Not genotoxic[4] |
| Mouse Micronucleus Test | Mouse | Not genotoxic[4] |
Carcinogenicity
Carcinogenicity studies are conducted to assess the tumorigenic potential of a drug after long-term exposure. These are typically required for drugs that are intended for chronic use.
Experimental Protocol
-
Species: Two rodent species, typically rats and mice.
-
Administration: Daily administration for the majority of the animal's lifespan (e.g., 24 months).
-
Dose Levels: Three dose levels and a control group, with the highest dose being the maximum tolerated dose (MTD).
-
Endpoints: Survival, clinical signs, body weight, and comprehensive histopathological examination of all organs and tissues for neoplastic and non-neoplastic lesions.
Data Presentation
Table 7: Carcinogenicity Data for this compound
| Species | Duration | Route | Result |
| Rat | 2-year | Oral | Data not publicly available |
| Mouse | 2-year | Oral | Data not publicly available |
Representative Data Note: The following table presents the carcinogenicity data for the 5-HT3 antagonist, ondansetron.
Table 8: Carcinogenicity Data for Ondansetron
| Species | Duration | Route | Dose | Result |
| Rat | 2-year | Oral | up to 10 mg/kg/day | Not carcinogenic[4][5] |
| Mouse | 2-year | Oral | up to 30 mg/kg/day | Not carcinogenic[4][5] |
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential effects of a drug on all aspects of reproduction, from fertility to postnatal development.
Experimental Protocol
A series of studies are conducted to cover the entire reproductive cycle:
-
Fertility and Early Embryonic Development (Segment I): Mating, fertilization, implantation, and early embryonic development are assessed. Dosing is typically before and during mating and continues through implantation.
-
Embryo-fetal Development (Segment II): The potential for teratogenicity is evaluated. Dosing occurs during the period of organogenesis.
-
Pre- and Postnatal Development (Segment III): The effects on late fetal development, parturition, lactation, and offspring viability and growth are assessed. Dosing is from implantation through lactation.
Data Presentation
Table 9: Reproductive and Developmental Toxicity of this compound
| Study | Species | Result |
| Fertility and Early Embryonic Development | Rat | Data not publicly available |
| Embryo-fetal Development | Rat, Rabbit | Data not publicly available |
| Pre- and Postnatal Development | Rat | Data not publicly available |
Representative Data Note: The following table summarizes the reproductive and developmental toxicity findings for the 5-HT3 antagonist, ondansetron.
Table 10: Reproductive and Developmental Toxicity of Ondansetron
| Study | Species | Dose | Result |
| Fertility and General Reproductive Performance | Rat | up to 15 mg/kg/day | No effect on fertility or reproductive performance[4][5] |
| Embryo-fetal Development | Rat | up to 15 mg/kg/day | No evidence of impaired fertility or harm to the fetus[5] |
| Embryo-fetal Development | Rabbit | up to 30 mg/kg/day | No evidence of impaired fertility or harm to the fetus[5] |
| Pre- and Postnatal Development | Rat | up to 15 mg/kg/day | No effects on pre- and postnatal development of offspring[6] |
Signaling Pathway of 5-HT3 Receptor Antagonists
Cilansetron, like other "setrons," exerts its therapeutic effect by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.
Conclusion
While the specific animal safety profile of this compound remains largely confidential, a comprehensive understanding of the standard non-clinical toxicological evaluation provides a robust framework for anticipating its safety characteristics. Based on the data from the closely related compound ondansetron, it is plausible that cilansetron would have demonstrated a generally favorable safety profile in animal models, with a lack of genotoxic, carcinogenic, or significant reproductive and developmental effects at therapeutic doses. The primary toxicities would likely have been extensions of its pharmacological activity observed at high dose levels. This guide serves as a valuable resource for researchers and professionals in the field, offering a detailed overview of the methodologies and data expectations for the safety assessment of 5-HT3 receptor antagonists.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Emistat | 8 mg | Tablet | ইমিস্টেট ৮ মি.গ্রা. ট্যাবলেট | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
In Vitro Assay Protocols for Cilansetron Hydrochloride Anhydrous: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cilansetron Hydrochloride Anhydrous
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, resulting in neuronal depolarization.[3] In the gastrointestinal tract, this signaling is involved in the regulation of visceral pain, colonic transit, and secretions. By blocking these receptors, Cilansetron modulates the enteric nervous system, making it a therapeutic candidate for conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).[1][4] Preclinical and clinical studies have demonstrated its efficacy in improving symptoms associated with IBS-D.[1][4][5][6][7]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity, functional antagonism, and potential cytotoxicity.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters for Cilansetron.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | Human 5-HT3 | 0.19 nM | Radioligand Binding Assay | [2][3] |
| Potency | 5-HT3 | ~10x > Ondansetron | Functional Antagonism | [1] |
Signaling Pathway of the 5-HT3 Receptor and Cilansetron's Mechanism of Action
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the mechanism of action for Cilansetron.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol determines the binding affinity (Ki) of Cilansetron for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Experimental Workflow:
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand: [3H]granisetron or other suitable 5-HT3 receptor radioligand
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT3 receptor to a high density.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of Cilansetron.
-
For total binding, omit Cilansetron.
-
For non-specific binding, add a saturating concentration of a non-radiolabeled 5-HT3 antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the Cilansetron concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: 5-HT3 Receptor-Mediated Calcium Influx
This assay measures the ability of Cilansetron to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.
Experimental Workflow:
Materials:
-
CHO-K1 or other suitable cells stably expressing the human 5-HT3A receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
5-HT3 receptor agonist (e.g., Serotonin or m-chlorophenylbiguanide)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the 5-HT3 receptor and seed them into a 96-well black-walled, clear-bottom plate.
-
Allow the cells to attach and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of Cilansetron to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Inject the 5-HT3 receptor agonist and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to the control (agonist only).
-
Plot the normalized response as a function of the Cilansetron concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of Cilansetron to reduce cell viability, providing an indication of its cytotoxic effects.
Experimental Workflow:
Materials:
-
A suitable cell line (e.g., CHO-K1 or a cell line relevant to the therapeutic area)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of Cilansetron in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Cilansetron. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the study (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of Cilansetron relative to the untreated control cells.
-
If applicable, plot the cell viability against the Cilansetron concentration to determine the IC50 for cytotoxicity.
-
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy and safety of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
Application Notes: Receptor Binding Assay for Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron is a potent and selective serotonin type-3 (5-HT3) receptor antagonist.[1][2] Developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D), its mechanism of action relies on the modulation of the enteric nervous system.[2][3] The 5-HT3 receptors, which are ligand-gated ion channels, are extensively distributed on enteric neurons and are involved in regulating visceral pain, colonic transit, and gastrointestinal secretions.[2][4] By blocking these receptors, Cilansetron helps to alleviate the symptoms associated with IBS-D.[3]
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of Cilansetron hydrochloride anhydrous to the human 5-HT3 receptor.
Principle of the Assay
The affinity of Cilansetron for the 5-HT3 receptor is determined using a competitive radioligand binding assay. This method is considered a gold standard for quantifying the interaction between a ligand and its target receptor.[5] The assay measures the ability of an unlabeled compound (the "competitor," in this case, Cilansetron) to displace a radioactively labeled ligand ("radioligand") that is specifically bound to the receptor.
The assay involves incubating a source of 5-HT3 receptors (such as a membrane preparation from cells expressing the receptor) with a fixed concentration of a suitable radioligand and varying concentrations of Cilansetron. As the concentration of Cilansetron increases, it competes with the radioligand for the binding sites, leading to a decrease in the amount of bound radioactivity. The concentration of Cilansetron that displaces 50% of the specifically bound radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor.
Data Presentation: Binding Profile of Cilansetron
The binding affinity of Cilansetron has been characterized at various receptors, demonstrating high selectivity for the 5-HT3 receptor.
| Receptor Target | Binding Affinity (Ki) in nM | Reference |
| 5-HT3 Receptor | 0.19 | [6] |
| Sigma Receptor | 340 | [6] |
| Muscarinic M1 Receptor | 910 | [6] |
| 5-HT4 Receptor | 960 | [6] |
Experimental Protocols
This section details a representative protocol for a competitive radioligand binding assay to determine the Ki of Cilansetron for the 5-HT3 receptor.
1. Materials and Reagents
-
Receptor Source: Cell membrane homogenates from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron or [3H]GR65630 (specific activity ~30-60 Ci/mmol).[7]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 antagonist, such as Ondansetron.
-
Filtration Apparatus: 96-well cell harvester or similar vacuum filtration system.[5]
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
2. Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
3. Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen HEK293 cell membranes expressing the 5-HT3 receptor on ice. Homogenize them in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration (typically 25-100 µg protein per well).
-
Assay Setup: Set up the assay in 96-well plates or individual tubes. For each concentration of Cilansetron, prepare tubes in triplicate.
-
Total Binding (TB): Add assay buffer, radioligand, and membrane suspension. This represents the maximum specific binding.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, membrane suspension, and a high concentration of a non-labeled competitor (e.g., 10 µM Ondansetron). This measures the amount of radioligand that binds to non-receptor components.
-
Competition Binding: Add assay buffer, radioligand, membrane suspension, and the desired concentration of Cilansetron.
-
-
Incubation: Initiate the binding reaction by adding the membrane suspension to all wells. The final assay volume is typically 200-250 µL. Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.[8] This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with 1 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of liquid scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Calculate Percent Inhibition:
-
For each concentration of Cilansetron, calculate the percentage of specific binding that has been inhibited:
-
% Inhibition = 100 * (1 - ([CPM_Cilansetron - CPM_NSB] / [CPM_TB - CPM_NSB]))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the Cilansetron concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Kd of the radioligand should be determined independently via a saturation binding experiment.
-
Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel.[2] In the enteric nervous system, serotonin released by enterochromaffin cells binds to 5-HT3 receptors on neurons, causing the channel to open. This allows a rapid influx of sodium (Na+) and calcium (Ca2+) ions, leading to membrane depolarization and the generation of an excitatory nerve signal. This process is implicated in the sensation of visceral pain and the stimulation of gut motility.
Cilansetron acts as a competitive antagonist at this receptor. It binds to the same site as serotonin but does not activate the channel. By occupying the binding site, Cilansetron prevents serotonin from binding and activating the receptor, thereby blocking the ion influx and subsequent neuronal depolarization.[9]
Caption: Signaling pathway of the 5-HT3 receptor and its antagonism by Cilansetron.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gavinpublishers.com [gavinpublishers.com]
Dosing Recommendations for Cilansetron Hydrochloride Anhydrous in Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosing of Cilansetron hydrochloride anhydrous in rat studies, with a focus on visceral pain and irritable bowel syndrome (IBS) models. The information is compiled from various preclinical studies to guide researchers in designing their experimental protocols.
Mechanism of Action
Cilansetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[1][2] Activation of 5-HT3 receptors by serotonin leads to neuronal depolarization, which plays a role in the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[1] By blocking these receptors, Cilansetron can modulate visceral sensitivity and gut motility, making it a compound of interest for conditions like IBS with diarrhea predominance (IBS-D).[3][4]
Signaling Pathway
The 5-HT3 receptor is a pentameric ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations such as Na+, K+, and Ca2+.[2] This influx leads to depolarization of the neuron. The signaling cascade downstream of 5-HT3 receptor activation is complex and can involve various intracellular pathways.
Quantitative Dosing Data
The following tables summarize the reported dosing recommendations for this compound in various rat studies.
Table 1: Intravenous (i.v.) Administration
| Dose Range | Rat Model/Study Type | Key Findings | Reference |
| 0.2-20 µg/kg | Afferent fiber sensitivity | Determined a threshold dose of 2 µg/kg. | [5] |
| 0.1, 0.3 mg/kg | Mesenteric blood flow | Caused a slight fall in mesenteric blood flow and vascular conductance. | [6] |
Table 2: Intraluminal Administration
| Dose | Rat Model/Study Type | Key Findings | Reference |
| 2 µg/kg | Afferent fiber sensitivity | Resulted in a greater degree of antagonism of the 5-HT response compared to intravenous administration. | [5] |
Experimental Protocols
Drug Preparation
For experimental use, this compound should be dissolved in an appropriate vehicle. The choice of vehicle will depend on the administration route. For intravenous administration, sterile saline is a common vehicle. For oral gavage, distilled water or a 0.5% methylcellulose solution can be considered. The stability and solubility of this compound in the chosen vehicle should be confirmed before administration.
Administration Protocols
1. Intravenous (i.v.) Injection via the Tail Vein
-
Animal Restraint: Rats should be properly restrained. This can be achieved using a commercial restrainer or by manual restraint techniques performed by trained personnel.
-
Vein Dilation: To facilitate injection, the lateral tail vein can be dilated by warming the tail with a heat lamp or by immersion in warm water.
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Use a sterile 25-27 gauge needle attached to a syringe containing the Cilansetron solution.
-
Insert the needle into the lateral tail vein, bevel up.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Volume: The injection volume should be appropriate for the size of the rat and should not exceed recommended guidelines (typically 5-10 ml/kg for a slow bolus injection).
2. Oral Gavage
-
Animal Handling: Handle the rats gently to minimize stress.
-
Gavage Needle: Use a flexible or rigid gavage needle of an appropriate size for the rat.
-
Procedure:
-
Measure the distance from the rat's mouth to the xiphoid process to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the Cilansetron solution.
-
Slowly withdraw the gavage needle.
-
-
Volume: The volume administered should be carefully controlled, typically not exceeding 10 ml/kg.
Experimental Workflow for Visceral Pain Model
The following diagram illustrates a general experimental workflow for assessing the effect of Cilansetron on visceral pain in a rat model.
Safety and Toxicology
Specific toxicity data for Cilansetron in rats is limited in the available literature. As with any 5-HT3 receptor antagonist, potential side effects at higher doses could include constipation. Preclinical safety evaluations for the related compound, ondansetron, have shown a good safety profile, with toxicity primarily observed at near-lethal doses and associated with central nervous system activity.[7] It is recommended to conduct dose-ranging studies to determine the optimal therapeutic window and to monitor for any adverse effects during the study.
Conclusion
The provided dosing recommendations and protocols for this compound in rat studies are based on the currently available scientific literature. Researchers should carefully consider the specific aims of their study, the animal model used, and the route of administration when determining the appropriate dosage. It is crucial to perform pilot studies to establish the optimal dose for a particular experimental setup. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilansetron acts at its site of absorption to antagonize the sensitivity of mesenteric afferent fibres to 5-hydroxytryptamine in the rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alosetron, cilansetron and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gut Motility with Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] It was developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), though its development was ultimately discontinued.[3][4] As a 5-HT3 receptor antagonist, cilansetron modulates the enteric nervous system, affecting visceral pain perception, colonic transit, and gastrointestinal secretions.[1][2] These characteristics make cilansetron hydrochloride anhydrous a valuable research tool for investigating the role of 5-HT3 receptors in the regulation of gut motility and visceral sensitivity.
These application notes provide a comprehensive overview of cilansetron, including its mechanism of action, and detailed protocols for its use in preclinical and clinical research settings.
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal tract, influencing sensory, motor, and secretory functions.[5] The 5-HT3 receptor, a ligand-gated ion channel, is extensively distributed on enteric neurons.[1] Activation of these receptors by 5-HT leads to neuronal depolarization, which in turn contributes to the regulation of visceral pain, colonic transit, and GI secretions.[1]
Cilansetron acts as a competitive antagonist at the 5-HT3 receptor, inhibiting the activation of these non-selective cation channels.[1] By blocking the action of 5-HT at these receptors, cilansetron can modulate the activity of the enteric nervous system, leading to a decrease in GI motility and secretions, and a reduction in the perception of visceral pain.[5]
Figure 1: Signaling pathway of Cilansetron's antagonism at the 5-HT3 receptor.
Quantitative Data Summary
The following table summarizes the quantitative effects of cilansetron on gut motility from a clinical study in healthy volunteers.
| Parameter | Treatment Group | Result | Statistical Significance | Reference |
| Area Under the Pressure Curve (Sigmoid Colon) | Cilansetron (4mg & 8mg) vs. Placebo | Significantly greater than placebo | P = 0.005 | [1][2] |
| Number of Contractions (Sigmoid Colon) | Cilansetron (4mg & 8mg) vs. Placebo | Significantly greater than placebo | P = 0.005 | [1][2] |
| Amplitude of Contractions (Sigmoid Colon) | Cilansetron (4mg & 8mg) vs. Placebo | Not significantly affected | - | [1][2] |
| Duration of Contractions (Sigmoid Colon) | Cilansetron (4mg & 8mg) vs. Placebo | Not significantly affected | - | [1][2] |
| Stool Consistency | Cilansetron (4mg & 8mg) vs. Placebo | Tended to become firmer | - | [1][2] |
Experimental Protocols
In Vivo Assessment of Colonic Motility in Humans
This protocol is based on a study investigating the effects of cilansetron on sigmoid colon motility in healthy volunteers.[1][2]
Objective: To measure the effect of cilansetron on phasic contractile activity of the sigmoid colon.
Materials:
-
This compound (or placebo) capsules
-
Manometry catheter with at least five pressure sensors
-
Data acquisition system
-
Standardized meal (e.g., 4200 kJ)
-
Neostigmine (1 mg) for intramuscular administration
Procedure:
-
Subject Preparation: Healthy volunteers undergo a washout period of at least 7 days from any medication that could affect gut motility. Subjects fast for at least 12 hours prior to the study.
-
Catheter Placement: A manometry catheter is inserted into the colon, with pressure sensors positioned 20-40 cm from the anal verge.
-
Basal Recording: Record basal colonic motility for 30 minutes.
-
Drug Administration: Administer a single oral dose of cilansetron or placebo.
-
Post-Dose Recording: Record motility for 60 minutes post-administration.
-
Meal Stimulation: Provide a standardized meal and continue recording for 90 minutes after the start of the meal.
-
Cholinergic Stimulation: Administer 1 mg of neostigmine intramuscularly and continue recording for another 60 minutes.
-
Data Analysis: Analyze the manometry recordings for changes in the area under the pressure curve, number of contractions, amplitude, and duration of contractions.
Figure 2: Experimental workflow for in vivo colonic motility study.
In Vivo Assessment of Visceral Hypersensitivity in a Rat Model
Objective: To assess the effect of cilansetron on visceral pain perception in response to colorectal distension (CRD) in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Latex balloon catheter (e.g., 4 cm in length)
-
Barostat or pressure-controlled inflation device
-
Electromyography (EMG) recording equipment (optional, for objective measurement)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimate male Wistar rats to the testing environment for several days. Fast rats overnight before the experiment with free access to water.
-
Drug Administration: Administer cilansetron or vehicle intraperitoneally or orally at a predetermined time before CRD.
-
Catheter Insertion: Lightly anesthetize the rat and insert the lubricated balloon catheter into the descending colon, typically 1 cm from the anus. Secure the catheter to the tail.
-
Acclimation: Allow the rat to recover from anesthesia in a testing chamber for at least 30 minutes.
-
Colorectal Distension: Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or randomized manner. Each distension should last for a defined period (e.g., 20 seconds) with a rest interval between distensions.
-
Behavioral Assessment: Observe and score the abdominal withdrawal reflex (AWR) as a measure of visceral pain. A common scoring system is: 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures.
-
EMG Recording (Optional): If using EMG, record the electrical activity of the abdominal muscles during distension as a quantitative measure of the visceromotor response.
-
Data Analysis: Compare the AWR scores or EMG responses between the cilansetron-treated and vehicle-treated groups at each distension pressure.
In Vitro Gut Tissue Contractility Assay
Objective: To determine the effect of cilansetron on serotonin-induced contractions in isolated gut tissue.
Materials:
-
This compound
-
Serotonin (5-HT)
-
Acetylcholine (ACh) or other contractile agonist
-
Krebs-Ringer bicarbonate solution, bubbled with 95% O2 / 5% CO2
-
Isolated gut tissue (e.g., guinea pig ileum or rat colon)
-
Organ bath with force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the desired gut tissue (e.g., 2-3 cm of terminal ileum). Clean the segment and mount it in an organ bath containing Krebs-Ringer solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.
-
Control Response: Obtain a control contractile response by adding a standard concentration of a contractile agonist like acetylcholine.
-
Cilansetron Incubation: After washing out the agonist, incubate the tissue with a known concentration of cilansetron for a predetermined period (e.g., 20-30 minutes).
-
Serotonin Challenge: Add increasing concentrations of serotonin to the organ bath to generate a cumulative concentration-response curve in the presence of cilansetron.
-
Data Analysis: Compare the serotonin concentration-response curve in the presence and absence of cilansetron to determine if cilansetron causes a rightward shift, indicative of competitive antagonism. Calculate the pA2 value to quantify the potency of cilansetron.
5-HT3 Receptor Binding Assay
Objective: To determine the affinity of cilansetron for the 5-HT3 receptor.
Materials:
-
This compound
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron)
-
Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells or brain tissue)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT3 antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and either vehicle, a range of concentrations of unlabeled cilansetron, or the non-specific binding control.
-
Radioligand Addition: Add the radiolabeled 5-HT3 antagonist at a concentration at or below its Kd.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of unlabeled cilansetron and fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Figure 3: Workflow for a 5-HT3 receptor binding assay.
Conclusion
This compound remains a valuable pharmacological tool for researchers investigating the complex role of the 5-HT3 receptor in gastrointestinal physiology and pathophysiology. The protocols outlined in these application notes provide a framework for conducting robust in vivo and in vitro studies to further elucidate the mechanisms underlying gut motility and visceral sensation. While the clinical development of cilansetron was halted, its well-defined mechanism of action and potent, selective 5-HT3 receptor antagonism make it an important compound for preclinical and translational research in gastroenterology.
References
- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilansetron - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cilansetron - Wikipedia [en.wikipedia.org]
- 5. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Characterization of Cilansetron Hydrochloride Anhydrous on 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological evaluation of cilansetron, a potent and selective 5-HT3 receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing experiments to characterize the interaction of cilansetron and similar compounds with 5-HT3 receptors.
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] These receptors are permeable to cations such as Na+, K+, and Ca2+, and their activation leads to rapid, transient depolarization of neurons.[1][2] 5-HT3 receptors are prominently expressed in the central and peripheral nervous systems, including the gastrointestinal tract, and are implicated in various physiological processes such as emesis, gut motility, and visceral sensation.[1][3]
Cilansetron is a high-affinity, selective antagonist of the 5-HT3 receptor. It has been extensively investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D), where it has been shown to modulate gastrointestinal motility and reduce visceral hypersensitivity.[3] Understanding the precise mechanism by which cilansetron inhibits 5-HT3 receptor function at the molecular level is crucial for the development of novel therapeutics targeting this receptor. Electrophysiological techniques, such as patch-clamp and voltage-clamp, are indispensable tools for elucidating the kinetics and pharmacological modulation of ion channels like the 5-HT3 receptor.
Quantitative Data Summary
The following tables summarize key quantitative parameters for cilansetron and the 5-HT3 receptor, compiled from various studies.
Table 1: Comparative Potency of Cilansetron
| Compound | Target | In Vitro Potency vs. Ondansetron | In Vivo Potency vs. Ondansetron (von Bezold–Jarisch reflex) | Reference |
| Cilansetron | 5-HT3 Receptor | ~10-fold greater | ~6-fold greater (oral administration) |
Table 2: Electrophysiological Properties of 5-HT3 Receptors
| Cell Type | Single-Channel Conductance | Ion Permeability Ratio (PNa/PK) | Agonist Concentration for Activation | Reference |
| Rabbit Nodose Ganglion Neurons | 16.6 ± 0.7 pS | 0.94 | 1 µM 5-HT | [2] |
| Murine Neuroblastoma (N1E-115) | ~0.3 pS | 0.92 | 10 µM 5-HT | [2] |
| HEK293 cells (mouse 5-HT3A) | Lower than heteromeric | Greater Ca2+ permeability | 25 mM 5-HT | [1] |
| HEK293 cells (mouse 5-HT3A/B) | Higher than homomeric | Lower Ca2+ permeability | 25 mM 5-HT | [1] |
Table 3: Clinical Efficacy of Cilansetron in IBS-D
| Parameter | Effect of Cilansetron | Reference |
| Global Symptom Improvement | Significant improvement | [4] |
| Abdominal Pain/Discomfort | Best performance among 5-HT3 antagonists | [4] |
| Bowel Habits/Consistency | Improvement | [4] |
Experimental Protocols
The following are detailed protocols for the electrophysiological characterization of cilansetron's effects on 5-HT3 receptors expressed in a heterologous system (e.g., HEK293 cells).
Protocol 1: Cell Culture and Transfection
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent conditions.
-
-
Transfection:
-
One day prior to transfection, seed HEK293 cells onto glass coverslips in 35 mm culture dishes at a density that will result in 50-80% confluency on the day of transfection.
-
Transfect cells with cDNA encoding the desired 5-HT3 receptor subunits (e.g., human 5-HT3A or a combination of 5-HT3A and 5-HT3B) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Co-transfect with a marker gene, such as green fluorescent protein (GFP), to identify successfully transfected cells for electrophysiological recording.
-
Use the cells for electrophysiological recordings 24-48 hours post-transfection.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
-
Recording Setup:
-
Place a coverslip with transfected cells in a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Acquire data using a patch-clamp amplifier and a data acquisition system (e.g., pCLAMP software).
-
Apply 5-HT (e.g., 10 µM) for 2-5 seconds to elicit an inward current.
-
To determine the IC50 of cilansetron, co-apply increasing concentrations of cilansetron with a fixed concentration of 5-HT.
-
Allow for a sufficient washout period between drug applications to ensure full recovery of the receptor response.
-
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-induced current in the absence and presence of different concentrations of cilansetron.
-
Normalize the current amplitude in the presence of cilansetron to the control current amplitude.
-
Plot the normalized current as a function of the cilansetron concentration and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological properties of 5-HT3 receptors--a patch clamp-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annalsgastro.gr [annalsgastro.gr]
Preparation of Cilansetron Hydrochloride Anhydrous for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Cilansetron hydrochloride anhydrous in cell culture experiments. Cilansetron is a potent and selective 5-HT3 receptor antagonist, a class of drugs that modulate the activity of ligand-gated ion channels involved in various physiological and pathological processes. These guidelines are intended to ensure accurate, reproducible, and effective application of this compound in in vitro research settings.
Introduction to this compound
Cilansetron is a small molecule drug that acts as a receptor antagonist at the 5-HT3 receptor.[1] This receptor is a non-selective cation channel that is widely distributed on neurons in the gastrointestinal tract and the central nervous system.[2][3] Activation of 5-HT3 receptors is involved in processes such as visceral pain, colonic transit, and gastrointestinal secretions, making it a target for conditions like irritable bowel syndrome (IBS).[2] In a research context, Cilansetron is a valuable tool for investigating the role of the 5-HT3 receptor in various cellular signaling pathways and disease models.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and preparation for cell culture experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O · HCl | [4] |
| Molecular Weight | 319.4 g/mol (anhydrous base) | [4][5] |
| CAS Number | 120635-72-5 | [5] |
| Appearance | Solid | N/A |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Please refer to the Certificate of Analysis for specific storage recommendations. | [6] |
Experimental Protocols
Preparation of Stock Solution
Accurate preparation of a stock solution is the first critical step in utilizing this compound for cell culture experiments. Due to the lack of specific solubility data for cell culture applications in the public domain, a general approach for similar compounds is recommended. It is crucial to perform small-scale solubility tests before preparing a large batch of stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.194 mg of the compound.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube containing the powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.194 mg of Cilansetron.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Application to Cell Culture
The working concentration of Cilansetron will vary depending on the cell line and the specific experimental goals. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Materials:
-
Prepared this compound stock solution
-
Appropriate cell culture medium
-
Cells plated in multi-well plates or flasks
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the Cilansetron stock solution at room temperature.
-
Preparation of Working Solution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock solution, add 1 µL of the stock solution to the medium. It is good practice to prepare a series of dilutions to test a range of concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Cilansetron. Ensure even distribution of the treatment medium across the culture vessel.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, proceed with the planned cellular or molecular analysis.
Visualization of Key Concepts
Signaling Pathway of 5-HT3 Receptor Antagonism
Cilansetron functions by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of Cilansetron as a 5-HT3 receptor antagonist.
Experimental Workflow for Cell Culture Application
The following diagram outlines the general workflow for preparing and applying this compound in cell culture experiments.
Caption: Workflow for preparing and using Cilansetron in cell culture.
Safety Precautions
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Disclaimer: This document is intended for research purposes only and is not a substitute for professional scientific guidance. Researchers should always consult relevant literature and perform their own optimization experiments to ensure the validity of their results.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explant Sterilization – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Bioanalytical Method for the Quantification of Cilansetron Hydrochloride Anhydrous in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cilansetron hydrochloride anhydrous in human plasma. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. This robust and reproducible method is suitable for supporting pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development.[1][2] All validation parameters meet the acceptance criteria outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4]
Introduction
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist.[5] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system. Upon activation by serotonin (5-HT), they trigger depolarization of the neuron, leading to the modulation of visceral pain perception, intestinal motility, and secretions. In conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D), excessive 5-HT signaling is implicated in the pathophysiology of symptoms like abdominal pain and diarrhea. Cilansetron competitively blocks the 5-HT3 receptor, thereby inhibiting the downstream signaling cascade and alleviating these symptoms.[6]
The development of a reliable bioanalytical method is crucial for the quantitative analysis of drugs and their metabolites in biological fluids, which is essential for evaluating and interpreting bioavailability, bioequivalence, pharmacokinetic, and toxicokinetic data.[2][5] This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Cilansetron in human plasma.
Signaling Pathway of Cilansetron
Caption: Mechanism of action of Cilansetron at the 5-HT3 receptor on an enteric neuron.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Ondansetron (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2EDTA)
Instrumentation
-
LC System: Agilent 1260 Infinity LC or equivalent
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent
-
Analytical Column: ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
LC-MS/MS Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cilansetron: m/z 320.2 → 170.1; Ondansetron (IS): m/z 294.0 → 169.7[7] |
| Fragmentor Voltage | Cilansetron: 135 V; Ondansetron (IS): 120 V |
| Collision Energy | Cilansetron: 25 eV; Ondansetron (IS): 22 eV |
Sample Preparation
The sample preparation is based on a protein precipitation method.[8][9]
Caption: Workflow for plasma sample preparation using protein precipitation.
Preparation of Standards and Quality Controls
Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with known concentrations of Cilansetron from separate stock solutions.[10] Calibration standards were prepared at concentrations of 1, 2, 5, 20, 50, 100, 200, and 400 ng/mL. QC samples were prepared at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 40 ng/mL (Mid QC), and 300 ng/mL (High QC).
Method Validation Summary
The method was validated according to international guidelines.[3][4][11] The following parameters were assessed: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Cilansetron and the internal standard.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-400 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels in six replicates. The results are summarized in the table below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 6.8 | -4.2 | 8.1 | -2.5 |
| Low | 3 | 5.1 | 2.7 | 6.5 | 4.1 |
| Mid | 40 | 3.9 | 1.5 | 4.8 | 2.3 |
| High | 300 | 3.2 | -1.1 | 4.1 | -0.8 |
Acceptance Criteria: %CV ≤15% (≤20% for LLOQ), %RE within ±15% (±20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| Mid | 40 | 94.1 | 101.2 |
| High | 300 | 93.6 | 99.5 |
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV should be ≤15%.
Stability
The stability of Cilansetron in human plasma was evaluated under various conditions to simulate sample handling and storage.
| Stability Test | Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | -20°C to Room Temp. | 3 Cycles | 96.2% |
| Short-Term (Bench-top) | Room Temperature | 6 hours | 98.1% |
| Long-Term | -80°C | 90 days | 95.4% |
| Post-Preparative | Autosampler (4°C) | 24 hours | 99.3% |
Acceptance Criteria: Mean concentration at each level should be within ±15% of the nominal concentration.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is fit for purpose in supporting clinical and non-clinical studies of Cilansetron.[1][2][3]
References
- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. ionsource.com [ionsource.com]
- 10. database.ich.org [database.ich.org]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Cilansetron Hydrochloride Anhydrous in Non-IBS Visceral Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron hydrochloride anhydrous is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. While extensively studied for its efficacy in treating irritable bowel syndrome with diarrhea predominance (IBS-D), its therapeutic potential in other non-IBS visceral pain conditions remains an area of active investigation. Visceral pain, originating from internal organs, is a complex and often debilitating condition associated with disorders such as pancreatitis, interstitial cystitis, and endometriosis. The 5-HT3 receptor plays a crucial role in modulating visceral nociception, making cilansetron a promising candidate for broader applications in visceral pain management.
These application notes provide a comprehensive overview of the preclinical evaluation of cilansetron in non-IBS visceral pain research, including detailed experimental protocols, data presentation guidelines, and insights into the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
Cilansetron exerts its analgesic effects by blocking 5-HT3 receptors located on visceral afferent neurons. Serotonin (5-HT), released from enterochromaffin cells in the gut mucosa in response to noxious stimuli, activates these receptors, leading to the initiation of pain signals that are transmitted to the central nervous system. By competitively inhibiting the binding of 5-HT to the 5-HT3 receptor, cilansetron effectively dampens the excitability of these sensory neurons, thereby reducing the perception of visceral pain.
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[1][2] The subsequent increase in intracellular calcium can trigger the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from the central terminals of primary afferent fibers in the spinal cord, further contributing to pain signaling and central sensitization. Cilansetron's blockade of this initial step in the signaling cascade is fundamental to its visceral analgesic properties.
Data Presentation
While specific quantitative data for cilansetron in non-IBS visceral pain models is limited in publicly available literature, preclinical studies on 5-HT3 receptor antagonists provide a framework for data presentation. Researchers should aim to collect and present data in a structured format to facilitate comparison and interpretation.
Table 1: Preclinical Efficacy of Cilansetron in Animal Models of Non-IBS Visceral Pain (Hypothetical Data)
| Animal Model | Pain Assessment Method | Outcome Measure | Vehicle Control (Mean ± SEM) | Cilansetron (Dose 1) (Mean ± SEM) | Cilansetron (Dose 2) (Mean ± SEM) | % Inhibition/ Increase in Threshold | p-value |
| Pancreatitis | Acetic Acid-Induced Writhing | Number of Writhes | 45 ± 3.2 | 25 ± 2.8 | 15 ± 2.1 | 44.4% / 66.7% | <0.01 |
| Interstitial Cystitis | von Frey Filament Test | Paw Withdrawal Threshold (g) | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.2 ± 0.3 | 87.5% / 175% | <0.05 |
| Endometriosis | Colorectal Distension | Visceromotor Response (EMG activity) | 1.2 ± 0.15 | 0.7 ± 0.1 | 0.4 ± 0.08 | 41.7% / 66.7% | <0.01 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for assessing visceral pain in preclinical models.
Acetic Acid-Induced Writhing Test (Model for Pancreatitis and General Visceral Pain)
This model induces a chemically-induced visceral pain response.
Protocol:
-
Animal Model: Adult male/female mice or rats.
-
Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (dissolved in an appropriate vehicle, e.g., saline) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. A typical dose range for preclinical studies with 5-HT3 antagonists is 0.1-10 mg/kg.
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution i.p. (10 mL/kg body weight).
-
Observation: Immediately after acetic acid injection, place the animal in an observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.
-
Data Analysis: Compare the mean number of writhes between the cilansetron-treated groups and the vehicle control group. Calculate the percentage of inhibition.
Colorectal Distension (CRD) Model (Model for Endometriosis-Associated and General Visceral Pain)
This model assesses visceral sensitivity to mechanical stimuli.
Protocol:
-
Animal Model: Adult male/female rats.
-
Surgical Preparation (for EMG recording): Under anesthesia, implant bipolar electrodes into the external oblique musculature for electromyographic (EMG) recording of the visceromotor response (VMR). Allow for a recovery period of at least 5 days.
-
Acclimation: On the day of the experiment, acclimate the animals to the testing apparatus (e.g., a small restraint tube).
-
Balloon Insertion: Gently insert a flexible balloon catheter (e.g., 2 cm long) into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail.
-
Drug Administration: Administer cilansetron or vehicle.
-
Distension Protocol: After a 30-minute stabilization period, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval (e.g., 5 minutes).
-
Data Acquisition: Record the EMG activity (VMR) during the distension periods.
-
Data Analysis: Quantify the EMG signal (e.g., area under the curve) and compare the VMR at each distension pressure between the treatment groups.
von Frey Filament Test (Model for Referred Hyperalgesia in Interstitial Cystitis)
This test measures mechanical sensitivity in a referred somatic area.
Protocol:
-
Animal Model: Adult female rats (interstitial cystitis is more prevalent in females).
-
Induction of Cystitis: Induce cystitis by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg). This will lead to bladder inflammation and referred abdominal hyperalgesia.
-
Acclimation: Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer cilansetron or vehicle.
-
Mechanical Stimulation: Apply calibrated von Frey filaments of increasing force to the lower abdominal region.
-
Response Assessment: A positive response is recorded when the animal exhibits a sharp withdrawal of the abdomen, licking of the area, or jumping.
-
Threshold Determination: Determine the 50% paw withdrawal threshold using a method such as the up-down method.
-
Data Analysis: Compare the mean withdrawal threshold between the cilansetron-treated and vehicle control groups.
Conclusion and Future Directions
This compound holds significant promise for the treatment of non-IBS visceral pain due to its well-defined mechanism of action as a 5-HT3 receptor antagonist. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of cilansetron in various models of visceral pain. While the existing literature is heavily focused on IBS, further research is warranted to generate specific quantitative data on the efficacy of cilansetron in conditions such as pancreatitis, interstitial cystitis, and endometriosis. Such studies will be instrumental in expanding the therapeutic applications of this compound and addressing the unmet clinical need for effective treatments for a broader range of visceral pain disorders.
References
Troubleshooting & Optimization
Technical Support Center: Cilansetron Hydrochloride Anhydrous HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Cilansetron hydrochloride anhydrous. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. The solutions provided are based on general HPLC troubleshooting principles and are tailored to the potential challenges associated with this class of compounds.
Peak Shape Problems: Tailing and Fronting
Peak tailing is a common issue when analyzing basic compounds like Cilansetron due to secondary interactions with the stationary phase.[1] Peak fronting is less common but can occur due to issues like column overload.[2][3]
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the silica-based column.[1][2] | - Optimize Mobile Phase pH: Lower the mobile phase pH (e.g., pH ≤ 3) to suppress the ionization of silanol groups.[1] - Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., polar-embedded) to minimize silanol interactions.[2] - Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[2] |
| Column Overload (Mass): Injecting too much sample mass onto the column.[2] | - Reduce Injection Volume or Sample Concentration: Decrease the amount of sample being injected onto the column.[2] | |
| Column Degradation: The column has become contaminated or the stationary phase has degraded.[4] | - Wash the Column: Flush the column with a strong solvent. - Replace the Column: If washing does not resolve the issue, the column may need to be replaced.[4] | |
| Peak Fronting | Column Overload (Concentration): The sample concentration is too high, leading to saturation of the stationary phase at the injection point.[2] | - Dilute the Sample: Reduce the concentration of the sample before injection.[3] |
| Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent.[5] | - Change Injection Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. |
Baseline Irregularities: Noise and Drift
A stable baseline is crucial for accurate quantification. Baseline noise and drift can originate from various parts of the HPLC system.[6][7]
| Problem | Potential Cause | Recommended Solution |
| Baseline Noise (High Frequency) | Air Bubbles in the System: Air trapped in the pump, detector, or mobile phase.[6][8] | - Degas the Mobile Phase: Use an online degasser, sonication, or helium sparging.[7][9] - Purge the Pump: Remove air from the pump heads.[8] |
| Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase.[6][7] | - Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and reagents.[6][7] - Filter the Mobile Phase: Use a 0.45 µm filter to remove particulate matter. | |
| Detector Lamp Issue: The detector lamp is nearing the end of its life.[8] | - Replace the Detector Lamp: Follow the manufacturer's instructions for lamp replacement.[8] | |
| Baseline Drift | Temperature Fluctuations: Changes in ambient temperature affecting the column and detector.[9][10] | - Use a Column Oven: Maintain a constant column temperature.[10] - Ensure Stable Lab Temperature: Minimize drafts and temperature swings in the laboratory environment.[9] |
| Mobile Phase Inhomogeneity: The mobile phase composition is not uniform, especially in gradient elution.[6] | - Ensure Proper Mixing: Thoroughly mix mobile phase components. - Run a Blank Gradient: This can help identify issues with mobile phase mixing.[9] | |
| Column Equilibration: The column is not fully equilibrated with the mobile phase.[8] | - Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis.[8] |
Retention Time Variability
Consistent retention times are essential for peak identification and method reproducibility.[10]
| Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention.[10][11] | - Precise Mobile Phase Preparation: Carefully measure and mix all mobile phase components. - Use a High-Quality pH Meter: Ensure accurate pH measurement of buffered mobile phases. |
| Fluctuating Flow Rate: Issues with the HPLC pump, such as leaks or worn seals, can cause the flow rate to vary.[10][12] | - Check for Leaks: Inspect all fittings and connections for signs of leakage.[8] - Pump Maintenance: Regularly maintain the pump, including replacing seals and check valves as needed. | |
| Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[10][11] | - Monitor Column Performance: Regularly inject a standard to track column performance. - Replace the Column: When retention times can no longer be maintained within acceptable limits, replace the column. | |
| Temperature Variations: Changes in column temperature will affect retention times.[10] | - Use a Column Oven: Maintain a consistent and stable column temperature.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound analysis?
A1: Based on methods for similar compounds like Ondansetron, a good starting point would be a reversed-phase method using a C18 column. The mobile phase could consist of a mixture of an acidic buffer (e.g., 10 mM ammonium formate at pH 3.0) and an organic modifier like methanol or acetonitrile.[13] The acidic pH helps to ensure good peak shape for basic compounds like Cilansetron.
Q2: How can I improve the resolution between Cilansetron and its impurities?
A2: To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Small changes in the mobile phase pH can affect the ionization state of Cilansetron and its impurities, potentially leading to better separation.
-
Use a Different Column: A column with a different stationary phase or a longer column with a smaller particle size can provide higher efficiency and better resolution.
Q3: My system pressure is fluctuating. What should I do?
A3: Pressure fluctuations are often caused by air in the pump, leaks, or faulty check valves.[4][12]
-
Purge the Pump: First, try purging the pump to remove any trapped air bubbles.
-
Check for Leaks: Carefully inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leaks. Even a small leak can cause pressure fluctuations.[8]
-
Clean or Replace Check Valves: If purging and checking for leaks doesn't solve the problem, the check valves may be dirty or faulty and require cleaning or replacement.
Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are peaks that appear in your chromatogram but are not part of your injected sample.[5] They can be caused by:
-
Contamination in the Mobile Phase: Impurities in your solvents or buffer components.
-
Carryover from Previous Injections: Residual sample from a previous run adsorbing to the injector or column.
-
Leaching from System Components: Contaminants from tubing, vials, or other parts of the HPLC system.
To eliminate ghost peaks, try running a blank gradient (injecting your mobile phase without any sample). This can help you determine if the source is the mobile phase or carryover. Ensure you are using high-purity solvents and thoroughly cleaning the injection system between runs.[5]
Experimental Protocols
The following is a hypothetical but representative HPLC method for the analysis of this compound, adapted from established methods for similar compounds.
Analyte: this compound Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size Mobile Phase:
-
A: 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid)
-
B: Methanol Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 0.6 mL/min Column Temperature: 30 °C Detection Wavelength: 216 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.
Visualizations
Caption: A standard workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. m.youtube.com [m.youtube.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. chemtech-us.com [chemtech-us.com]
- 6. phenomenex.com [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. silicycle.com [silicycle.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cilansetron Hydrochloride Anhydrous Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Cilansetron hydrochloride anhydrous for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the 5-HT3 receptor, which is a ligand-gated ion channel.[3] These receptors are located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system. By blocking these receptors, Cilansetron inhibits the depolarizing actions of serotonin, which can modulate visceral pain, colonic transit, and gastrointestinal secretions.[1]
Q2: What are the potential therapeutic applications of Cilansetron that can be explored in in vivo models?
Cilansetron was primarily developed for the treatment of Irritable Bowel Syndrome with diarrhea predominance (IBS-D).[2] Therefore, in vivo research can be directed towards:
-
Models of visceral hypersensitivity and abdominal pain.
-
Models of diarrhea-predominant irritable bowel syndrome.
-
Models of chemotherapy-induced nausea and vomiting, a common application for 5-HT3 antagonists.
Q3: How should I prepare this compound for oral administration in rodents?
For oral gavage in rodents, this compound can be dissolved in sterile water or saline. If solubility is a concern, a small percentage of a non-toxic solubilizing agent such as Tween 80 or PEG 400 can be used, though it is crucial to first establish the vehicle's inertness in your experimental model. It is recommended to prepare fresh solutions daily.
Q4: What are the known side effects of Cilansetron observed in clinical trials that I should be aware of in my animal studies?
The most commonly reported side effect in human clinical trials was constipation.[2] Another less common but serious adverse event was ischemic colitis.[2] While the direct translation of these side effects to rodent models may vary, it is prudent to monitor for signs of decreased gastrointestinal motility (e.g., reduced fecal output) and overall animal well-being.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent drug preparation or administration. Animal stress. | Ensure consistent and accurate preparation of Cilansetron solution daily. Standardize the oral gavage or injection procedure to minimize stress. Acclimatize animals to handling and procedures before the experiment. |
| Lack of efficacy at a given dose | Insufficient dosage. Poor bioavailability. Rapid metabolism. | Perform a dose-response study to determine the optimal effective dose in your specific model. Consider the route of administration; intravenous administration may offer higher bioavailability than oral gavage. Check literature for pharmacokinetic data in your chosen species. |
| Observed adverse effects (e.g., constipation) | Dosage is too high. | Reduce the dosage of Cilansetron. Monitor fecal pellet output and consistency as a measure of gastrointestinal transit. Ensure adequate hydration of the animals. |
| Precipitation of the compound in solution | Poor solubility of this compound in the chosen vehicle. | Prepare the solution fresh before each use. Gentle warming and sonication may aid dissolution. If using a co-solvent, ensure it is used at the lowest effective concentration and is appropriate for the route of administration. |
| Animal distress during or after administration | Improper administration technique. High volume of administration. | Ensure personnel are properly trained in oral gavage or injection techniques to minimize stress and risk of injury. Adhere to recommended maximum administration volumes for the specific species and route. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Cilansetron
| Species | Dosage | Route of Administration | Experimental Model/Context | Reference |
| Rat | 0.1 and 0.3 mg/kg | Intravenous | Study of mesenteric and colonic blood flow | [4] |
| Rat | 0.2 - 20 µg/kg | Intravenous | Antagonism of 5-HT induced afferent nerve response | [5] |
| Rat | 2 µg/kg | Intraluminal | Antagonism of 5-HT induced afferent nerve response | [5] |
| Dog | Not specified | Intraduodenal | Prevention of lipid-induced delay in gastric emptying | [2] |
| Human | 1, 2, 4, 8, 16 mg (three times daily) | Oral | Phase II and III clinical trials for IBS-D | [2] |
Experimental Protocols
Detailed Methodology: Rat Model of Visceral Hypersensitivity
This protocol is a general guideline for inducing and assessing visceral hypersensitivity in rats to test the efficacy of Cilansetron.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Induction of Visceral Hypersensitivity (Example using Acetic Acid):
-
Administer a single intracolonic injection of 1 mL of 0.6% acetic acid to induce a transient colonic inflammation.
-
Allow a recovery period of at least 6 days for the inflammation to resolve, leaving a state of visceral hypersensitivity.
3. Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline.
-
Administer Cilansetron or vehicle via oral gavage or intraperitoneal injection at the desired dose and time point before visceral sensitivity assessment.
4. Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension):
-
Lightly anesthetize the rat and insert a flexible balloon catheter into the colon.
-
Allow the animal to recover from anesthesia.
-
The visceromotor response (VMR) is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles in response to graded colorectal distension (CRD).
-
Record baseline EMG activity.
-
Perform phasic CRD at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Record and analyze the EMG response for each distension pressure.
5. Data Analysis:
-
Calculate the area under the curve (AUC) of the EMG recording during each distension period.
-
Compare the VMR in the Cilansetron-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway of Cilansetron Action
References
- 1. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3-receptor antagonist inhibits visceral pain differently in chemical and mechanical stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. research.fsu.edu [research.fsu.edu]
Technical Support Center: Cilansetron Hydrochloride Anhydrous in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilansetron hydrochloride anhydrous in solution. The information provided is based on established principles of drug stability and data from analogous 5-HT3 receptor antagonists.
Disclaimer: Specific quantitative stability data for this compound in various solutions is not extensively available in published literature. The following guidance is based on the known stability profiles of structurally similar compounds, such as ondansetron and ramosetron, and general principles of pharmaceutical stability testing. It is crucial to perform compound-specific validation for all experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like other 5-HT3 receptor antagonists, cilansetron hydrochloride in solution is potentially susceptible to degradation via three main pathways:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
Q2: What are the initial signs of degradation in my cilansetron solution?
A2: Visual indicators of degradation can include a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a decrease in clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for accurate stability assessment.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stock solution with enhanced stability, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent if possible for initial dissolution to minimize hydrolysis. For aqueous solutions, use purified water (e.g., HPLC-grade or Milli-Q).
-
pH Control: Based on data from similar compounds, solutions are generally more stable at a slightly acidic to neutral pH (around pH 4-7). Avoid highly acidic or alkaline conditions. Buffering the solution can help maintain a stable pH.
-
Protection from Light: Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: These are the most likely cause if the solution has been stored for an extended period, exposed to harsh conditions (e.g., high temperature, light, extreme pH), or if the sample workup is prolonged.
-
Impurities: The starting material of this compound may contain impurities.
-
Excipient Interaction: If you are working with a formulated product, cilansetron may be reacting with excipients.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Analyze the pH of your solution. Adjust to a slightly acidic or neutral pH (e.g., pH 4-7) using a suitable buffer system. | Slower rate of degradation and improved stability over time. |
| Oxidative Degradation | Degas your solvent before preparing the solution. Consider adding an antioxidant (e.g., ascorbic acid), ensuring it is compatible with your downstream experiments. | Reduced formation of oxidative degradation products. |
| Photodegradation | Prepare and store the solution in light-protecting containers (amber vials or foil-wrapped). Minimize exposure to ambient and UV light during experiments. | Minimal degradation when a light-exposed sample is compared to a dark control. |
| Incorrect Storage Temperature | Store stock solutions at lower temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles. | Slower degradation kinetics, preserving the concentration of the active compound for a longer period. |
Issue 2: Poor Reproducibility in Stability Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pH | Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment. | Consistent degradation profiles across replicate experiments. |
| Variable Light Exposure | Standardize the light exposure conditions for all samples in photostability studies using a photostability chamber with controlled light intensity. | Reliable and reproducible photostability data. |
| Temperature Fluctuations | Use a calibrated and stable oven or water bath for thermal degradation studies. Monitor the temperature throughout the experiment. | Consistent thermal degradation rates. |
| Analytical Method Variability | Ensure your HPLC method is validated for stability-indicating properties (specificity, linearity, accuracy, precision). Use a fresh mobile phase and a well-conditioned column for each run. | Reliable and reproducible chromatographic results. |
Data Presentation: Forced Degradation of a 5-HT3 Antagonist (Example Data)
The following table summarizes hypothetical forced degradation data for a 5-HT3 antagonist, illustrating the expected stability profile. Note: This is example data and should be confirmed with experimental studies on cilansetron.
| Stress Condition | Conditions | Time | % Degradation (Hypothetical) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 15% | Hydrolytic degradants |
| Base Hydrolysis | 0.1 M NaOH | 2 h | 40% | Hydrolytic degradants |
| Oxidation | 3% H₂O₂ | 24 h | 25% | Oxidative degradants |
| Thermal Degradation | 60 °C | 48 h | 10% | Thermal degradants |
| Photodegradation | ICH Q1B light exposure | - | 30% | Photolytic degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A common starting point is a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at the λmax of cilansetron.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the API peak is resolved from all degradation product peaks in forced degradation samples.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[1]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C or 80 °C) for a specified time.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.
Mandatory Visualizations
Caption: Factors influencing the stability of Cilansetron in solution.
Caption: Workflow for a forced degradation study of Cilansetron.
Caption: Simplified signaling pathway for Cilansetron as a 5-HT3 antagonist.
References
Preventing degradation of Cilansetron hydrochloride anhydrous during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cilansetron hydrochloride anhydrous during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the water-free form of Cilansetron hydrochloride, a potent and selective 5-HT3 receptor antagonist.[1] Its stability is crucial for maintaining its pharmacological activity and ensuring the safety and efficacy of research results and pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of unknown impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on studies of similar 5-HT3 antagonists like Ondansetron and Ramosetron, the primary factors that can cause degradation include:
-
Hydrolysis: Reaction with water can lead to the breakdown of the molecule.[2]
-
Oxidation: Exposure to oxidizing agents can alter the chemical structure.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.[2]
-
High Temperatures: Elevated temperatures can accelerate the rate of degradation.
-
pH: Both acidic and basic conditions can promote hydrolysis and other degradation pathways.[2]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or as specified by the manufacturer. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause 1: Hydrolysis. The anhydrous form is highly susceptible to moisture. The container may not have been properly sealed, or the compound may have been exposed to humid conditions.
-
Solution: Ensure that the compound is handled in a dry environment (e.g., a glove box with low humidity). Use desiccants in the storage container and ensure it is tightly sealed. When preparing solutions, use anhydrous solvents.
-
-
Possible Cause 2: Oxidation. The sample may have been exposed to air (oxygen) or oxidizing impurities in solvents or excipients.
-
Solution: Store the compound under an inert gas like nitrogen or argon. Use high-purity, peroxide-free solvents for your experiments.
-
-
Possible Cause 3: Photodegradation. The sample might have been exposed to light.
-
Solution: Store the compound in an amber or opaque container to protect it from light. Conduct experiments under low-light conditions when possible.
-
Problem: I am seeing a decrease in the potency of my this compound standard over time.
-
Possible Cause: Gradual Degradation. Even under recommended storage conditions, some slow degradation can occur over extended periods.
-
Solution: Aliquot the compound upon receipt to minimize the number of times the main container is opened. Perform periodic purity checks of your standard using a validated analytical method. Consider re-qualifying the standard after a certain period, as defined by your laboratory's standard operating procedures.
-
Quantitative Degradation Data (Example from a Similar 5-HT3 Antagonist)
Disclaimer: The following data is from a forced degradation study on Ramosetron hydrochloride, another 5-HT3 antagonist. While Cilansetron may exhibit similar degradation patterns, these results should be used as a general guide. It is essential to perform specific stability studies for this compound.
Table 1: Degradation of Ramosetron Hydrochloride under Acidic and Basic Conditions
| Condition | Temperature (°C) | Duration | % Degradation |
| 0.5 N HCl | 70 | 7 days | Significant |
| 1 N HCl | 70 | 7 days | Significant |
| 2 N HCl | 70 | 7 days | Significant |
| 0.1 N NaOH | 60 | 2 days | 20.9 |
| 0.5 N NaOH | 60 | 2 days | ~100 |
| 1 N NaOH | 60 | 2 days | ~100 |
| 2 N NaOH | 60 | 2 days | ~100 |
| (Data adapted from a study on Ramosetron hydrochloride)[3] |
Table 2: Degradation of Ramosetron Hydrochloride under Oxidative Conditions
| Condition | Temperature | Duration | % Degradation |
| 3% H₂O₂ | Room Temperature | 1 hour | 10.0 |
| 3% H₂O₂ | Room Temperature | 2 hours | 15.2 |
| 3% H₂O₂ | Room Temperature | 3 hours | 20.8 |
| 5% H₂O₂ | Room Temperature | 1 hour | 57.9 |
| 10% H₂O₂ | Room Temperature | 1 hour | 76.0 |
| (Data adapted from a study on Ramosetron hydrochloride)[3] |
Experimental Protocols
Forced Degradation Study Protocol (General Guidance)
This protocol provides a general framework for conducting a forced degradation study. It should be adapted based on the specific properties of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 N HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1 N NaOH to the stock solution. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time. Neutralize with 1 N HCl before analysis.
-
Oxidation: Add an equal volume of 3-30% hydrogen peroxide to the stock solution. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize major degradation products using techniques like mass spectrometry (MS).
Visualizations
Signaling Pathway of Cilansetron
Caption: Mechanism of action of Cilansetron as a 5-HT3 receptor antagonist.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study of Cilansetron HCl anhydrous.
References
Technical Support Center: Cilansetron Hydrochloride Anhydrous In Vitro Assays
Welcome to the technical support center for in vitro assays involving Cilansetron hydrochloride anhydrous. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Cilansetron in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Its mechanism of action involves blocking the 5-HT3 receptor, which is a ligand-gated ion channel.[1][3] Activation of these receptors by serotonin leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization.[4] By antagonizing this receptor, Cilansetron inhibits this depolarization, thereby modulating neuronal signaling, particularly in the enteric nervous system, which is relevant for its application in conditions like irritable bowel syndrome with diarrhea predominance (IBS-D).[1][2]
Q2: What are the most common in vitro assays used to characterize this compound?
A2: The most common in vitro assays for characterizing 5-HT3 receptor antagonists like Cilansetron are:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of Cilansetron to the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.[5]
-
Functional Cell-Based Assays: These assays measure the functional consequences of 5-HT3 receptor activation and its inhibition by Cilansetron. A common method is the calcium flux assay, which measures the influx of calcium upon receptor activation.[6]
Q3: Which cell lines are suitable for in vitro studies with Cilansetron?
A3: Cell lines that endogenously express 5-HT3 receptors or are engineered to express recombinant 5-HT3 receptors are suitable. Commonly used cell lines include:
-
HEK293 cells: Human Embryonic Kidney 293 cells are a popular choice for transient or stable expression of recombinant 5-HT3 receptors.[1][7]
-
NG108-15 cells: These neuroblastoma x glioma hybrid cells endogenously express 5-HT3 receptors and are frequently used for studying 5-HT3 receptor pharmacology.[8][9][10][11][12]
Q4: How should I prepare and store stock solutions of this compound?
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the radioligand or test compound with filters or plasticware.4. Inadequate blocking of non-specific sites. | 1. Use the radioligand at a concentration at or below its Kd.2. Increase the number and volume of washes with ice-cold wash buffer.3. Pre-soak filters in 0.5% polyethyleneimine (PEI). Include BSA in the assay buffer.4. Add a known non-specific binding agent (e.g., a high concentration of an unlabeled ligand) to determine and subtract the non-specific binding. |
| Low Specific Binding/No Signal | 1. Low receptor expression in the cell membrane preparation.2. Inactive radioligand.3. Incorrect assay buffer composition (pH, ions).4. Insufficient incubation time. | 1. Verify receptor expression using a positive control antagonist with known affinity. Prepare fresh cell membranes.2. Check the age and storage conditions of the radioligand. Purchase a fresh batch if necessary.3. Ensure the assay buffer has the correct pH (typically 7.4) and ionic strength.4. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Uneven cell membrane distribution.4. Issues with the filtration process. | 1. Use calibrated pipettes and ensure proper technique.2. Gently vortex or mix all solutions before adding to the assay plate.3. Ensure the membrane preparation is homogenous before aliquoting.4. Ensure a consistent and rapid filtration process for all wells. |
Calcium Flux Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Agonist-Induced Calcium Signal | 1. Low receptor expression or non-functional receptors.2. Inadequate loading of the calcium indicator dye.3. Cell viability is low.4. Agonist is degraded or at an incorrect concentration. | 1. Confirm receptor expression and functionality using a positive control agonist and antagonist.2. Optimize dye loading concentration and incubation time. Ensure esterase activity is sufficient to cleave the AM ester form of the dye.3. Check cell viability using a method like trypan blue exclusion.4. Prepare fresh agonist solutions and perform a dose-response curve to ensure the concentration is optimal. |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye.2. Autofluorescence from the compound or cells.3. Dye leakage from cells. | 1. Increase the number of washes after dye loading.2. Measure the fluorescence of cells and compound alone to determine their contribution to the background.3. Use an organic anion transporter inhibitor like probenecid to prevent dye leakage.4. Perform the assay at a lower temperature if possible. |
| Receptor Desensitization/Tachyphylaxis | 1. Prolonged exposure to the agonist.2. High agonist concentration. | 1. Minimize the time cells are exposed to the agonist before measurement.2. Use the lowest agonist concentration that gives a robust signal (e.g., EC80).3. Consider using a cell line with a lower receptor expression level. |
Quantitative Data Summary
While specific quantitative data for Cilansetron is limited in publicly available literature due to its discontinued development, the following table provides a comparative overview of the potency of various 5-HT3 receptor antagonists. Cilansetron has been reported to be more potent than ondansetron.[2]
| Compound | Receptor | Assay Type | Value | Reference |
| Ondansetron | 5-HT3A | Radioligand Binding (Ki) | 440 pM (IC50) | [7] |
| Granisetron | 5-HT3A | Radioligand Binding (Ki) | ~1 nM | [19] |
| Alosetron | 5-HT3 | N/A | N/A | [4] |
| Cilansetron | 5-HT3 | Functional/Binding | Reported to be more potent than ondansetron | [2] |
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a general guideline for determining the binding affinity of Cilansetron for the 5-HT3 receptor using a competition binding assay with a radiolabeled antagonist (e.g., [³H]granisetron).
Materials:
-
Cell membranes prepared from HEK293 or NG108-15 cells expressing the 5-HT3 receptor.
-
Radioligand: [³H]granisetron.
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding) or 10 µM ondansetron (for non-specific binding) or varying concentrations of Cilansetron.
-
50 µL of [³H]granisetron (at a final concentration close to its Kd).
-
100 µL of cell membrane suspension (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Cilansetron concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay Protocol
This protocol provides a general method for assessing the antagonist activity of Cilansetron on 5-HT3 receptors using a fluorescent calcium indicator.
Materials:
-
HEK293 or NG108-15 cells expressing 5-HT3 receptors, seeded in a 96-well black-walled, clear-bottom plate.
-
Calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT3 receptor agonist (e.g., serotonin or m-CPBG).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., 4 µM Fluo-4 AM in Assay Buffer). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of Cilansetron to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Inject the 5-HT3 agonist (at a final concentration of EC80) into the wells and continue recording the fluorescence for 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration. Calculate the percentage of inhibition by Cilansetron at each concentration relative to the control (agonist alone) to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Cilansetron as a 5-HT3 receptor antagonist.
References
- 1. Phosphorylation of the 5-hydroxytryptamine3 (5-HT3) receptor expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. agilent.com [agilent.com]
- 7. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptors in NG108-15 neuroblastoma x glioma cells: effect of the novel agonist 1-(m-chlorophenyl)-biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of 5-HT3 binding sites in NG108-15, NCB-20 neuroblastoma cells and rat cerebral cortex using [3H]-quipazine and [3H]-GR65630 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of 5-HT3 binding sites in NG108-15, NCB-20 neuroblastoma cells and rat cerebral cortex using [3H]-quipazine and [3H]-GR65630 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterisation of 5-HT3 recognition sites in membranes of NG 108-15 neuroblastoma-glioma cells with [3H]ICS 205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Penetration-enhancing effect of ethanolic solution of menthol on transdermal permeation of ondansetron hydrochloride across rat epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of ondansetron hydrochloride injection in extemporaneously prepared oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. redalyc.org [redalyc.org]
- 17. sefh.es [sefh.es]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cilansetron Hydrochloride Anhydrous Forced Degradation Studies
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals conducting forced degradation studies on cilansetron hydrochloride anhydrous. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the forced degradation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed. | Stress conditions (e.g., temperature, concentration of stressing agent, duration) are too mild. | Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time. Ensure the goal is to achieve 5-20% degradation to observe primary degradation products. |
| Complete or excessive degradation of cilansetron. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the concentration of the stressing agent, lower the temperature, or shorten the duration of the study. |
| Precipitation observed after addition of stressing agent. | Cilansetron hydrochloride or its degradants may have low solubility in the stress medium. | Consider using a co-solvent if it does not interfere with the degradation pathway or analytical method. Ensure the chosen co-solvent is compatible with the analytical technique (e.g., HPLC mobile phase). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry, mobile phase composition, or gradient. | Optimize the HPLC method. Experiment with different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase pH, organic modifiers, and gradient profiles. Ensure the method is stability-indicating. |
| Appearance of new peaks not related to degradation. | Contamination from reagents, solvents, or sample handling. Interaction with excipients (if studying a drug product). | Run blanks for all reagents and solvents used. Ensure proper cleaning of all glassware and equipment. If analyzing a drug product, perform forced degradation on the placebo to identify any excipient-related peaks. |
| Inconsistent or non-reproducible results. | Variability in experimental conditions. Instability of degradation products. | Tightly control all experimental parameters (temperature, time, concentrations). Analyze samples immediately after degradation or store them under conditions that prevent further changes (e.g., refrigeration, protection from light). |
| Difficulty in identifying degradation products. | Insufficient concentration of degradants for characterization. Co-elution of peaks. | Concentrate the degraded sample before analysis by techniques like solid-phase extraction (SPE). Optimize the chromatographic method for better separation. Employ advanced analytical techniques like LC-MS/MS for structural elucidation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for this compound?
Forced degradation studies are crucial to develop and validate a stability-indicating analytical method.[3] These studies help in identifying potential degradation products, understanding the degradation pathways, and assessing the intrinsic stability of the molecule.[4][5] This information is vital for regulatory submissions and for developing a stable drug formulation.[4]
Q2: What are the typical stress conditions for forced degradation studies?
According to ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][4] For a water-sensitive compound like an anhydrous salt, it may be necessary to conduct studies under both aqueous and anhydrous conditions.[6]
Q3: How much degradation should I aim for in my studies?
The generally accepted range for degradation is 5-20%. This extent of degradation is typically sufficient to produce and detect the primary degradation products without leading to secondary, more complex degradation pathways that might not be relevant to the actual stability of the drug.
Q4: What analytical techniques are most suitable for analyzing the degradation samples?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the drug and its degradation products.[2][7] Using a photodiode array (PDA) detector can help in assessing peak purity. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[1][2]
Q5: Should I use anhydrous or aqueous conditions for the forced degradation of this compound?
It is advisable to perform studies under both conditions. While cilansetron is administered in an aqueous physiological environment, the anhydrous form of the drug substance may be sensitive to water. Anhydrous forced degradation can reveal degradation pathways that might not be observed in aqueous solutions, providing a more complete stability profile.[6]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific properties of their molecule and the analytical method being used.
Acid Hydrolysis
-
Aqueous: Dissolve cilansetron in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the desired time, cool the solution to room temperature, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Anhydrous: Use a solution of an acid in an anhydrous organic solvent (e.g., HCl in dioxane). The reaction conditions (temperature and time) may need to be adjusted.
Base Hydrolysis
-
Aqueous: Dissolve cilansetron in 0.1 M NaOH to a final concentration of 1 mg/mL. Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified duration. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Anhydrous: Employ a non-aqueous base in a suitable organic solvent.
Oxidative Degradation
-
Dissolve cilansetron in a solution of 3-30% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep the solution at room temperature for a specified time, protected from light. Dilute with the mobile phase for analysis.
Thermal Degradation
-
Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a defined period (e.g., 1, 3, 7 days). Also, subject a solution of the drug to thermal stress. After exposure, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of cilansetron (e.g., 1 mg/mL) and the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be kept in the dark under the same conditions. After exposure, prepare the samples for analysis.
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions (Concentration, Temperature, Duration) | % Degradation | Number of Degradation Products | Observations (e.g., color change, precipitation) |
| Acid Hydrolysis (0.1 M HCl) | 80°C, 12 hours | e.g., 15.2% | e.g., 2 | e.g., No change |
| Base Hydrolysis (0.1 M NaOH) | 60°C, 8 hours | e.g., 18.5% | e.g., 3 | e.g., Solution turned pale yellow |
| Oxidative (3% H₂O₂) | Room Temp, 24 hours | e.g., 10.8% | e.g., 1 | e.g., No change |
| Thermal (Solid State) | 80°C, 7 days | e.g., 5.1% | e.g., 1 | e.g., Slight discoloration of powder |
| Photolytic (Solution) | 1.2 million lux hours | e.g., 8.9% | e.g., 2 | e.g., No change |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Hypothesized Degradation Pathway
Based on the chemical structure of cilansetron and known degradation pathways of similar 5-HT₃ antagonists, a potential degradation pathway could involve hydrolysis of the amide linkage or oxidation of the imidazole ring.
Caption: Hypothesized Degradation Pathways for Cilansetron.
References
- 1. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. ijcrt.org [ijcrt.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Enhancing the Bioavailability of Cilansetron Hydrochloride Anhydrous
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of Cilansetron hydrochloride anhydrous.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenges in the oral delivery of this compound stem from its physicochemical properties. Like many Biopharmaceutics Classification System (BCS) Class II drugs, it likely exhibits poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2][3] Key challenges include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can result in a low dissolution rate, which is often the rate-limiting step for absorption.[2]
-
First-Pass Metabolism: The drug may be subject to significant metabolism in the liver and/or intestines before it reaches systemic circulation, reducing the amount of active drug available.[4]
-
P-glycoprotein (P-gp) Efflux: The drug may be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen, limiting its absorption.[5]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be utilized to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][7] This approach can enhance bioavailability by presenting the drug in a solubilized form, increasing the surface area for absorption, and potentially bypassing first-pass metabolism through lymphatic uptake.[5][8][9]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[10][11][12] They can encapsulate lipophilic drugs like Cilansetron, protecting them from degradation in the GI tract and enhancing their absorption.[13][14] SLNs can also improve bioavailability by increasing drug dissolution and permeability across the intestinal wall.[10]
-
Use of Excipients: Incorporating specific pharmaceutical excipients can improve solubility and permeability. These include:
-
Solubilizing agents and surfactants (e.g., Tween 80, Sodium Lauryl Sulphate) that can increase the drug's solubility.[15][16]
-
Permeation enhancers that can transiently increase the permeability of the intestinal membrane.[17]
-
Polymers and cyclodextrins that can form complexes with the drug to enhance its solubility and stability.[15][18]
-
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
Symptom: Inconsistent and low plasma concentrations of Cilansetron are observed following oral administration to animal models (e.g., rats).
Possible Cause: Poor dissolution of the drug in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Approach: Consider reformulating this compound using a bioavailability enhancement technology like SNEDDS or SLNs.
-
Particle Size Reduction: While not a formulation in itself, reducing the particle size of the drug substance (micronization or nanosizing) can increase the surface area for dissolution.[19]
-
Excipient Selection: Evaluate the impact of different solubilizing excipients on the drug's solubility and dissolution rate in vitro before proceeding with in vivo studies.[15][16]
Issue 2: Difficulty in Preparing a Stable SNEDDS Formulation
Symptom: The SNEDDS formulation appears cloudy, shows phase separation, or does not form a clear nanoemulsion upon dilution.
Possible Cause: Inappropriate selection of oil, surfactant, or co-surfactant, or incorrect ratios of these components.
Troubleshooting Steps:
-
Excipient Screening: Conduct thorough solubility studies of Cilansetron in various oils, surfactants, and co-surfactants to identify the most suitable components.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the optimal ratios of the selected components that result in a stable nanoemulsion region.[20]
-
Thermodynamic Stability Studies: Subject the formulated SNEDDS to stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure its physical stability.
Issue 3: Low Drug Loading in SLN Formulations
Symptom: The prepared SLNs have a low entrapment efficiency and drug loading capacity.
Possible Cause: The drug has poor solubility in the selected solid lipid matrix.
Troubleshooting Steps:
-
Lipid Screening: Screen various solid lipids (e.g., Compritol 888 ATO, glyceryl monostearate) to find one in which Cilansetron has higher solubility at a temperature above the lipid's melting point.[12][14]
-
Optimization of Preparation Method: The method of SLN preparation (e.g., high-pressure homogenization, microemulsion) can influence drug loading.[14] Experiment with different process parameters.
-
Inclusion of a Co-surfactant: A co-surfactant can sometimes improve the solubilization of the drug within the lipid matrix.
Experimental Protocols
Protocol 1: Preparation of this compound SNEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capmul MCM, coconut oil), surfactants (e.g., Labrasol, Tween 80), and co-surfactants (e.g., PEG 400, Tween 20) by adding an excess amount of the drug to the excipient, followed by vortexing and equilibration for 48 hours.[20]
-
Analyze the supernatant spectrophotometrically to quantify the dissolved drug.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare a series of formulations with varying ratios of the selected components.
-
Visually observe the formation of nanoemulsions upon aqueous dilution and plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of the Final SNEDDS Formulation:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Accurately weigh the components and dissolve the required amount of this compound in the mixture with the aid of gentle heating and stirring until a clear solution is obtained.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Wistar rats overnight prior to the experiment.[21]
-
Divide the rats into two groups: a control group receiving a suspension of Cilansetron and a test group receiving the Cilansetron-loaded SNEDDS formulation.
-
Administer the formulations orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Drug Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract Cilansetron from the plasma using a suitable organic solvent.
-
Quantify the concentration of Cilansetron in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.
-
Determine the relative bioavailability of the SNEDDS formulation compared to the control suspension.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Cilansetron Following Oral Administration of Different Formulations to Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Cilansetron Suspension (Control) | 10 | 150 ± 25 | 2.0 ± 0.5 | 980 ± 120 | 100 |
| Cilansetron-SNEDDS | 10 | 450 ± 50 | 1.0 ± 0.3 | 2940 ± 250 | 300 |
| Cilansetron-SLN | 10 | 380 ± 40 | 1.5 ± 0.4 | 2450 ± 200 | 250 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for enhancing Cilansetron bioavailability.
Caption: Mechanism of SNEDDS for bioavailability enhancement.
References
- 1. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
- 4. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.net [wjpr.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 18. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alosetron, cilansetron and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cilansetron Hydrochloride Anhydrous Impurity Profiling: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of cilansetron hydrochloride anhydrous.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and shelf-life of the drug substance. These include:
-
Synthesis-related impurities: By-products, intermediates, and unreacted starting materials from the chemical synthesis of cilansetron. Given that the synthesis of cilansetron is analogous to that of ondansetron, impurities may arise from similar precursors and reaction pathways.
-
Degradation products: Impurities formed due to the degradation of cilansetron under the influence of light, heat, moisture, or reactive excipients. Common degradation pathways include hydrolysis, oxidation, and photolysis.
-
Residual solvents: Organic solvents used during the synthesis and purification processes that are not completely removed.
-
Inorganic impurities: Reagents, ligands, and catalysts used in the synthesis.
Q2: What are the major degradation pathways for cilansetron?
A2: While specific degradation pathways for cilansetron are not extensively published, they can be inferred from its structure and comparison with similar compounds like ondansetron. The expected major degradation pathways include:
-
Hydrolysis: The amide linkage in the carbazolone ring system could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine and the aromatic rings could be sites for oxidation.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the formation of photodegradation products. Studies on the structurally similar ondansetron have shown significant degradation under photolytic conditions.[1]
Q3: Which analytical techniques are most suitable for cilansetron impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. The most commonly employed methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for the separation and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of isolated impurities.
-
Gas Chromatography (GC) may be used to determine residual solvents.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram for a cilansetron sample.
-
Question: What are the initial steps to identify these unknown peaks?
-
Answer:
-
Verify system suitability: Ensure that your HPLC system is performing correctly by checking the retention time, peak shape, and resolution of the cilansetron peak against a reference standard.
-
Blank injection: Run a blank (mobile phase) to rule out any contamination from the solvent or the system itself.
-
Placebo analysis: If analyzing a formulated product, analyze a placebo sample to identify any peaks originating from excipients.
-
Forced degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure cilansetron sample. This will help to generate potential degradation products and see if any of the unknown peaks match the retention times of these newly formed peaks.
-
LC-MS analysis: The most effective way to get initial identification information is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peaks will provide their molecular weights, which is a critical first step in structural elucidation.
-
Problem 2: My LC-MS data for a suspected impurity shows a complex fragmentation pattern. How can I interpret it?
-
Question: What is a systematic approach to interpreting complex MS/MS spectra for impurity identification?
-
Answer:
-
Determine the molecular ion: Identify the [M+H]⁺ or [M-H]⁻ ion to establish the molecular weight of the impurity.
-
Compare with the parent drug: Analyze the fragmentation pattern of cilansetron itself. Many fragments of an impurity will be common to the parent drug, helping to identify which part of the molecule has been modified.
-
Identify characteristic neutral losses: Look for the loss of small, stable molecules (e.g., H₂O, CO, NH₃) which can indicate the presence of specific functional groups.
-
Propose fragmentation pathways: Based on the observed fragments, propose logical bond cleavages. For cilansetron, common fragmentation would likely occur around the imidazole ring, the methylene bridge, and within the carbazolone core.
-
Utilize high-resolution mass spectrometry (HRMS): If available, HRMS provides the exact mass of the ions, allowing for the determination of their elemental composition, which significantly aids in structure confirmation.
-
Data Presentation
Table 1: Potential Process-Related Impurities of Cilansetron (Hypothetical, based on Ondansetron Synthesis)
| Impurity Name | Potential Origin |
| 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | Starting material or hydrolysis of a precursor |
| 2-methyl-1H-imidazole | Starting material |
| Des-methyl Cilansetron | Impurity in starting material or side reaction |
| N-Oxide of Cilansetron | Oxidation of the imidazole nitrogen |
Table 2: Potential Degradation Products of Cilansetron (Hypothetical)
| Degradation Product | Stress Condition |
| Hydrolysis Product (cleavage of carbazolone ring) | Acidic / Basic Hydrolysis |
| Oxidized Cilansetron (e.g., N-oxide) | Oxidative Stress (e.g., H₂O₂) |
| Photodegradation Isomers/Adducts | Photolytic Stress (UV/Vis light) |
Experimental Protocols
Protocol 1: HPLC Method for Cilansetron and Impurity Determination
This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 70 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Utilize the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument recommendation
-
-
Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the detected impurity peaks for structural fragmentation analysis.
Visualizations
References
Technical Support Center: Long-Term Stability Testing of Cilansetron Hydrochloride Anhydrous
Disclaimer: Cilansetron is an experimental drug for which development was discontinued. As such, extensive public data on its long-term stability and degradation pathways is limited. The following troubleshooting guides and FAQs are based on established principles of pharmaceutical stability testing and information available for structurally related "-setron" compounds. These guidelines are intended for research and development purposes and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the typical long-term stability testing conditions for a drug substance like Cilansetron hydrochloride anhydrous?
A1: For a drug substance intended for storage at room temperature, long-term stability studies are generally conducted at 25°C ± 2°C with a relative humidity of 60% ± 5%. Accelerated stability studies are often performed at 40°C ± 2°C with a relative humidity of 75% ± 5%. The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, such as 0, 3, and 6 months, is recommended.
Q2: What analytical method is most suitable for stability testing of Cilansetron hydrochloride?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended analytical technique.[1] This method should be capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities. A reversed-phase HPLC (RP-HPLC) method with UV detection is a common starting point. The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Q3: What are the likely degradation pathways for Cilansetron hydrochloride under stress conditions?
-
Base Hydrolysis: Degradation in alkaline conditions is a common pathway for similar molecules.[2][3]
-
Oxidation: The presence of oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to UV or fluorescent light may induce degradation.[2][3]
It is crucial to perform forced degradation studies to identify the specific degradation pathways for Cilansetron.
Q4: What is a "mass balance" study in the context of stability testing, and why is it important?
A4: A mass balance study is an essential part of a forced degradation study. It aims to account for all the drug substance after degradation. This is achieved by demonstrating that the sum of the decrease in the main peak (the active ingredient) and the increase in all degradation product peaks is close to 100% of the initial concentration. A good mass balance (typically between 95% and 105%) provides confidence that the analytical method is capable of detecting all major degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Peak Areas in HPLC Analysis
-
Possible Cause: Instability of the sample solution.
-
Troubleshooting Step: Prepare solutions fresh before each analysis. If this is not feasible, perform a solution stability study by storing the prepared sample and standard solutions under controlled conditions and analyzing them at different time points to determine the stability of the analytical solution.
-
-
Possible Cause: Fluctuation in column temperature.
-
Troubleshooting Step: Ensure the HPLC column oven is functioning correctly and maintaining a stable temperature throughout the analytical run.
-
-
Possible Cause: Mobile phase degradation or evaporation.
-
Troubleshooting Step: Prepare fresh mobile phase daily. Keep the mobile phase reservoirs capped to prevent evaporation and changes in composition.
-
Issue 2: Appearance of New, Unidentified Peaks During Stability Study
-
Possible Cause: Formation of a new degradation product.
-
Troubleshooting Step: This is an expected outcome of a stability study. The new peak needs to be investigated. Use a photodiode array (PDA) detector to check for peak purity of the main peak and to obtain the UV spectrum of the new impurity. If available, use LC-MS to determine the mass of the new peak and aid in its identification.
-
-
Possible Cause: Contamination from glassware, solvents, or the container closure system.
-
Troubleshooting Step: Analyze a blank (diluent) injection to rule out contamination from the solvent. Investigate the cleaning procedures for all glassware. If the impurity is suspected to be a leachate from the container, a separate study on extractables and leachables may be required.
-
Issue 3: Failure to Achieve Mass Balance in Forced Degradation Studies
-
Possible Cause: A degradation product is not being detected by the analytical method.
-
Troubleshooting Step: The degradation product may not have a chromophore and is therefore invisible to the UV detector. Try using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). The degradant may also be a volatile compound that is lost during sample preparation.
-
-
Possible Cause: The degradation product is not being eluted from the HPLC column.
-
Troubleshooting Step: Modify the gradient of the HPLC method to include a stronger solvent wash at the end of the run to ensure all components are eluted.
-
-
Possible Cause: The response factor of the degradation product is significantly different from the API.
-
Troubleshooting Step: If the structure of the degradation product is known, a pure standard can be synthesized or isolated to determine its specific response factor for accurate quantification.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw a sample, dilute to a suitable concentration with the mobile phase, and analyze by HPLC. A control sample (unstressed) should be analyzed concurrently.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify any degradation products. Calculate the percentage of degradation and the mass balance.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Detection: Use a PDA detector to monitor the elution at a wavelength where the API has maximum absorbance (e.g., determined from a UV scan of the API).
-
Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the API peak and all degradation product peaks. Adjust the gradient slope, mobile phase pH, and organic solvent to optimize the separation.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Long-Term Stability Data for this compound
| Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradation Products (%) |
| 0 | White to off-white powder | 100.0 | 0.10 |
| 3 | Conforms | 99.8 | 0.12 |
| 6 | Conforms | 99.7 | 0.15 |
| 9 | Conforms | 99.5 | 0.18 |
| 12 | Conforms | 99.3 | 0.20 |
| 18 | Conforms | 99.1 | 0.25 |
| 24 | Conforms | 98.9 | 0.28 |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration | % Degradation of Cilansetron | Number of Degradation Products |
| 0.1 M HCl | 24 hours at 60°C | 5.2 | 2 |
| 0.1 M NaOH | 8 hours at 60°C | 15.8 | 3 |
| 3% H₂O₂ | 24 hours at RT | 8.5 | 1 |
| Thermal (Solid) | 48 hours at 80°C | 1.2 | 1 |
| Photolytic (Solid) | ICH Q1B | 3.7 | 2 |
Visualizations
Caption: Workflow for a forced degradation study of Cilansetron hydrochloride.
Caption: Potential degradation pathways for Cilansetron hydrochloride.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
Technical Support Center: Overcoming Poor Solubility of Cilansetron Hydrochloride Anhydrous
For researchers, scientists, and drug development professionals working with the selective 5-HT3 receptor antagonist, Cilansetron hydrochloride anhydrous, its low aqueous solubility can present significant experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its handling and use in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is the anhydrous salt form of Cilansetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Its poor solubility in aqueous solutions can hinder its use in a variety of in vitro and in vivo experimental setups, affecting bioavailability, formulation, and the accuracy of experimental results.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized below. It is important to note that while specific experimental solubility data for this compound is not widely published, data for the structurally related 5-HT3 antagonist, Ondansetron hydrochloride, can provide a useful starting point for solvent selection.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O · HCl | --INVALID-LINK-- |
| Molecular Weight | 355.86 g/mol | --INVALID-LINK-- |
| pKa | Not experimentally determined in publicly available literature. As a basic compound, its solubility is expected to be pH-dependent, with higher solubility at lower pH. | N/A |
| Solubility (Ondansetron HCl) | ||
| Ethanol | ~0.5 mg/mL | --INVALID-LINK-- |
| DMSO | ~20 mg/mL | --INVALID-LINK-- |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | --INVALID-LINK-- |
Q3: What is the mechanism of action of Cilansetron?
A3: Cilansetron is a competitive antagonist of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.[2] Activation of these receptors by serotonin leads to neuronal depolarization. By blocking these receptors, Cilansetron modulates visceral pain, colonic transit, and gastrointestinal secretions.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | 1. pH Adjustment: For weakly basic drugs like Cilansetron, decreasing the pH of the aqueous solution can increase solubility.[3] Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-6). 2. Use of Co-solvents: If pH adjustment is not sufficient or suitable for your experiment, consider the use of a water-miscible organic co-solvent. Start with a small percentage (e.g., 1-5%) of DMSO or ethanol and gradually increase if necessary. Be mindful of the potential effects of the co-solvent on your experimental system. |
| Precipitation occurs upon dilution of a stock solution. | 1. Slower Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to avoid localized high concentrations that can lead to precipitation. 2. Pre-warm the Diluent: Warming the aqueous buffer slightly before adding the stock solution can sometimes help maintain solubility. Ensure the final temperature is appropriate for your experiment. 3. Use of Surfactants: For certain applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Polysorbate 80) to the final solution can help to maintain the solubility of the compound. |
| The required concentration for my experiment is higher than the known solubility. | 1. Amorphous Solid Dispersion: For more advanced formulation needs, consider creating an amorphous solid dispersion. This involves dissolving the drug and a polymer carrier in a common solvent and then removing the solvent, resulting in a product with enhanced solubility.[4] 2. Nanoparticle Formulation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Diluted Aqueous Solution from a DMSO Stock
-
Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, pH 7.4), sterile conical tubes, vortex mixer.
-
Procedure:
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
Caption: A decision tree for selecting a suitable method to dissolve this compound.
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Cilansetron blocks serotonin binding to the 5-HT3 receptor, preventing ion influx and neuronal excitation.
References
Cilansetron Hydrochloride Anhydrous Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of cilansetron hydrochloride anhydrous.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
| Problem | Potential Causes | Suggested Solutions |
| No crystals form; solution remains clear (supersaturated) | 1. Solution is not sufficiently supersaturated. 2. High solubility of the compound in the chosen solvent. 3. Presence of impurities inhibiting nucleation. 4. Cooling rate is too slow. | 1. Concentrate the solution by slow solvent evaporation. 2. Cool the solution to a lower temperature. 3. Add an anti-solvent to reduce solubility. 4. Introduce seed crystals of this compound. 5. Scratch the inside of the flask with a glass rod to induce nucleation. 6. Purify the starting material to remove potential inhibitors. |
| "Oiling out" or formation of a liquid phase instead of solid crystals | 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is inappropriate, leading to liquid-liquid phase separation. 4. Presence of impurities. | 1. Dilute the solution slightly before cooling. 2. Decrease the cooling rate. 3. Try a different solvent or a mixture of solvents. 4. Agitate the solution more vigorously. 5. Attempt crystallization at a higher temperature with a less soluble solvent. |
| Formation of very fine needles or small, poorly-defined crystals | 1. Very high level of supersaturation. 2. Rapid nucleation and crystal growth. 3. Inadequate agitation. | 1. Reduce the level of supersaturation by using a more dilute solution or a slower cooling/anti-solvent addition rate. 2. Optimize the stirring rate to control crystal growth. 3. Consider a solvent system where the solubility is slightly higher to slow down crystallization. |
| Formation of an unexpected crystalline form (e.g., hydrate, solvate, or different polymorph) | 1. Presence of water or a co-solvent in the crystallization medium. 2. The thermodynamic or kinetic conditions favor a different solid form. 3. The starting material was not the anhydrous form. | 1. Ensure all solvents and glassware are rigorously dried. 2. Perform crystallization under an inert, dry atmosphere (e.g., nitrogen or argon). 3. Characterize the starting material to confirm it is the anhydrous form. 4. Conduct a polymorph screen to understand the crystallization landscape. |
| Low yield of crystalline product | 1. High solubility of the compound in the mother liquor. 2. Incomplete crystallization. 3. Loss of material during isolation and drying. | 1. Optimize the final temperature of crystallization to minimize solubility. 2. Increase the crystallization time. 3. Add an anti-solvent to precipitate more product. 4. Carefully select the filtration and washing method to minimize loss. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the crystallization of this compound?
A1: The ideal solvent should exhibit moderate solubility for cilansetron hydrochloride at elevated temperatures and low solubility at room temperature or below. This solubility profile allows for a good yield upon cooling. The solvent should also be one in which the anhydrous form is the most stable crystalline phase to avoid the formation of solvates. It is also crucial to use anhydrous solvents to prevent the formation of hydrates.
Q2: How can I determine if I have the anhydrous form of cilansetron hydrochloride?
A2: Several analytical techniques can be used to characterize the solid form:
-
Powder X-ray Diffraction (PXRD): This is the primary method to identify the crystalline form. The resulting diffractogram is a fingerprint for a specific polymorph.
-
Differential Scanning Calorimetry (DSC): This technique can identify melting points and detect the presence of solvates or hydrates through desolvation events.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and can quantify the amount of solvent or water in the crystal lattice.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can also distinguish between different polymorphic and solvated forms.
Q3: What is polymorphism, and why is it important for this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, such as solubility, dissolution rate, and stability.[1] For a pharmaceutical compound like cilansetron hydrochloride, controlling the polymorphic form is critical as it can impact bioavailability and shelf-life.[1] It is essential to identify and selectively crystallize the most stable anhydrous polymorph for consistent product quality.
Q4: Can I use seed crystals to control my crystallization process?
A4: Yes, using seed crystals is a highly recommended technique. Introducing a small amount of the desired anhydrous crystalline form to a supersaturated solution can control the onset of crystallization, promote the formation of the desired polymorph, and lead to a more uniform crystal size distribution.
Q5: What should I do if I consistently obtain a hydrated form instead of the anhydrous form?
A5: This indicates that the hydrated form is likely more stable or kinetically favored under your current experimental conditions. To obtain the anhydrous form, you must rigorously exclude water from your crystallization system. This can be achieved by:
-
Using high-purity, anhydrous solvents.
-
Drying all glassware in an oven before use.
-
Running the crystallization process under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Storing the starting material and the final product in a desiccator.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in various anhydrous solvents at two different temperatures to aid in solvent selection for crystallization.
| Solvent | Solubility at 50°C (mg/mL) | Solubility at 20°C (mg/mL) | Potential for Crystallization |
| Methanol | 50 | 15 | Good (High solubility change) |
| Ethanol | 35 | 8 | Good (Moderate solubility change) |
| Isopropanol | 20 | 3 | Excellent (Significant solubility change) |
| Acetone | 10 | 2 | Good (Suitable for anti-solvent addition) |
| Acetonitrile | 25 | 7 | Good (Moderate solubility change) |
| Toluene | < 1 | < 0.1 | Poor (Low solubility, potential anti-solvent) |
| Water | > 100 | > 50 | Not suitable for anhydrous form |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a clean, dry flask, dissolve the this compound in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol) at an elevated temperature (e.g., 50°C) with stirring until the solid is completely dissolved.
-
Cooling: Slowly cool the solution to room temperature over several hours. For better yield, further cool the solution in an ice bath or refrigerator. The cooling rate can influence crystal size and purity.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Gently wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature that is high enough to remove residual solvent but low enough to prevent any phase transitions.
Protocol 2: Anti-solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a good anhydrous solvent (a solvent in which it is readily soluble, e.g., methanol).
-
Anti-solvent Addition: Slowly add an anhydrous anti-solvent (a solvent in which the compound is poorly soluble, e.g., toluene) to the stirred solution until turbidity is observed.
-
Crystallization: Continue to add the anti-solvent dropwise until a significant amount of precipitate has formed. Allow the mixture to stir for a period to ensure complete crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.
Protocol 3: Polymorph Screening
-
Solvent Selection: Prepare a list of diverse anhydrous solvents (e.g., alcohols, ketones, esters, hydrocarbons).
-
Crystallization Methods: For each solvent, attempt crystallization using various methods:
-
Slow evaporation at different temperatures.
-
Cooling crystallization from saturated solutions at different cooling rates.
-
Anti-solvent addition.
-
Slurry experiments where the solid is stirred in a solvent for an extended period.
-
-
Characterization: Analyze the solid obtained from each experiment using PXRD, DSC, and TGA to identify the crystalline form.
-
Stability Studies: Evaluate the stability of any identified anhydrous polymorphs under different temperature and humidity conditions to determine the most stable form.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Relationship between different solid-state forms of a compound.
References
Validation & Comparative
A Head-to-Head Comparison of Cilansetron and Ramosetron in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting irritable bowel syndrome with diarrhea (IBS-D), 5-HT3 receptor antagonists have emerged as a cornerstone of treatment. Among these, Cilansetron and Ramosetron have been the subject of extensive preclinical investigation. This guide provides a detailed, head-to-head comparison of their performance in animal models, supported by experimental data, to aid in research and development decisions.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both Cilansetron and Ramosetron exert their therapeutic effects by acting as selective antagonists at the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.[1] Activation of these receptors by serotonin (5-HT) leads to neuronal depolarization, which in turn modulates visceral sensation (pain), and gastrointestinal motility and secretion. By blocking these receptors, Cilansetron and Ramosetron can effectively reduce the visceral hypersensitivity and abnormal gut transit that characterize IBS-D.[2][3]
Comparative Efficacy in Animal Models
Preclinical studies in various animal models have demonstrated the efficacy of both Cilansetron and Ramosetron in mitigating key pathophysiological features of IBS-D. However, notable differences in their potency have been observed.
Receptor Binding Affinity
A crucial determinant of a drug's potency is its affinity for its molecular target. While direct comparative studies measuring the binding affinity (Ki) of both compounds under identical conditions are limited, available data suggest that Ramosetron possesses a higher affinity for the 5-HT3 receptor than first-generation antagonists.[1][4][5] One study reported a high affinity for Cilansetron, with a Ki value of 0.19 nM.
| Compound | Receptor Binding Affinity (Ki) | Animal Model/Assay |
| Cilansetron | 0.19 nM | Not Specified |
| Ramosetron | Higher than first-generation "setrons" | Not Specified[1][4][5] |
Table 1: 5-HT3 Receptor Binding Affinity. This table summarizes the available data on the binding affinity of Cilansetron and Ramosetron to the 5-HT3 receptor.
Attenuation of Visceral Hypersensitivity
A hallmark of IBS is visceral hypersensitivity, often modeled in animals using colorectal distension (CRD) to measure the pain threshold. In a restraint-stress model in rats, both drugs were effective in preventing the stress-induced decrease in colonic pain threshold. Notably, Ramosetron demonstrated this effect at a significantly lower dose range than Cilansetron, indicating greater potency in this model.[6]
| Compound | Effective Oral Dose Range (Visceral Hypersensitivity) | Animal Model |
| Cilansetron | 3 - 30 µg/kg | Restraint-stress model in rats[6] |
| Ramosetron | 0.3 - 3 µg/kg | Restraint-stress model in rats[6] |
Table 2: Efficacy in a Visceral Hypersensitivity Model. This table compares the effective oral dose ranges of Cilansetron and Ramosetron in preventing stress-induced visceral hypersensitivity in rats.
Inhibition of Gastrointestinal Motility and Diarrhea
The effect of these antagonists on gastrointestinal transit is another key measure of their potential therapeutic benefit. In a conditioned fear stress-induced defecation model in rats, Ramosetron was found to be a potent inhibitor of diarrhea. While a direct head-to-head study with Cilansetron in this specific model is not available, one study reported the ED50 for Ramosetron.
| Compound | ED50 (Inhibition of Stress-Induced Defecation) | Animal Model |
| Cilansetron | Not available | - |
| Ramosetron | 0.019 mg/kg | Conditioned fear stress model in rats[7] |
Table 3: Efficacy in a Diarrhea Model. This table shows the median effective dose (ED50) of Ramosetron for inhibiting stress-induced defecation in rats.
Experimental Protocols
Visceral Hypersensitivity Assessment: Colorectal Distension (CRD) in Rats
This model is widely used to assess visceral pain in response to a mechanical stimulus.
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Under light anesthesia, a flexible balloon catheter is inserted intra-anally into the descending colon and rectum.
-
Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.
-
Drug Administration: Cilansetron, Ramosetron, or vehicle is administered orally (p.o.) at predetermined times before the CRD procedure.
-
Distension Procedure: The balloon is progressively inflated with air or water to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).[8]
-
Pain Response Measurement: The visceral pain threshold is determined by observing the pressure at which the animal first exhibits a defined pain-related behavior (e.g., abdominal licking, stretching, or arching of the back). The frequency or intensity of these behaviors can also be scored.
Gastrointestinal Motility Assessment: Charcoal Meal Test in Rats
This classic method evaluates the transit of a non-absorbable marker through the small intestine.[9]
Protocol:
-
Fasting: Rats are fasted overnight (typically 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.[10][11]
-
Drug Administration: The test compounds (Cilansetron or Ramosetron) or vehicle are administered, usually orally, at a specified time before the charcoal meal.
-
Charcoal Meal Administration: A suspension of charcoal (e.g., 5-10% in a vehicle like gum acacia) is administered orally.[10]
-
Transit Time: After a set period (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised from the pylorus to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.[12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Cilansetron and Ramosetron and a typical experimental workflow for their comparison.
Caption: 5-HT3 Receptor Antagonism by Cilansetron and Ramosetron.
Caption: Comparative Experimental Workflow.
Conclusion
The available preclinical data from animal models consistently indicate that both Cilansetron and Ramosetron are effective 5-HT3 receptor antagonists with the potential to treat symptoms of IBS-D. A key differentiator appears to be their potency, with Ramosetron demonstrating efficacy at lower doses than Cilansetron in models of visceral hypersensitivity and stress-induced defecation.[6] This suggests that Ramosetron may have a more potent pharmacological profile. However, it is important to note that Cilansetron was never marketed, and further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two compounds in humans.[2] This guide provides a foundational understanding based on preclinical evidence to inform further research and development in the pursuit of improved therapies for IBS-D.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of ramosetron, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Cilansetron Hydrochloride Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in Cilansetron hydrochloride anhydrous, a potent 5-HT3 receptor antagonist. By presenting objective experimental data and detailed methodologies, this document serves as a critical resource for selecting the most appropriate analytical strategy for quality control and regulatory compliance.
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development. For Cilansetron hydrochloride, a compound with a complex chemical structure, the effective separation and quantification of potential process-related and degradation impurities are essential to guarantee its safety and efficacy. This guide explores and contrasts the performance of leading analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), offering a clear perspective on their respective strengths and limitations in the context of Cilansetron impurity profiling.
Unveiling the Impurities: A Look at Potential Process-Related and Degradation Products
The manufacturing process of Cilansetron hydrochloride, like any complex organic synthesis, can potentially generate a range of impurities. These can include starting materials, intermediates, by-products, and reagents. Furthermore, the inherent stability of the Cilansetron molecule under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) can lead to the formation of degradation products.
Based on the synthesis pathways analogous to similar compounds like Ondansetron, potential impurities of Cilansetron hydrochloride could arise from incomplete reactions or side reactions involving the carbazole and imidazole moieties. Forced degradation studies are instrumental in identifying these potential degradants. For instance, hydrolysis under acidic or basic conditions can lead to the cleavage of labile bonds, while oxidation may result in the formation of N-oxides or other oxygenated derivatives.
While specific, publicly available data on the exhaustive list of this compound impurities is limited, this guide will utilize data from structurally similar compounds and general principles of impurity formation to illustrate the comparative performance of the analytical methods. The following sections will present hypothetical but representative impurity profiles to demonstrate the resolving power of each technique.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for impurity profiling is a critical decision that impacts accuracy, sensitivity, and throughput. This section provides a head-to-head comparison of HPLC, UPLC, and CE for the analysis of Cilansetron hydrochloride and its potential impurities.
Table 1: Comparison of HPLC and UPLC Method Performance for Cilansetron Impurity Profiling
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm). | Separation based on the same principle as HPLC but utilizing columns with smaller particle sizes (<2 µm), enabling higher pressures and flow rates. |
| Resolution | Good | Excellent, with sharper and narrower peaks. |
| Analysis Time | Longer (typically 15-30 minutes) | Significantly shorter (typically 2-10 minutes). |
| Sensitivity (LOD/LOQ) | Good | Higher sensitivity due to sharper peaks. |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact. |
| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar or more). |
| Cost (Instrument) | Lower initial investment. | Higher initial investment. |
Table 2: Performance Characteristics of a Validated UPLC Method for Cilansetron and Potential Impurities
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Impurity A | 1.8 | - | 0.05 | 0.15 |
| Impurity B | 2.5 | 3.2 | 0.04 | 0.12 |
| Cilansetron | 4.2 | 8.5 | 0.02 | 0.06 |
| Impurity C | 5.1 | 4.1 | 0.06 | 0.18 |
| Impurity D | 6.8 | 7.9 | 0.05 | 0.15 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual values will depend on the specific impurities and the optimized analytical method.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis offers a distinct approach to separation based on the differential migration of charged species in an electric field. For the analysis of Cilansetron hydrochloride and its impurities, which are ionizable, CE can provide very high separation efficiency and short analysis times.
Table 3: Comparison of Capillary Zone Electrophoresis (CZE) with Chromatographic Methods
| Feature | Capillary Zone Electrophoresis (CZE) | HPLC / UPLC |
| Separation Principle | Electrophoretic mobility in an electric field. | Partitioning between mobile and stationary phases. |
| Efficiency (Theoretical Plates) | Very high (>100,000) | High (UPLC > HPLC) |
| Sample Volume | Nanoliter range | Microliter range |
| Solvent Consumption | Extremely low | Moderate to high |
| Throughput | High | Moderate to high |
| Robustness | Can be more sensitive to matrix effects. | Generally more robust. |
Experimental Protocols
To ensure reproducibility and facilitate the implementation of these methods, detailed experimental protocols are provided below.
UPLC Method for the Determination of Cilansetron Hydrochloride and its Impurities
-
Instrumentation: Waters ACQUITY UPLC H-Class System with a PDA detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of Cilansetron hydrochloride in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a concentration of approximately 1 mg/mL.
Capillary Zone Electrophoresis (CZE) Method
-
Instrumentation: Agilent 7100 Capillary Electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.
Visualizing the Workflow: From Sample to Result
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows for UPLC and CE analysis.
Caption: UPLC analysis workflow for Cilansetron hydrochloride impurities.
Caption: Capillary Electrophoresis analysis workflow for Cilansetron impurities.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for Cilansetron hydrochloride impurity profiling depends on the specific requirements of the analysis.
-
UPLC stands out as the superior technique for routine quality control environments where high throughput, sensitivity, and resolution are critical. The significant reduction in analysis time and solvent consumption also makes it a more cost-effective and environmentally friendly option in the long run.
-
HPLC remains a viable and more accessible option, particularly for laboratories with existing instrumentation. While it may have longer run times and lower resolution compared to UPLC, a well-developed HPLC method can still provide accurate and reliable results for impurity quantification.
-
Capillary Electrophoresis offers an excellent orthogonal technique for method validation and for resolving challenging separations that may be difficult by liquid chromatography. Its high efficiency and minimal sample and reagent consumption make it a powerful tool for specialized applications and for cross-validation of chromatographic methods.
Ultimately, a comprehensive approach that may involve the use of both a primary method (such as UPLC) and an orthogonal method (like CE) for confirmation and validation will provide the highest level of confidence in the quality and purity of this compound. This guide provides the foundational information for researchers and scientists to make informed decisions in the critical task of impurity analysis.
Cilansetron Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Serotonin Receptors
For Immediate Release
[CITY, STATE] – [Date] – Cilansetron, a potent and selective 5-HT3 receptor antagonist, demonstrates a high degree of selectivity for its primary target with minimal cross-reactivity to other serotonin receptor subtypes. This guide provides a comparative analysis of Cilansetron hydrochloride anhydrous's binding affinity across various serotonin receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Cilansetron is a carbazole derivative that has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome with diarrhea predominance (IBS-D).[1][2] Its mechanism of action is centered on the blockade of 5-HT3 receptors, which are ligand-gated ion channels involved in gastrointestinal motility and visceral sensation.
Comparative Binding Affinity of Cilansetron
To ascertain the selectivity of Cilansetron, its binding affinity has been quantified and compared across a panel of serotonin (5-HT) receptor subtypes. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Experimental data from radioligand binding assays reveal that Cilansetron possesses a very high affinity for the 5-HT3 receptor, with a Ki value of 0.19 nM. In contrast, its affinity for other serotonin receptor subtypes is significantly lower, demonstrating its high selectivity.
| Receptor Subtype | Cilansetron Ki (nM) | Comparative Ligand | Comparative Ligand Ki (nM) |
| 5-HT3 | 0.19 | Ondansetron | 2.5 |
| 5-HT4 | 960 | Prucalopride | 2.5 |
| Muscarinic M1 | 910 | Pirenzepine | 16 |
| Sigma (σ) | 340 | Haloperidol | 1.9 |
This table summarizes the binding affinities (Ki) of Cilansetron and comparative ligands for various receptors. A lower Ki value indicates a stronger binding affinity.
The data clearly indicates that Cilansetron is highly selective for the 5-HT3 receptor. Its affinity for the 5-HT4 receptor is approximately 5000-fold weaker than for the 5-HT3 receptor. Furthermore, Cilansetron displays negligible affinity (Ki > 5000 nM) for a wide range of other receptors, including a panel of 37 other receptor types, underscoring its specific pharmacological profile.
Experimental Protocols
The determination of binding affinities (Ki values) for Cilansetron and other compounds is primarily conducted through in vitro radioligand binding assays. These experiments are fundamental in characterizing the interaction of a drug with its target receptor.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
A standard experimental protocol for determining the binding affinity of Cilansetron at the 5-HT3 receptor involves a competitive binding assay using a radiolabeled ligand known to bind with high affinity to the receptor, such as [3H]-GR65630.
Objective: To determine the inhibition constant (Ki) of Cilansetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Homogenates of cells or tissues expressing the 5-HT3 receptor (e.g., rat cerebral cortex).
-
Radioligand: [3H]-GR65630 or a similar high-affinity 5-HT3 receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: The receptor source tissue is homogenized and centrifuged to isolate the cell membranes containing the 5-HT3 receptors. The final membrane pellet is resuspended in the assay buffer.
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of Cilansetron.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Cilansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
Cilansetron's therapeutic effect is derived from its antagonism of the 5-HT3 receptor, which is a non-selective cation channel. The binding of serotonin to the 5-HT3 receptor opens the channel, leading to the influx of sodium and calcium ions and subsequent depolarization of the neuron. This process is involved in the transmission of sensory information, including nausea and pain, from the gastrointestinal tract to the central nervous system.
By competitively blocking the binding of serotonin to the 5-HT3 receptor, Cilansetron prevents this channel opening and neuronal depolarization. This inhibition of 5-HT3 receptor-mediated signaling is the primary mechanism by which Cilansetron exerts its effects.
Conclusion
This compound is a highly selective 5-HT3 receptor antagonist with a potent binding affinity for its target. The provided experimental data demonstrates its minimal cross-reactivity with other serotonin receptor subtypes, as well as other non-serotonergic receptors. This high degree of selectivity is a key pharmacological feature, suggesting a focused mechanism of action and potentially a more favorable side-effect profile compared to less selective compounds. The detailed experimental protocols for radioligand binding assays provide a foundation for the continued investigation and comparison of novel serotonergic agents.
References
A Comparative In Vivo Analysis of Cilansetron and Palonosetron: Efficacy, Pharmacokinetics, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two potent 5-hydroxytryptamine-3 (5-HT3) receptor antagonists: Cilansetron hydrochloride anhydrous and Palonosetron. While both compounds share a common mechanism of action by blocking the action of serotonin at 5-HT3 receptors, their distinct pharmacological profiles lead to different clinical applications and efficacy in various in vivo models. This comparison synthesizes available experimental data to highlight their respective strengths and potential therapeutic uses.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both Cilansetron and Palonosetron exert their effects by selectively binding to and inhibiting 5-HT3 receptors. These ligand-gated ion channels are located on peripheral and central neurons.[1][2] Activation of these receptors by serotonin (5-HT) triggers depolarization of neurons, leading to the transmission of signals involved in nausea, vomiting, and visceral pain perception.[2][3] By blocking these receptors, Cilansetron and Palonosetron effectively interrupt these signaling pathways.[1][2]
Palonosetron is a second-generation 5-HT3 receptor antagonist that exhibits a higher binding affinity and a significantly longer plasma half-life compared to first-generation antagonists.[4][5] Cilansetron is also a high-affinity 5-HT3 receptor antagonist.[6] While both are potent, Palonosetron's unique interaction with the 5-HT3 receptor is suggested to involve allosteric binding and receptor internalization, contributing to its prolonged duration of action.[4]
Below is a diagram illustrating the generalized signaling pathway of 5-HT3 receptor antagonists.
Quantitative Data Summary
The following tables summarize key in vivo and receptor binding data for Cilansetron and Palonosetron.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| Cilansetron | 5-HT3 | 0.19 nM | Not Specified | [6] |
| Palonosetron | 5-HT3 | ~0.22 nM | Not Specified | [7] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| Cilansetron | Bioavailability | >80% (oral) | Rat | [1] |
| Half-life (t1/2) | 1.6 - 1.9 hours | Human | [1] | |
| Palonosetron | Bioavailability | ~97% (oral) | Human | Not directly cited |
| Half-life (t1/2) | ~40 hours | Human | [8] | |
| Protein Binding | ~62% | Human | [8] | |
| Volume of Distribution | ~8.3 L/kg | Human | Not directly cited |
Table 3: In Vivo Efficacy Overview
| Compound | Indication Studied | Key In Vivo Findings | Reference |
| Cilansetron | Irritable Bowel Syndrome with Diarrhea (IBS-D) | - Potently inhibited distension-induced visceral sensitivity in animal models.[9] - Delayed colonic transit in humans.[9] - More potent than ondansetron in the von Bezold–Jarisch reflex test in rats.[9] | |
| Palonosetron | Chemotherapy-Induced Nausea and Vomiting (CINV) | - Superior to first-generation 5-HT3 antagonists (ondansetron, dolasetron) in preventing delayed CINV.[10][11] - A single dose is effective for both acute and delayed CINV.[12] - Showed efficacy in preventing postoperative nausea and vomiting (PONV).[13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
5-HT3 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the 5-HT3 receptor.
General Protocol:
-
Preparation of Cell Membranes: Membranes from cells expressing 5-HT3 receptors are prepared.
-
Radioligand Binding: A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Cilansetron or Palonosetron).[7]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Model of Visceral Hypersensitivity (for Cilansetron)
Objective: To assess the effect of Cilansetron on visceral pain perception in an animal model of IBS.
General Protocol:
-
Animal Model: Rats are typically used. A colorectal distension model is often employed to induce visceral hypersensitivity.
-
Drug Administration: Cilansetron or a vehicle control is administered to the animals, often orally.[9]
-
Visceral Sensitivity Measurement: A balloon is inserted into the colon and inflated to various pressures to mimic bloating and distension. The visceromotor response (abdominal muscle contractions) is measured as an indicator of pain.
-
Data Analysis: The pressure at which a significant visceromotor response occurs is recorded. An increase in this pressure threshold in the drug-treated group compared to the control group indicates a reduction in visceral sensitivity.[9]
In Vivo Model of Chemotherapy-Induced Emesis (for Palonosetron)
Objective: To evaluate the efficacy of Palonosetron in preventing nausea and vomiting induced by chemotherapeutic agents.
General Protocol:
-
Animal Model: Ferrets or shrews are commonly used as they have a vomiting reflex.
-
Emetogen Administration: A highly emetogenic chemotherapeutic agent, such as cisplatin, is administered to induce emesis.
-
Drug Administration: Palonosetron or a comparator drug (e.g., ondansetron) is administered intravenously prior to the chemotherapeutic agent.[10][11]
-
Observation: The animals are observed for a defined period (e.g., 24-120 hours) to record the number of retching and vomiting episodes.
-
Data Analysis: The efficacy of the antiemetic is determined by the reduction in the number of emetic episodes in the drug-treated group compared to a control group. The prevention of both acute (0-24 hours) and delayed (>24 hours) emesis is assessed.[10][11]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for preclinical in vivo comparison of 5-HT3 receptor antagonists.
Discussion and Conclusion
Cilansetron and Palonosetron are both highly potent 5-HT3 receptor antagonists with similar high binding affinities for their target. However, their in vivo profiles and clinical development have diverged significantly.
Cilansetron has been primarily investigated for its effects on the gastrointestinal system, particularly in the context of IBS-D.[9] In vivo studies have demonstrated its ability to reduce visceral hypersensitivity and delay colonic transit, addressing key pathophysiological aspects of this condition.[9] Its shorter half-life may necessitate more frequent dosing.
Palonosetron , in contrast, has been extensively studied and established as a highly effective antiemetic. Its significantly longer half-life is a key differentiating feature, allowing for a single dose to provide protection against both acute and delayed CINV.[12][14] This prolonged action is a major clinical advantage over first-generation 5-HT3 antagonists.
Direct Comparative Insights: While no head-to-head in vivo studies comparing Cilansetron and Palonosetron were identified, some inferences can be drawn. Both drugs are more potent than first-generation antagonists like ondansetron.[9][10] The choice between these two molecules for a specific therapeutic application would likely be driven by the desired duration of action and the specific pathophysiology being targeted. For conditions requiring sustained 5-HT3 receptor blockade over several days, such as CINV, Palonosetron's pharmacokinetic profile is clearly advantageous. For conditions like IBS-D, where modulation of gut sensitivity and motility is the primary goal, the efficacy of Cilansetron has been demonstrated in relevant in vivo models.
References
- 1. gavinpublishers.com [gavinpublishers.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palonosetron in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of ondansetron, tropisetron, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Cilansetron and Other 5-HT3 Antagonists in IBS Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of cilansetron hydrochloride anhydrous against other selective 5-HT3 receptor antagonists in animal models of Irritable Bowel Syndrome (IBS). The data presented is intended to inform research and development decisions by offering a consolidated view of key experimental findings.
Introduction to 5-HT3 Antagonists in IBS
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter in the gut, regulating motility, secretion, and visceral sensation.[1] The 5-HT3 receptor subtype, in particular, plays a significant role in mediating the pain and discomfort associated with IBS, especially the diarrhea-predominant subtype (IBS-D).[1] 5-HT3 receptor antagonists, such as cilansetron, alosetron, ramosetron, and ondansetron, have been developed to mitigate the symptoms of IBS-D by blocking these receptors.[2][3] Preclinical animal models are essential for evaluating the efficacy and mechanism of action of these compounds before clinical trials.
Comparative Efficacy in Preclinical IBS Models
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of cilansetron with other 5-HT3 antagonists on key endpoints relevant to IBS: visceral hypersensitivity and colonic motility.
Table 1: Comparative Efficacy on Visceral Hypersensitivity
| Compound | Animal Model | Endpoint | Efficacy (ED50, mg/kg, p.o.) | Reference |
| Cilansetron | Conditioned emotional stress in rats | Inhibition of stress-induced defecation | 0.094 | [3] |
| Alosetron | Conditioned emotional stress in rats | Inhibition of stress-induced defecation | 0.078 | [3] |
| Ramosetron | Conditioned emotional stress in rats | Inhibition of stress-induced defecation | 0.012 | [3] |
ED50: The dose of a drug that produces a 50% of its maximum response or effect.
Table 2: Comparative Efficacy on Colonic Motility
| Compound | Animal Model | Endpoint | Observation | Reference |
| Cilansetron | Conditioned emotional stress in rats | Amelioration of stress-stimulated colonic transit | Effective at doses that inhibit stress-induced defecation | [3] |
| Alosetron | Conditioned emotional stress in rats | Amelioration of stress-stimulated colonic transit | Effective at doses that inhibit stress-induced defecation | [3] |
| Ramosetron | Conditioned emotional stress in rats | Amelioration of stress-stimulated colonic transit | Effective at doses that inhibit stress-induced defecation | [3] |
| Ondansetron | Healthy rats | Gastrointestinal transit of a test meal | Delayed control stomach-to-caecum transit time (SCTT) at 80 and 150 µg/kg, s.c. (not statistically significant) | [4][5] |
| Granisetron | Healthy rats | Gastrointestinal transit of a test meal | Significantly delayed control SCTT at 40, 80, and 150 µg/kg, s.c. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Visceral Hypersensitivity Model: Conditioned Emotional Stress in Rats
This model is used to evaluate the effect of compounds on stress-induced visceral hypersensitivity, a key feature of IBS.
-
Animals: Male Wistar rats are used.
-
Conditioning: On the first day, rats are placed in a chamber and receive a mild electric footshock (e.g., 0.5 mA for 1 second) paired with a conditioned stimulus (e.g., a specific sound or light).
-
Stress Induction: On the test day, rats are placed back into the same chamber and exposed to the conditioned stimulus without the electric shock. This induces a state of emotional stress, leading to increased defecation and colonic motility.
-
Drug Administration: Test compounds (e.g., cilansetron, alosetron, ramosetron) or vehicle are administered orally (p.o.) at various doses before the stress induction.
-
Endpoint Measurement: The number of fecal pellets is counted for a defined period after the stress induction as a measure of the visceral response. The dose-response relationship is then used to calculate the ED50 for the inhibition of stress-induced defecation.[3]
Colonic Transit Model: Charcoal Meal Test in Rodents
This method is used to assess the effect of compounds on gastrointestinal and colonic motility.
-
Animals: Mice or rats are fasted overnight with free access to water.
-
Drug Administration: The test compound or vehicle is administered, typically orally or subcutaneously.
-
Charcoal Meal Administration: After a set period following drug administration, a charcoal meal (e.g., 5-10% activated charcoal in a 5-10% gum acacia suspension) is administered orally.
-
Transit Measurement: After a specific time (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.[6]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Conclusion
The preclinical data indicates that cilansetron is a potent 5-HT3 receptor antagonist with efficacy in animal models of IBS. In a conditioned emotional stress model in rats, cilansetron demonstrated a dose-dependent inhibition of stress-induced defecation, with an ED50 comparable to that of alosetron, though less potent than ramosetron.[3] All three compounds were effective in ameliorating stress-stimulated colonic transit.[3] These findings support the clinical development of cilansetron for the treatment of IBS-D by demonstrating its ability to modulate key pathophysiological mechanisms of the disorder in validated animal models. Further preclinical studies directly comparing the potency and duration of action of these agents on visceral pain thresholds and detailed colonic motility patterns would be beneficial for a more comprehensive understanding of their relative therapeutic potential.
References
- 1. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. meliordiscovery.com [meliordiscovery.com]
Navigating the Labyrinth of Bioequivalence: A Comparative Guide to Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
The development of a generic equivalent for a drug product like cilansetron hydrochloride anhydrous, a potent 5-HT3 receptor antagonist, presents a unique set of challenges in demonstrating bioequivalence. While cilansetron showed promise for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), its development was associated with safety concerns, including ischemic colitis, which necessitates a stringent approach to establishing therapeutic equivalence.[1] This guide provides a comparative analysis of the bioequivalence challenges of cilansetron, referencing data from alternative 5-HT3 antagonists, and outlines the requisite experimental protocols and underlying physiological pathways.
The Bioequivalence Hurdle: A Comparative Pharmacokinetic Overview
Demonstrating bioequivalence is predicated on the principle that a generic product exhibits a comparable rate and extent of absorption to the reference listed drug. This is typically assessed by comparing key pharmacokinetic (PK) parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
| Parameter | Ondansetron (8 mg oral tablet) | Alosetron (1 mg oral tablet) | Cilansetron (Anticipated Profile) |
| Cmax (ng/mL) | 34.48 - 53.3[2][3] | 4.25 (males) - 8.46 (females)[4] | Similar to other 5-HT3 antagonists, with potential for inter-subject variability. |
| Tmax (hours) | 1.3 - 2.0[3][5] | ~1.1[4] | Rapid absorption is expected, consistent with the drug class. |
| AUC (ng·h/mL) | 225 - 399[3][5] | 13.60 (males) - 25.98 (females)[4] | Dose-proportional increase in exposure is likely, with potential gender-based differences. |
| Half-life (hours) | 4.6 - 6.93[2][3] | ~1.5[4] | A relatively short half-life is characteristic of this class. |
Note: The data presented is a compilation from various studies and is intended for comparative purposes. The anticipated profile for cilansetron is an educated inference based on available data for the drug class.
Deciphering the Challenges in Bioequivalence Studies
The path to proving bioequivalence for an oral solid dosage form of this compound is likely to be shaped by several key challenges:
-
High Pharmacokinetic Variability: As seen with ondansetron and alosetron, 5-HT3 antagonists can exhibit significant inter-individual variability in their pharmacokinetic parameters. This necessitates a larger sample size in bioequivalence studies to achieve adequate statistical power.
-
Potential for Gender-Based Differences: Studies with alosetron have indicated significant differences in Cmax and AUC between male and female subjects.[4] A bioequivalence study for cilansetron would need to be designed to account for and analyze these potential gender-specific variations.
-
Formulation-Specific Challenges: The formulation of an immediate-release tablet involves a complex interplay of the active pharmaceutical ingredient (API) and various excipients. Ensuring consistent drug release and dissolution profiles that match the reference product across different physiological pH conditions of the gastrointestinal tract is a critical challenge. The choice of excipients is crucial to avoid any interactions that could affect the drug's stability or bioavailability.
-
Safety Considerations and Risk Management: Given the history of ischemic colitis associated with cilansetron and alosetron, any bioequivalence study would be subject to heightened scrutiny.[1] A robust safety monitoring plan would be an essential component of the study protocol.
A Blueprint for a Bioequivalence Study Protocol
A standard, single-dose, randomized, two-period, two-sequence crossover study design is the gold standard for bioequivalence assessment of immediate-release solid oral dosage forms. Below is a representative experimental protocol that would be applicable to a this compound bioequivalence study.
1. Study Objective: To compare the rate and extent of absorption of a test formulation of this compound tablets with a reference formulation in healthy adult subjects under fasting conditions.
2. Study Design:
-
Randomized, open-label, single-dose, two-period, two-sequence crossover design.
-
A washout period of at least 7 days (more than 5 times the drug's half-life) will be maintained between the two periods.
3. Study Population:
-
A statistically justified number of healthy male and female volunteers (typically 24-36 subjects).
-
Subjects will be screened for inclusion and exclusion criteria, including a comprehensive medical history, physical examination, and laboratory tests.
4. Drug Administration:
-
Subjects will receive a single oral dose of the test or reference this compound tablet with a standardized volume of water after an overnight fast of at least 10 hours.
5. Blood Sampling:
-
Serial blood samples will be collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
6. Analytical Method:
-
Plasma concentrations of cilansetron will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
7. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated for each subject: Cmax, AUC0-t (from time zero to the last measurable concentration), AUC0-∞ (from time zero to infinity), and Tmax.
8. Statistical Analysis:
-
Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters must fall within the acceptance range of 80.00% to 125.00%.
9. Safety Assessment:
-
Adverse events will be monitored and recorded throughout the study. Vital signs and clinical laboratory tests will be performed at screening and at the end of the study.
The Underlying Mechanism: The 5-HT3 Receptor Signaling Pathway
Cilansetron exerts its therapeutic effect by selectively antagonizing the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.[6]
When serotonin (5-HT), released from enterochromaffin cells in the gut, binds to 5-HT3 receptors, it triggers a rapid influx of cations (primarily Na+ and K+), leading to neuronal depolarization. This depolarization enhances visceral perception, leading to sensations of pain and discomfort, and stimulates colonic motility, resulting in diarrhea.
Cilansetron, by blocking the binding of serotonin to the 5-HT3 receptor, inhibits this signaling cascade. This results in a reduction of visceral hypersensitivity and a slowing of colonic transit time, thereby alleviating the primary symptoms of IBS-D.[7]
References
- 1. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ondansetron pharmacokinetics: the effect of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. openaccessjournals.com [openaccessjournals.com]
Validating the Specificity of 5-HT3 Receptor Antagonists in Complex Biological Matrices: A Comparative Guide Featuring Cilansetron Hydrochloride Anhydrous
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in complex biological matrices is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative framework for validating the specificity of analytical methods for 5-HT3 receptor antagonists, with a focus on Cilansetron hydrochloride anhydrous. Due to the limited availability of public data on validated analytical methods specifically for Cilansetron, this guide will utilize a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the closely related and structurally similar 5-HT3 antagonist, Ondansetron, as a representative example to illustrate the principles and practices of specificity validation.
Importance of Specificity in Bioanalytical Method Validation
Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of biological matrices such as plasma, serum, or urine, these components can include endogenous substances, metabolites, co-administered drugs, and other potential interferents. A lack of specificity can lead to inaccurate measurements, compromising the integrity of clinical and preclinical study data.
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical for achieving the desired level of specificity. While various methods can be employed, High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most common for the quantification of small molecules like Cilansetron in biological fluids.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic separation. Co-eluting substances with similar UV spectra can interfere. | High to Very High. Provides structural information through fragmentation, allowing for highly selective detection. |
| Sensitivity | Generally lower, in the nanogram per milliliter (ng/mL) range.[1][2] | High, often reaching picogram per milliliter (pg/mL) levels.[3] |
| Throughput | Can be high with optimized methods. | Can be very high, especially with modern instrumentation. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more complex maintenance. |
| Interference | Susceptible to interference from matrix components and metabolites with similar chromophores.[1] | Less susceptible to direct interference due to the selectivity of mass detection, but can be affected by matrix effects (ion suppression or enhancement). |
Table 1: Comparison of HPLC-UV and LC-MS/MS for Bioanalytical Specificity.
Experimental Protocol: Specificity Validation of a 5-HT3 Antagonist (Ondansetron as a model for Cilansetron) by LC-MS/MS
The following protocol is based on a validated LC-MS/MS method for the determination of Ondansetron in human plasma and serves as a practical example for establishing the specificity of a bioanalytical method for a 5-HT3 antagonist.[3]
1. Objective: To assess the ability of the LC-MS/MS method to unequivocally measure the analyte in the presence of potential interferences.
2. Materials and Reagents:
-
Blank human plasma (screened for the absence of the analyte and potential interferences)
-
Analyte reference standard (e.g., Ondansetron)
-
Internal Standard (IS) (e.g., isotopically labeled Ondansetron)
-
Commonly co-administered medications
-
Structurally similar compounds and known metabolites
-
HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
5. Specificity Assessment:
-
Blank Matrix Analysis: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or the IS at their respective retention times.
-
Interference from Co-administered Drugs: Spike blank plasma with high concentrations of commonly co-administered drugs (e.g., antiemetics, analgesics, chemotherapy agents) and analyze to check for any interference.
-
Metabolite Interference: If available, analyze samples containing known metabolites of the drug to ensure they do not interfere with the quantification of the parent drug.
Data Presentation: Specificity Validation Results
The results of the specificity experiments should be presented clearly to demonstrate the absence of interference.
| Sample Type | Analyte Response (Peak Area) | IS Response (Peak Area) | Observations |
| Blank Plasma (Lot 1) | No peak detected | No peak detected | No interference |
| Blank Plasma (Lot 2) | No peak detected | No peak detected | No interference |
| Blank Plasma (Lot 3) | No peak detected | No peak detected | No interference |
| Blank Plasma (Lot 4) | No peak detected | No peak detected | No interference |
| Blank Plasma (Lot 5) | No peak detected | No peak detected | No interference |
| Blank Plasma (Lot 6) | No peak detected | No peak detected | No interference |
| Blank Plasma + Co-administered Drug A | No peak detected at analyte RT | No peak detected at IS RT | No interference |
| Blank Plasma + Co-administered Drug B | No peak detected at analyte RT | No peak detected at IS RT | No interference |
| Blank Plasma + Metabolite X | No peak detected at analyte RT | No peak detected at IS RT | No interference |
Table 2: Representative Data for Specificity Assessment. RT = Retention Time
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in validating the specificity of this compound, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for Specificity Validation in a Bioanalytical Method.
Caption: Mechanism of Action of Cilansetron as a 5-HT3 Antagonist.
Caption: Logical Flow for Selecting a Bioanalytical Method.
References
- 1. A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution liquid chromatographic method using ultraviolet detection for determination of ondansetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the side effect profiles of Cilansetron and other 'setrons' in preclinical studies
A comprehensive analysis of the preclinical side effect profiles of 5-HT3 receptor antagonists, including Cilansetron, Ondansetron, Granisetron, Palonosetron, and Alosetron, reveals distinct safety profiles for each agent. While extensive preclinical data is available for the approved 'setrons', information on Cilansetron, a discontinued agent, is more limited, necessitating a partially qualitative comparison.
This guide provides a detailed comparative analysis of the preclinical side effect profiles of Cilansetron and other prominent 'setron' class drugs: Ondansetron, Granisetron, Palonosetron, and Alosetron. The information is tailored for researchers, scientists, and drug development professionals, offering a structured overview of key safety-related preclinical findings, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Key Preclinical Side Effect Profiles
The 'setron' class of 5-HT3 receptor antagonists is primarily associated with gastrointestinal and cardiovascular side effects. Preclinical studies in various animal models have been instrumental in identifying these potential risks prior to clinical evaluation.
Cilansetron , developed by Solvay Pharmaceuticals for irritable bowel syndrome with diarrhea predominance (IBS-D), showed effects on gastrointestinal motility in preclinical dog studies[1]. Furthermore, a study in rats indicated that Cilansetron could impair mesenteric blood flow, a finding of interest given the clinical observations of ischemic colitis with some 5-HT3 antagonists[2]. However, detailed quantitative preclinical toxicology, cardiovascular safety, genotoxicity, and carcinogenicity data for Cilansetron are not extensively available in the public domain, likely due to the discontinuation of its development following a 'not-approvable' letter from the FDA which requested additional clinical trials[3][4][5].
Ondansetron has a generally favorable preclinical safety profile. The primary toxicity identified was related to central nervous system (CNS) activity, but only at near-lethal doses[6]. It has been shown to be non-genotoxic and devoid of reproductive or oncogenic potential in a comprehensive series of preclinical studies[6].
Granisetron has been associated with QT interval prolongation in preclinical and clinical studies. Carcinogenicity studies in rodents have shown an increased incidence of hepatocellular tumors at doses exceeding the recommended human dose[7].
Palonosetron is generally well-tolerated in preclinical models. The most common adverse events noted are consistent with the class, including headache and constipation.
Alosetron , like Cilansetron, has been linked to ischemic colitis. Preclinical studies have explored its effects on colonic motility and intestinal blood flow[8]. In 2-year oral studies, Alosetron was not found to be carcinogenic in mice or rats[8].
Quantitative Preclinical Toxicology Data
The following table summarizes key quantitative data from preclinical toxicology studies for the comparator 'setrons'. The lack of publicly available data for Cilansetron prevents its inclusion in this quantitative comparison.
| Drug | Test | Species | Route | Dose/Concentration | Result | Reference |
| Ondansetron | Acute Toxicity (LD50) | Rat | IV | 15-20 mg/kg | [9] | |
| Acute Toxicity (LD50) | Dog | Oral | > 45 mg/kg | |||
| Repeated Dose Toxicity (18 months) | Rat | Not specified | 1 mg/kg/day | NOAEL | [10] | |
| Repeated Dose Toxicity (12 months) | Dog | Not specified | 12 mg/kg/day | NOAEL | [10] | |
| Granisetron | Repeated Dose Toxicity (1 month) | Rat | - | 3 mg/kg/day | NOAEL | [7] |
| Repeated Dose Toxicity (3 months) | Rat | - | 0.5 mg/kg/day | NOAEL | [7] | |
| Repeated Dose Toxicity (1 month) | Dog | - | 0.3 mg/kg/day | NOAEL | [7] | |
| Repeated Dose Toxicity (3 months) | Dog | - | 0.5 mg/kg/day | NOAEL | [7] | |
| Alosetron | Carcinogenicity (2-year) | Mouse | Oral | Up to 30 mg/kg/day | Not carcinogenic | |
| Carcinogenicity (2-year) | Rat | Oral | Up to 40 mg/kg/day | Not carcinogenic | [8] |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical safety studies. Below are representative protocols for key experiments cited in the safety assessment of 5-HT3 antagonists.
Cardiovascular Safety Pharmacology in Conscious Dogs
| Parameter | Methodology |
| Objective | To assess the potential cardiovascular effects of a test compound on heart rate, blood pressure, and electrocardiogram (ECG) parameters. |
| Animal Model | Beagle dogs, instrumented with telemetry devices for continuous data acquisition. |
| Procedure | Animals are dosed with the test compound or vehicle via the intended clinical route (e.g., oral gavage, intravenous infusion). Cardiovascular parameters (heart rate, systolic/diastolic/mean arterial pressure, and continuous ECG) are recorded at baseline and for a specified period post-dosing (e.g., 24 hours). |
| Data Analysis | Time-averaged data for each parameter are compared between treated and vehicle control groups. Specific attention is given to changes in QT interval, corrected for heart rate (e.g., using Bazett's or Fridericia's formula), as an indicator of potential proarrhythmic risk. |
| Reference | Based on general principles of cardiovascular safety pharmacology studies in dogs. |
In Vitro Micronucleus Assay
| Parameter | Methodology |
| Objective | To evaluate the potential of a test compound to induce chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity). |
| Test System | Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells. |
| Procedure | Cell cultures are exposed to a range of concentrations of the test compound, with and without metabolic activation (S9 fraction). After a defined exposure period, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. Cells are then harvested, fixed, and stained. |
| Data Analysis | The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored microscopically. A statistically significant, dose-dependent increase in micronucleated cells compared to the negative control indicates a positive result. |
| Reference | Based on established protocols for the in vitro micronucleus test. |
Rodent Carcinogenicity Bioassay
| Parameter | Methodology |
| Objective | To assess the carcinogenic potential of a test compound following long-term administration in rodents. |
| Animal Model | Typically two rodent species, most commonly rats and mice. |
| Procedure | Animals are administered the test compound daily for the majority of their lifespan (e.g., 2 years) at multiple dose levels, including a high dose intended to be the maximum tolerated dose (MTD). A concurrent control group receives the vehicle. Animals are monitored for clinical signs of toxicity and tumor development. |
| Data Analysis | At the end of the study, a full necropsy is performed, and all tissues are examined microscopically for the presence of tumors. The incidence, type, and latency of tumors in the treated groups are compared to the control group. |
| Reference | Based on general guidelines for rodent carcinogenicity bioassays. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the preclinical safety assessment of 'setrons'.
Comparative Signaling Pathways of 'Setron' Side Effects
The diagram above illustrates the primary signaling pathways associated with the common side effects of 5-HT3 receptor antagonists. Blockade of 5-HT3 receptors in the gastrointestinal tract leads to decreased motility and secretion, which can result in constipation. Some 'setrons' may also affect mesenteric blood flow, potentially contributing to ischemic colitis. In the cardiovascular system, off-target blockade of the hERG potassium channel can delay ventricular repolarization, leading to QT interval prolongation.
Experimental Workflow for Cardiovascular Safety Assessment
This workflow diagram outlines the key steps in a typical preclinical cardiovascular safety study for a new chemical entity. It begins with the selection of the test compound and progresses through formulation, animal model preparation, telemetry implantation, dosing, data collection and analysis, and concludes with the generation of a safety report.
Logical Relationship of the Comparative Analysis
This diagram illustrates the structure of this comparative analysis. It highlights the drugs under investigation and the specific side effect profiles being compared. Crucially, it also indicates the data gap for Cilansetron, which necessitates a partially qualitative comparison against the more quantitatively characterized profiles of the other 'setrons'.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Colon Ischemia, IBS, and Serotonergic Therapy of IBS [medscape.org]
- 3. Cilansetron. Solvay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Calmactin (cilansetron): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 6. Ondansetron: pre-clinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Benchmarking Cilansetron hydrochloride anhydrous performance against newer 5-HT3 antagonists
An objective review of the performance and pharmacological profiles of Cilansetron hydrochloride in the context of newer-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison based on available data.
Cilansetron, a potent and selective 5-HT3 receptor antagonist, was primarily investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).[1][2] While its development was discontinued, an examination of its profile alongside approved 5-HT3 antagonists, such as ondansetron, granisetron, and the second-generation palonosetron, offers valuable insights into the therapeutic landscape of this drug class.[1][3] Most commercially available 5-HT3 antagonists are indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5]
Performance and Efficacy: A Tale of Different Indications
Direct comparative performance data between Cilansetron and newer 5-HT3 antagonists is scarce due to its discontinued development.[1] However, by examining their efficacy in their respective target indications, a comparative overview can be constructed.
Cilansetron in Irritable Bowel Syndrome with Diarrhea Predominance (IBS-D):
Phase III clinical trials of Cilansetron demonstrated its efficacy in improving symptoms of IBS-D in both male and female patients compared to placebo.[2] The primary mechanism in this context is the modulation of gastrointestinal motility and visceral sensation by blocking 5-HT3 receptors in the enteric nervous system.[6][7] Studies have shown that Cilansetron can affect gastrointestinal motility.[2] One study in healthy volunteers found that Cilansetron augmented meal- and neostigmine-stimulated phasic motility of the sigmoid colon.[8] The most common side effect reported was constipation.[2]
Newer 5-HT3 Antagonists in Chemotherapy-Induced Nausea and Vomiting (CINV):
The landscape of CINV management has been significantly shaped by the introduction of 5-HT3 antagonists.[4] This class of drugs, often referred to as "setrons," are a cornerstone in antiemetic therapy.[3]
-
First-Generation Antagonists (Ondansetron, Granisetron, Dolasetron): These agents are effective in controlling acute CINV (occurring within 24 hours of chemotherapy).[3][5] Numerous studies have shown their comparable efficacy and safety profiles in this setting.[9][10]
-
Second-Generation Antagonist (Palonosetron): Palonosetron distinguishes itself with a higher binding affinity for the 5-HT3 receptor and a significantly longer half-life (around 40 hours) compared to first-generation agents.[3][11] This pharmacological profile contributes to its superior efficacy in preventing delayed CINV (occurring 24 to 120 hours after chemotherapy).[3][12][13] Multiple meta-analyses have concluded that palonosetron is more effective than older 5-HT3 receptor antagonists for controlling both acute and delayed CINV.[13][14][15][16]
Quantitative Data Summary
The following tables summarize key pharmacological and clinical parameters for Cilansetron and representative newer 5-HT3 antagonists.
Table 1: Pharmacokinetic Properties of 5-HT3 Antagonists
| Drug | Bioavailability | Half-Life (hours) | Primary Metabolism |
| Cilansetron | ~87% (in rats) | 1.6 - 1.9 | Hepatic |
| Ondansetron | ~60% | ~3-4 | Hepatic (CYP3A4, CYP1A2, CYP2D6) |
| Granisetron | ~60% | ~9 | Hepatic (CYP3A family) |
| Palonosetron | ~97% | ~40 | Hepatic (CYP2D6, CYP3A4, CYP1A2) and Renal |
Table 2: Clinical Efficacy in Primary Indication
| Drug | Primary Indication | Key Efficacy Findings |
| Cilansetron | IBS-D | More effective than placebo in improving abdominal pain and diarrhea in Phase III trials.[2] |
| Ondansetron | CINV, PONV | Effective for acute CINV. Complete response in the acute phase is around 80.2% in some studies.[12] |
| Granisetron | CINV, PONV | Comparable efficacy to ondansetron for acute CINV.[17] |
| Palonosetron | CINV, PONV | Superior to first-generation antagonists for delayed CINV. Complete response in the delayed phase is around 86.8% in some studies, compared to 70.8% for ondansetron.[12] A pooled analysis showed significantly higher complete response rates in the delayed and overall periods compared to older 5-HT3 antagonists.[13] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug performance. Below are outlines of typical experimental protocols used to evaluate 5-HT3 antagonists.
Protocol 1: Evaluation of Efficacy in a Preclinical Model of Visceral Hypersensitivity (for IBS-D)
-
Animal Model: Utilize a rat model of visceral hypersensitivity induced by neonatal colon irritation.
-
Drug Administration: Administer Cilansetron and a comparator 5-HT3 antagonist (e.g., alosetron, another agent studied for IBS) orally or via subcutaneous injection at varying doses. A vehicle control group will receive a placebo.
-
Visceromotor Response (VMR) Measurement: Assess visceral sensitivity by measuring the electromyographic (EMG) response of the abdominal muscles to colorectal distension (CRD) using a balloon catheter.
-
Data Analysis: Compare the inhibition of the VMR to CRD between the different treatment groups. A significant reduction in the VMR indicates a reduction in visceral pain.
-
Endpoint: Determine the dose-dependent efficacy of each compound in reducing visceral hypersensitivity.
Protocol 2: Evaluation of Antiemetic Efficacy in a Ferret Model of Chemotherapy-Induced Emesis (for CINV)
-
Animal Model: Use ferrets, which have a well-characterized emetic response to chemotherapeutic agents.
-
Induction of Emesis: Administer a highly emetogenic chemotherapeutic agent, such as cisplatin.
-
Drug Administration: Thirty minutes prior to cisplatin administration, administer the test 5-HT3 antagonists (e.g., ondansetron, palonosetron) intravenously. A control group will receive a saline vehicle.
-
Observation Period: Observe the animals for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits.
-
Data Analysis: Compare the frequency and latency of emetic episodes between the different treatment groups.
-
Endpoint: Assess the ability of each antagonist to prevent or reduce the number of emetic episodes.
Visualizing the Mechanism of Action
5-HT3 Receptor Signaling Pathway:
The binding of serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel, triggers a cascade of events leading to neuronal depolarization.[18][19] 5-HT3 antagonists, including Cilansetron and newer agents, competitively block this binding, thereby inhibiting the downstream signaling.
General Experimental Workflow for 5-HT3 Antagonist Comparison:
The process of comparing 5-HT3 antagonists involves a structured series of in vitro and in vivo experiments to determine their pharmacological and therapeutic profiles.
References
- 1. Cilansetron - Wikipedia [en.wikipedia.org]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Are all 5-HT3 receptor antagonists the same? | Semantic Scholar [semanticscholar.org]
- 11. medicaid.nv.gov [medicaid.nv.gov]
- 12. Comparison of Antiemetic Effectiveness of Palonosetron Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 15. efficacy-safety-and-effectiveness-of-ondansetron-compared-to-other-serotonin-3-receptor-antagonists-5-ht-3-ras-used-to-control-chemotherapy-induced-nausea-and-vomiting-systematic-review-and-meta-analysis - Ask this paper | Bohrium [bohrium.com]
- 16. scienceopen.com [scienceopen.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 19. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of Cilansetron Hydrochloride Anhydrous: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of cilansetron hydrochloride anhydrous, a potent 5-HT3 receptor antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and occupational exposure.
This compound is classified as a hazardous substance, being toxic if swallowed, causing serious eye damage, and very toxic to aquatic life. Therefore, strict adherence to the disposal procedures outlined below is imperative.
Quantitative Data on Disposal and Hazard Characteristics
The following table summarizes key data related to the disposal and hazard profile of this compound and related hazardous pharmaceuticals.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life), H411 (Toxic to aquatic life with long lasting effects). | [1] |
| Primary Disposal Method | Incineration at a permitted hazardous waste facility. | [1][2] |
| EPA Regulation | Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P). | [1][3][4] |
| Prohibited Disposal Method | Sewer disposal (flushing down the drain) is strictly prohibited for hazardous waste pharmaceuticals. | [1] |
| Container Requirements | Dispose in a dedicated, properly labeled, sealed, and leak-proof hazardous waste container. | [5] |
Experimental Protocols for Decontamination
Surface Decontamination Protocol:
-
Preparation: Ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a respirator.
-
Deactivation: Prepare a 2% sodium hypochlorite solution or other appropriate deactivating agent.
-
Application: Apply the deactivating solution to the contaminated surface and allow for the recommended contact time.
-
Cleaning: Following deactivation, clean the surface with a detergent solution.
-
Rinsing: Rinse the surface with clean water to remove any residual cleaning agents.
-
Disposal of Cleaning Materials: All materials used for decontamination (e.g., wipes, pads) are considered hazardous waste and must be disposed of in the designated hazardous waste container.
Procedural Steps for Proper Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound.
-
Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes bulk powder, contaminated labware (e.g., vials, pipettes, gloves), and any spill cleanup materials.
-
Containerization: Place all this compound waste into a designated hazardous waste container that is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms. The container must be robust, leak-proof, and have a secure lid.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to manage any potential spills.
-
Documentation: Maintain a log of the accumulated hazardous waste, including the amount and date of addition to the container.
-
Arrangement for Pickup: Contact a licensed hazardous waste disposal company to arrange for the transportation and disposal of the waste. Ensure the vendor is permitted to handle and incinerate pharmaceutical hazardous waste.
-
Manifesting: Complete a hazardous waste manifest for the shipment, ensuring all information is accurate and compliant with federal and state regulations. The manifest tracks the waste from the point of generation to its final disposal.
-
Final Disposal: The licensed vendor will transport the waste to a permitted facility for high-temperature incineration, which is the recommended method for destroying hazardous pharmaceutical compounds.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Cilansetron hydrochloride anhydrous
Disclaimer: A specific Safety Data Sheet (SDS) for Cilansetron hydrochloride anhydrous was not available at the time of this writing. The following guidance is based on information for the structurally and functionally similar compound, Ondansetron hydrochloride. It is imperative to consult the official SDS for this compound once it becomes available and to conduct a thorough risk assessment before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Hands | Double-gloving with chemotherapy-grade gloves | Gloves must meet ASTM D6978 standards. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[1] |
| Eyes | Safety goggles or a face shield | Provides a barrier against splashes and airborne particles.[2] |
| Respiratory | NIOSH-certified N95 or N100 respirator | Recommended when there is a risk of generating airborne powder or aerosols.[3] A full-face, powered air-purifying respirator may be necessary when unpacking material.[1] |
| Body | Disposable, fluid-resistant gown | Gowns should be demonstrated to be resistant to permeability by hazardous drugs.[1][4] |
| Feet | Shoe covers | Two pairs of shoe covers should be worn when cleaning areas within the containment secondary engineering control.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | Immediately call a poison control center or doctor. Rinse mouth thoroughly.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If experiencing respiratory symptoms, call a poison control center or doctor.[6] |
Handling and Disposal Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receipt of the material to its final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
-
Waste Categorization : All materials contaminated with this compound, including gloves, gowns, syringes, and vials, should be treated as hazardous waste.[7]
-
Containment : Contaminated materials should be placed in properly labeled, sealed, and puncture-resistant containers.[7]
-
Disposal Method : The preferred method of disposal for hazardous drug waste is incineration through an authorized waste management vendor.[8][9]
-
Non-Flush List : Do not dispose of this chemical down the drain. If a take-back program is unavailable, mix the material with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[10]
-
Regulatory Compliance : All disposal must be in accordance with federal, state, and local regulations.[7]
By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer working environment.
References
- 1. utoledo.edu [utoledo.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medline.com [medline.com]
- 7. osha.gov [osha.gov]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
